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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-N,N-dimethylpyridine-4-sulfonamide

Abstract This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound, 2-amino-N,N-dimethylpyridine-4-sulfonamide. As a molecule integrating the structural feat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound, 2-amino-N,N-dimethylpyridine-4-sulfonamide. As a molecule integrating the structural features of both an aminopyridine and a sulfonamide, it holds potential for applications in medicinal chemistry and drug development. This document outlines the predicted properties, detailed experimental protocols for their empirical determination, a plausible synthetic route, and key analytical characterization techniques. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding of this compound's chemical nature.

Introduction

2-amino-N,N-dimethylpyridine-4-sulfonamide is a unique chemical entity for which there is a scarcity of published experimental data. Its structure, featuring a 2-aminopyridine moiety, which is known to interact with various biological targets, and a sulfonamide group, a classic pharmacophore, suggests its potential as a scaffold in drug design. The N,N-dimethyl substitution on the sulfonamide may influence its solubility, membrane permeability, and metabolic stability. A thorough understanding of its physicochemical properties is paramount for any future development and application.

Predicted Physicochemical Properties

Due to the novelty of 2-amino-N,N-dimethylpyridine-4-sulfonamide, the following physicochemical properties have been estimated using established computational models and a critical analysis of structurally related compounds. These in silico predictions serve as a valuable starting point for experimental design.

PropertyPredicted ValueScientific Rationale and Comparative Analysis
Molecular Formula C₇H₁₁N₃O₂SDerived from the chemical structure.
Molecular Weight 201.25 g/mol Calculated from the molecular formula.
pKa (acidic) ~8-9The sulfonamide proton in related aromatic sulfonamides typically exhibits weak acidity.[1]
pKa (basic) ~6.5-7.5The 2-aminopyridine moiety is basic. The pKa of 2-aminopyridine is 6.86.[2][3] The electron-withdrawing sulfonamide group at the 4-position is expected to slightly decrease the basicity of the pyridine nitrogen.
logP 0.5 - 1.5This prediction balances the hydrophilicity of the amino and sulfonamide groups with the lipophilicity of the pyridine ring and dimethyl groups. Computational models for logP prediction are well-established.[4][5]
Aqueous Solubility Moderately SolubleSolubility is expected to be pH-dependent due to the presence of both acidic and basic centers. Sulfonamide solubility is known to be influenced by pH.[6][7]
Melting Point 150 - 180 °CBased on the melting points of structurally similar aminopyridines and sulfonamides.[8][9]

Experimental Protocols for Physicochemical Characterization

The following section details robust experimental protocols for the empirical determination of the key physicochemical properties of 2-amino-N,N-dimethylpyridine-4-sulfonamide.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, absorption, and distribution.

Methodology: Potentiometric Titration

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 2-amino-N,N-dimethylpyridine-4-sulfonamide in a known volume of deionized water or a suitable co-solvent if aqueous solubility is limited.

  • Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration with Base: In a separate experiment, titrate a fresh solution of the analyte with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve. For more accurate results, utilize specialized software for pKa determination from potentiometric data.

Causality Behind Experimental Choices: Potentiometric titration is a direct and reliable method for determining pKa values. The use of both acidic and basic titrants is necessary to determine the pKa values of both the basic aminopyridine moiety and the weakly acidic sulfonamide group.

Diagram: pKa Determination Workflow

pKa_Determination A Prepare Analyte Solution B Titrate with Standard Acid (e.g., 0.1 M HCl) A->B C Titrate with Standard Base (e.g., 0.1 M NaOH) A->C D Record pH vs. Titrant Volume B->D C->D E Plot Titration Curve and Determine pKa D->E

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Methodology: Shake-Flask Method

  • Preparation of Phases: Prepare a solution of 2-amino-N,N-dimethylpyridine-4-sulfonamide in n-octanol that has been pre-saturated with water. Also, prepare a buffered aqueous phase at a pH where the compound is predominantly in its neutral form (based on the determined pKa values).

  • Partitioning: Mix equal volumes of the n-octanol solution and the buffered aqueous phase in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow for the partitioning equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the analyte in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the logP value using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Causality Behind Experimental Choices: The shake-flask method is the gold-standard for logP determination. Using pre-saturated solvents is crucial to ensure that the change in volume of the phases upon mixing is minimized. The choice of pH for the aqueous buffer is critical to measure the partitioning of the neutral species.

Diagram: logP Determination Workflow

logP_Determination A Prepare Octanol and Aqueous Phases B Mix and Equilibrate A->B C Separate Phases B->C D Quantify Analyte in Each Phase C->D E Calculate logP D->E

Caption: Workflow for logP determination using the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects the bioavailability of a drug candidate.

Methodology: Equilibrium Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid 2-amino-N,N-dimethylpyridine-4-sulfonamide to a series of vials containing buffered aqueous solutions at different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Equilibration: Agitate the vials at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Filtration: Filter the solutions to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: The concentration of the dissolved compound represents the solubility at that specific pH.

Causality Behind Experimental Choices: This method determines the thermodynamic equilibrium solubility. Using a range of pH values is essential to understand the solubility profile of an ionizable compound.

Determination of Melting Point

The melting point is a key indicator of a compound's purity and is also related to its crystal lattice energy.

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount of the crystalline compound into a DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event in the DSC thermogram.

Causality Behind Experimental Choices: DSC provides a more accurate and reproducible determination of the melting point compared to the traditional capillary method and can also provide information about phase transitions and purity.

Synthesis and Characterization

A plausible synthetic route and the expected analytical characterization are outlined below.

Proposed Synthesis

A potential synthetic route to 2-amino-N,N-dimethylpyridine-4-sulfonamide could involve the chlorosulfonation of 2-aminopyridine followed by amination with dimethylamine.

Diagram: Proposed Synthetic Pathway

Synthesis Start 2-Aminopyridine Intermediate 2-Aminopyridine-4-sulfonyl chloride Start->Intermediate Chlorosulfonic acid Product 2-amino-N,N-dimethylpyridine-4-sulfonamide Intermediate->Product Dimethylamine

Caption: A potential two-step synthesis of the title compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include aromatic protons on the pyridine ring, a broad singlet for the amino protons, and a singlet for the N,N-dimethyl protons. The chemical shifts of the aromatic protons will be influenced by the positions of the amino and sulfonamide groups.

  • ¹³C NMR: The spectrum should show distinct signals for the carbon atoms of the pyridine ring and the methyl groups of the dimethylsulfonamide.

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the N-H stretching of the primary amine, the S=O stretching of the sulfonamide group (typically two bands), and the aromatic C-H and C=C stretching of the pyridine ring.[10][11][12]

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should readily show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Stability Assessment

The chemical stability of a compound is a critical factor in its development as a pharmaceutical agent.

Hydrolytic Stability

Methodology:

  • Incubation: Incubate solutions of the compound in buffers at different pH values (e.g., acidic, neutral, and basic) and at a controlled temperature.

  • Time-Point Analysis: At various time points, withdraw aliquots and quench any further degradation.

  • Quantification: Analyze the samples by a stability-indicating HPLC method to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Thermal Stability

Methodology:

  • Stress Conditions: Expose the solid compound to elevated temperatures for a defined period.

  • Analysis: Analyze the stressed sample for the appearance of degradation products and for the amount of the parent compound remaining, typically by HPLC.

Conclusion

This technical guide provides a comprehensive framework for the initial investigation of 2-amino-N,N-dimethylpyridine-4-sulfonamide. The predicted physicochemical properties, coupled with the detailed experimental protocols for their determination, offer a solid foundation for researchers. The proposed synthetic route and characterization methods will guide the initial chemical studies of this novel compound. A thorough understanding of these fundamental properties is essential for unlocking the potential of this and other new chemical entities in the field of drug discovery and development.

References

  • Uno, T., & Machida, M. (1969). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 17(1), 58-64. [Link]

  • Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases. Journal of the Chemical Society (Resumed), 2240-2249.
  • Krebs, H. A., & Speakman, J. C. (1946). SOLUBILITY OF SULPHONAMIDES. British Medical Journal, 1(4436), 47-50. [Link]

  • Schwartz, S. M., & O'Brien, W. M. (1944). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Annals of Internal Medicine, 21(3), 455-462.
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  • Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-234. [Link]

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  • de Cózar, A., & Tuñón, I. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. The Journal of Physical Chemistry A, 110(46), 12695-12701. [Link]

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  • Cheméo. (n.d.). Chemical Properties of Benzenesulfonamide, N,4-dimethyl-N-phenyl- (CAS 599-62-2). [Link]

  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(20), 5395-5403. [Link]

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  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2009). Octanol/Water Partition Coefficients of Sulfonamides: Experimental Determination and Calculation Using Physicochemical Descriptors. Journal of Chemical & Engineering Data, 54(7), 2095-2102. [Link]

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Exploratory

An In-Depth Technical Guide to 2-amino-N,N-dimethylpyridine-4-sulfonamide: Structure, Properties, and Synthetic Considerations

Abstract This technical guide provides a comprehensive overview of 2-amino-N,N-dimethylpyridine-4-sulfonamide, a pyridine derivative with potential applications in medicinal chemistry and drug development. We will delve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-amino-N,N-dimethylpyridine-4-sulfonamide, a pyridine derivative with potential applications in medicinal chemistry and drug development. We will delve into its molecular structure, including its canonical SMILES representation, and explore its physicochemical properties as predicted by computational models and inferred from analogous structures. Furthermore, this guide will outline a putative synthetic pathway and discuss key analytical techniques for its characterization. The potential biological significance of this molecule, particularly in the context of sulfonamide-based therapeutics, will also be explored.

Molecular Structure and Chemical Identifiers

The structural architecture of 2-amino-N,N-dimethylpyridine-4-sulfonamide is defined by a central pyridine ring substituted with three key functional groups that dictate its chemical behavior and potential biological activity. An amino group (-NH₂) is positioned at the C2 position, a dimethylsulfonamide group (-SO₂N(CH₃)₂) at the C4 position, and the pyridine nitrogen atom at position 1.

Key Structural Features:

  • Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom. The aromatic nature of the ring influences the electron distribution and reactivity of the substituents.

  • 2-Amino Group: This primary amine is a key hydrogen bond donor and can act as a basic center. Its presence is crucial for potential interactions with biological targets.

  • 4-Sulfonamide Group: The sulfonamide functional group is a well-established pharmacophore found in numerous antibacterial, diuretic, and anticonvulsant drugs.[1] The N,N-dimethyl substitution on the sulfonamide nitrogen modulates its electronic properties and steric bulk.

Chemical Identifiers:

IdentifierValue
IUPAC Name 2-amino-N,N-dimethylpyridine-4-sulfonamide
Molecular Formula C₇H₁₁N₃O₂S
Canonical SMILES CN(C)S(=O)(=O)c1cc(N)ncc1
Molecular Weight 201.25 g/mol

Structural Diagram:

Caption: 2D structure of 2-amino-N,N-dimethylpyridine-4-sulfonamide.

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale/Comparison
Appearance White to off-white solidSimilar to many pyridine derivatives and sulfonamides.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol). Limited solubility in water.The presence of polar functional groups (amino, sulfonamide) suggests solubility in polar solvents. The aromatic ring and dimethyl groups may limit aqueous solubility. DMAP is soluble in methanol and other organic solvents.[2][3]
pKa Two potential pKa values: one for the pyridine nitrogen and one for the amino group. The pyridine nitrogen is expected to be less basic than in DMAP due to the electron-withdrawing sulfonamide group.The amino group will have a pKa typical for anilines, while the pyridine nitrogen's basicity will be modulated by the substituents.
LogP Moderately lipophilicThe combination of the polar amino and sulfonamide groups with the nonpolar dimethyl and pyridine ring components suggests a balanced lipophilicity.

Putative Synthetic Pathway

A plausible synthetic route to 2-amino-N,N-dimethylpyridine-4-sulfonamide can be envisioned starting from commercially available 2-amino-4-chloropyridine. This multi-step synthesis would involve the introduction of the sulfonamide group followed by N,N-dimethylation.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 2-amino-N,N-dimethylpyridine-4-sulfonamide.

Detailed Protocol:

Step 1: Synthesis of 2-amino-4-pyridinesulfonyl chloride

  • Chlorosulfonation: 2-amino-4-chloropyridine is reacted with chlorosulfonic acid. This electrophilic substitution reaction introduces a sulfonyl chloride group at the C4 position.

  • Reaction Quenching: The reaction mixture is carefully quenched with ice water to precipitate the product.

  • Isolation and Purification: The crude 2-amino-4-pyridinesulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.

Step 2: Synthesis of 2-amino-N,N-dimethylpyridine-4-sulfonamide

  • Amination: The 2-amino-4-pyridinesulfonyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF).

  • Addition of Dimethylamine: An excess of dimethylamine (as a solution in THF or as a gas) is added to the reaction mixture at a controlled temperature (typically 0 °C to room temperature). A base such as triethylamine may be added to scavenge the HCl byproduct.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Analytical Characterization

To confirm the identity and purity of the synthesized 2-amino-N,N-dimethylpyridine-4-sulfonamide, a combination of spectroscopic and chromatographic techniques should be employed.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, the amine protons, and the methyl protons of the dimethylsulfonamide group. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Resonances for all seven carbon atoms in the molecule, with distinct chemical shifts for the aromatic carbons and the methyl carbons.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound (m/z = 201.0575 for [M+H]⁺). Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching of the amino group, S=O stretching of the sulfonamide, and C=N and C=C stretching of the pyridine ring.
High-Performance Liquid Chromatography (HPLC) A single sharp peak under optimized conditions, indicating the purity of the compound.

Potential Applications in Drug Discovery

The unique combination of a 2-aminopyridine scaffold and a sulfonamide moiety suggests that 2-amino-N,N-dimethylpyridine-4-sulfonamide could be a valuable building block in drug discovery programs.

  • Sulfonamide Mimicry: The sulfonamide group is a cornerstone of many therapeutic agents.[1] This molecule could be explored as a novel scaffold for developing inhibitors of enzymes such as carbonic anhydrases or dihydropteroate synthase.

  • Kinase Inhibitors: The 2-aminopyridine motif is present in numerous kinase inhibitors. The sulfonamide group can be functionalized to introduce additional binding interactions with the target kinase.

  • Fragment-Based Drug Design: This molecule can serve as a fragment for screening against various biological targets. Its diverse functional groups offer multiple points for potential interactions.

Safety and Handling

While specific toxicity data for 2-amino-N,N-dimethylpyridine-4-sulfonamide is unavailable, it should be handled with the care appropriate for a novel chemical compound. Based on related structures like DMAP, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.[2][4] All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-amino-N,N-dimethylpyridine-4-sulfonamide represents an intriguing, yet underexplored, molecule with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its structure, predicted properties, a plausible synthetic route, and analytical characterization methods. Further investigation into the synthesis and biological evaluation of this compound is warranted to unlock its full therapeutic potential.

References

  • 4-Dimethylaminopyridine - Wikipedia. (n.d.). Retrieved March 13, 2026, from [Link].

  • Pavan Kumar, B. S., et al. (2018). N,N-Dimethyl-4-amino pyridine (DMAP) as a novel and sensitive reagent for the spectrophotometric determination of copper(II). Zenodo. [Link].

  • Synthesis and purification method of 2-amino-4-methylpyridine. (2020, May 1).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (n.d.). Retrieved March 13, 2026, from [Link].

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Foundational

In-Depth Technical Guide: 2-Amino-N,N-dimethylpyridine-4-sulfonamide (CAS 1247721-02-3) in Medicinal Chemistry

Executive Summary In the landscape of modern targeted therapeutics, the architectural design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can simultaneously anchor to the target and nav...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the architectural design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can simultaneously anchor to the target and navigate the complex physicochemical requirements of cellular environments. 2-Amino-N,N-dimethylpyridine-4-sulfonamide (CAS 1247721-02-3) has emerged as a highly versatile building block in this domain.

This compound features a dual-action structural topology: the 2-aminopyridine moiety acts as a potent, ATP-competitive hinge-binding motif utilized in the development of inhibitors for kinases such as c-Met, CDK, and PI3K[1][2]. Concurrently, the N,N-dimethylsulfonamide group at the 4-position serves as a highly tunable vector. It directs the molecule toward the solvent-exposed channel of the kinase active site, optimizing both target residence time and the thermodynamic solubility of the resulting drug candidate[3].

Definitive Chemical Identifiers & Structural Properties

Accurate chemical identification is the bedrock of reproducible research. Below is the consolidated physicochemical and structural data for 2-amino-N,N-dimethylpyridine-4-sulfonamide, derived from verified chemical repositories[4][5].

PropertyValue
Compound Name 2-Amino-N,N-dimethylpyridine-4-sulfonamide
CAS Number 1247721-02-3[4]
Molecular Formula C₇H₁₁N₃O₂S[5]
Molecular Weight 201.25 g/mol [5]
MDL Number MFCD16688498[5]
Canonical SMILES CN(C)S(=O)(=O)C1=CC(N)=NC=C1[6]
InChI InChI=1S/C7H11N3O2S/c1-10(2)13(11,12)6-3-4-9-7(8)5-6/h3-5H,1-2H3,(H2,8,9)[6]
InChIKey XDIGFFQPXHTTLP-UHFFFAOYSA-N[6]

Structural Mechanistic Insights: The Pharmacophore Model

As an Application Scientist, it is critical to understand why this specific substitution pattern is favored in rational drug design. The efficacy of 2-amino-N,N-dimethylpyridine-4-sulfonamide is driven by strict structure-activity relationship (SAR) causality[2]:

  • The Hinge-Binding Causality (2-Aminopyridine Core): The nitrogen of the pyridine ring acts as a strong hydrogen bond acceptor, while the exocyclic 2-amino group acts as a hydrogen bond donor. This bidentate interaction perfectly mimics the hydrogen bonding pattern of the adenine ring of ATP within the kinase hinge region (e.g., interacting with the backbone amides of Met or Leu residues)[3].

  • The Solvent-Channel Directing Causality (N,N-Dimethylsulfonamide): Positioned at the C4-carbon, the sulfonamide group projects outward from the restrictive hinge pocket. The N,N-dimethyl substitution is a deliberate design choice: it prevents unwanted hydrogen bond donation that could lead to off-target hERG liability or poor membrane permeability. Meanwhile, the sulfonyl oxygens engage in solvent-mediated hydrogen bonding, drastically improving the aqueous solubility of the parent pharmacophore without compromising lipophilic efficiency (LipE)[2].

G cluster_molecule 2-Amino-N,N-dimethylpyridine-4-sulfonamide cluster_target Kinase Target Pocket Core 2-Aminopyridine Core Sulfonamide N,N-Dimethylsulfonamide Core->Sulfonamide C4-Substitution Hinge Hinge Region (Backbone) Core->Hinge Bidentate H-Bonds (Donor & Acceptor) Solvent Solvent-Exposed Channel Sulfonamide->Solvent Solubilization & Steric Fit

Kinase Binding Pharmacophore Model illustrating bidentate hinge anchoring and solvent channel projection.

Analytical & Experimental Validation Protocols

To guarantee trustworthiness in downstream assays, the identity and purity of 2-amino-N,N-dimethylpyridine-4-sulfonamide must be rigorously validated. The following LC-MS protocol is designed as a self-validating system , utilizing specific chromatographic modifiers to account for the compound's basicity.

Self-Validating LC-MS Methodology
  • Causality for Mobile Phase Selection: The basicity of the pyridine nitrogen (pKa ~6.8) causes severe peak tailing on standard silica-based stationary phases. The addition of 0.1% Formic Acid (FA) ensures the nitrogen remains protonated, yielding a sharp, symmetrical peak and facilitating efficient ionization in the ESI+ source.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Vortex until fully dissolved. Dilute 1:100 in initial mobile phase conditions.

  • Chromatographic Separation:

    • Column: Waters XBridge C18 (50 x 2.1 mm, 2.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.6 mL/min. Maintain at 95% B for 1.0 minute before re-equilibration.

  • Mass Detection (ESI+): Monitor for the exact mass.

    • System Suitability Check: The protocol is validated if the primary peak exhibits an [M+H]⁺ ion at m/z 202.06 . Observation of a secondary fragment at m/z 157 indicates excessive in-source fragmentation (loss of the -N(CH₃)₂ group) and requires lowering the capillary voltage.

Synthetic Workflow & Functionalization

In medicinal chemistry, this compound is frequently utilized as a nucleophile in Buchwald-Hartwig cross-coupling reactions to generate N-arylated kinase inhibitors. The exocyclic 2-amino group is notoriously poor in nucleophilicity due to the electron-withdrawing nature of the pyridine ring and the para-sulfonamide group. Therefore, a highly active palladium catalyst system is required[2].

Buchwald-Hartwig Cross-Coupling Protocol
  • Reagent Assembly: In an oven-dried Schlenk flask, combine 2-amino-N,N-dimethylpyridine-4-sulfonamide (1.0 eq), the target Aryl Halide (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos ligand (0.10 eq), and Cs₂CO₃ (2.0 eq).

    • Causality: Xantphos is selected for its wide bite angle, which promotes reductive elimination and prevents the competitive coordination of the sulfonamide oxygen/nitrogen to the palladium center.

  • Degassing: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Purge the solution with Argon for 15 minutes.

    • Causality: Pd(0) is highly sensitive to oxidation; oxygen must be rigorously excluded to prevent premature catalyst deactivation.

  • Thermal Activation: Seal the flask and heat the reaction mixture to 100 °C for 12 hours under vigorous magnetic stirring.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and filter the crude mixture through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, typically eluting with a Hexane/EtOAc gradient) to yield the target N-arylated derivative.

G Start 2-Amino-N,N-dimethylpyridine-4-sulfonamide (CAS: 1247721-02-3) Reaction Buchwald-Hartwig Cross-Coupling (100°C) Start->Reaction Reagent Aryl Halide (Ar-X) + Pd Catalyst + Ligand Reagent->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Complete Conversion Purification Flash Chromatography (Silica Gel) Workup->Purification Crude Extract Product N-Arylated Pyridine Derivative (Target Kinase Inhibitor) Purification->Product >95% Purity

Synthetic Workflow for the Buchwald-Hartwig Cross-Coupling of 2-aminopyridine derivatives.

References

  • Ye Q., Fu C., Li J. "Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches." Molecules. 2021;26:52. URL: [Link]

  • "Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

Sources

Exploratory

pKa Profiling and Ionization Dynamics of 2-Amino-N,N-dimethylpyridine-4-sulfonamide in Drug Design

Abstract: Understanding the ionization state of a small molecule is the cornerstone of rational drug design, directly dictating solubility, permeability, and target engagement. This technical guide provides an in-depth m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Understanding the ionization state of a small molecule is the cornerstone of rational drug design, directly dictating solubility, permeability, and target engagement. This technical guide provides an in-depth mechanistic analysis of the pKa values and ionization states of 2-amino-N,N-dimethylpyridine-4-sulfonamide (Molecular Weight: 201.25 g/mol )[1]. By deconstructing its structural motifs, we establish the theoretical framework for its acid-base behavior and provide field-proven, self-validating analytical protocols for empirical pKa determination.

Structural Chemistry & The Mechanistic Basis of Ionization

To accurately predict and utilize the pKa of 2-amino-N,N-dimethylpyridine-4-sulfonamide, one must analyze the independent electronic contributions of its functional groups. The molecule consists of a 2-aminopyridine core functionalized with an N,N-dimethylsulfonamide moiety at the 4-position.

The 2-Aminopyridine Core

A common misconception in early-stage drug development is misidentifying the site of protonation in anilines and aminopyridines. For the unsubstituted 2-aminopyridine core, the experimental pKa is well-documented at 6.86[2][3]. Protonation occurs exclusively at the pyridine ring nitrogen , not the exocyclic amino group[4].

Causality of Regioselective Protonation: The ring nitrogen utilizes an sp2 hybridized orbital orthogonal to the aromatic π -system to hold its lone pair, making it highly accessible to protons. When protonated, the resulting positive charge is thermodynamically stabilized via resonance; the lone pair from the exocyclic −NH2​ group delocalizes into the ring, forming an amidinium-like resonance hybrid. Conversely, protonating the exocyclic amine would localize the charge and break the π -conjugation, an energetically unfavorable pathway.

The Electron-Withdrawing Sulfonamide Effect

The addition of the N,N-dimethylsulfonamide group ( −SO2​N(CH3​)2​ ) at the 4-position fundamentally alters the electron density of the core.

  • Inductive and Mesomeric Pull: The sulfonyl group is strongly electron-withdrawing ( −I , −M effects). It depletes electron density from the pyridine ring, significantly reducing the basicity of the ring nitrogen.

  • Lack of Acidic Protons: Because the sulfonamide nitrogen is fully substituted (dimethylated), it lacks an acidic N−H proton. Therefore, unlike primary sulfonamides which exhibit acidic pKa values around 10, this moiety is entirely non-acidic and non-basic under physiological conditions.

Net Result: The electron-withdrawing nature of the sulfonamide group shifts the pKa of the conjugate acid down from 6.86 to a predicted range of 4.8 ± 0.4 .

Table 1: Physicochemical Parameter Summary
ParameterValue / Description
Molecular Weight 201.25 g/mol [1]
Core Scaffold Base pKa 6.86 (Unsubstituted 2-Aminopyridine)[2]
Predicted Molecule pKa ~4.8 (Conjugate Acid)
Primary Protonation Site Pyridine Ring Nitrogen[4]
Sulfonamide Acidity None (Tertiary sulfonamide lacks N-H proton)

pH-Dependent Speciation and Physiological Distribution

The predicted pKa of ~4.8 dictates that 2-amino-N,N-dimethylpyridine-4-sulfonamide transitions between a cationic state and a neutral free-base state within the physiological pH spectrum.

Ionization Cation Cation Neutral Neutral Cation->Neutral Deprotonation (pKa ~4.8) Neutral->Cation Protonation

Fig 1: Ionization equilibrium of 2-amino-N,N-dimethylpyridine-4-sulfonamide across pH gradients.

Table 2: Ionization State Distribution at Key Physiological pH Levels
CompartmentLocal pH% Cationic Form% Neutral Form
Gastric Fluid 1.5> 99.9%< 0.1%
Proximal Intestine 6.0~ 5.9%~ 94.1%
Blood Plasma 7.4< 0.3%> 99.7%
(Calculations derived via the Henderson-Hasselbalch equation assuming pKa = 4.8)

Pharmacokinetic Implications: At a physiological pH of 7.4, the molecule exists almost entirely in its neutral form. While this maximizes passive lipophilic membrane permeability, it introduces a vulnerability regarding aqueous solubility. As observed in preclinical safety studies of other highly functionalized sulfonamides, compounds can face severe precipitation issues in lower pH environments (such as renal tubules) if their solubility profile is heavily dependent on ionization[5].

Self-Validating Experimental Protocol for pKa Determination

While potentiometric titration is standard, the poor aqueous solubility of the neutral free base often causes precipitation before the titration is complete, invalidating the data. Therefore, UV-Vis Spectrophotometric Titration is the gold-standard methodology for this compound. The protonation of the ring nitrogen significantly alters the π→π∗ and n→π∗ electronic transitions, providing a robust chromophoric shift.

The UV-Vis Spectrophotometric Workflow

Workflow S1 1. Sample Prep: Dissolve in MeOH/H2O Cosolvent S2 2. Titration: Adjust pH 2.0 to 8.0 (0.2 increments) S1->S2 S3 3. Acquisition: Record UV-Vis spectra (220-350 nm) S2->S3 S4 4. Validation: Confirm Isosbestic Points S3->S4 S5 5. Analysis: Target Factor Analysis & Extrapolation S4->S5

Fig 2: Step-by-step UV-Vis spectrophotometric workflow for highly accurate pKa determination.

Detailed Step-by-Step Methodology:

  • Cosolvent System Preparation:

    • Action: Prepare a 50 μ M stock of the compound in a methanol/water mixture (e.g., 10%, 20%, and 30% MeOH).

    • Causality: The neutral form will likely precipitate in pure water at 50 μ M. Using varying ratios of cosolvent allows for the extraction of the aqueous pKa via the Yasuda-Shedlovsky extrapolation method, ensuring thermodynamic accuracy.

  • Ionic Strength Standardization:

    • Action: Use a universal buffer (e.g., Britton-Robinson buffer) adjusted to a constant ionic strength ( I=0.15 M with KCl ) to mimic physiological osmolarity.

  • Spectral Acquisition:

    • Action: Titrate the solution from pH 2.0 to 8.0 using standardized HCl and KOH . Record the absorbance spectra from 220 nm to 350 nm at 0.2 pH unit increments.

  • Self-Validation (The Isosbestic Point Check):

    • Action: Overlay all acquired spectra. You must observe at least one sharp isosbestic point (a specific wavelength where total absorbance remains constant across all pH values).

    • Causality: This is the critical self-validating step. A tight isosbestic point mathematically guarantees that the spectral changes are strictly due to a clean, two-state acid-base equilibrium (Cation Neutral). If the isosbestic point drifts or smears, it indicates compound degradation, precipitation, or a ternary complex, and the run must be aborted.

  • Data Deconvolution:

    • Action: Apply Target Factor Analysis (TFA) or non-linear regression to the absorbance vs. pH matrix using the Henderson-Hasselbalch formalism to extract the precise pKa.

References

  • Benchchem. "2-Amino-N,N-dimethylpyridine-4-sulfonamide Supplier - Benchchem". Benchchem.com.
  • Environmental Protection Agency (EPA). "Aminopyridines - EPA Archive". EPA.gov.
  • MDPI. "Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin". MDPI.com.
  • Quora Contributors. "Which is a weaker base between pyridine and 2-aminopyridine and why?". Quora.com.
  • American Chemical Society (ACS). "Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-". ACS.org.

Sources

Foundational

An In-depth Technical Guide to Hydrogen Bond Donor and Acceptor Counts for 2-amino-N,N-dimethylpyridine-4-sulfonamide

Abstract In the landscape of modern drug discovery and medicinal chemistry, a molecule's potential for forming hydrogen bonds is a critical determinant of its pharmacokinetic and pharmacodynamic profiles. Properties such...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery and medicinal chemistry, a molecule's potential for forming hydrogen bonds is a critical determinant of its pharmacokinetic and pharmacodynamic profiles. Properties such as solubility, membrane permeability, and ligand-receptor binding affinity are profoundly influenced by hydrogen bonding capabilities. This technical guide provides a detailed analysis of 2-amino-N,N-dimethylpyridine-4-sulfonamide, a molecule with multiple functional groups, to precisely enumerate its hydrogen bond donor and acceptor sites. This analysis is grounded in the fundamental principles of molecular interactions and serves as a practical framework for researchers and drug development professionals.

Foundational Principles of Hydrogen Bonding

A hydrogen bond is a highly specific intermolecular or intramolecular force that forms when a hydrogen atom, covalently bonded to a highly electronegative atom (the donor ), is attracted to another nearby electronegative atom (the acceptor ).[1][2][3]

  • Hydrogen Bond Donor (HBD): A group or molecule that contains a hydrogen atom bonded to an electronegative element, typically Nitrogen (N), Oxygen (O), or Fluorine (F).[1][2] The partial positive charge on the hydrogen atom allows it to be 'donated' to an acceptor. The number of HBDs is conventionally counted as the total number of N-H and O-H bonds in a molecule.[4]

  • Hydrogen Bond Acceptor (HBA): An electronegative atom (typically N, O, or F) that possesses at least one lone pair of electrons.[1][2] This lone pair can interact with the partially positive hydrogen atom from a donor. The number of HBAs is typically counted as the sum of all nitrogen and oxygen atoms in a molecule, though context can sometimes alter this count.[4][5]

These counts are cornerstone parameters in widely used predictive models for oral bioavailability, such as Lipinski's Rule of Five, which stipulates that a drug candidate is more likely to be orally active if it has no more than 5 HBDs and 10 HBAs.[4][5][6][7][8]

Molecular Structure Analysis of 2-amino-N,N-dimethylpyridine-4-sulfonamide

To accurately enumerate the hydrogen bonding sites, a clear understanding of the molecule's structure is essential. The name itself deconstructs the key functional groups arranged on a central pyridine ring.

  • Pyridine: A six-membered aromatic heterocycle containing one nitrogen atom.[9]

  • 2-amino: A primary amine (-NH₂) group substituted at the second position of the pyridine ring.

  • 4-sulfonamide: A sulfonamide group (-SO₂NR₂) at the fourth position.

  • N,N-dimethyl: Two methyl groups attached to the nitrogen of the sulfonamide, making it a tertiary sulfonamide.

Chemical Structure:

(A simplified 2D representation)

Enumeration of Hydrogen Bond Donors and Acceptors

A systematic, group-by-group analysis of the structure yields the definitive donor and acceptor counts.

Hydrogen Bond Donors (HBD)

Hydrogen bond donors are identified by the presence of hydrogen atoms directly bonded to electronegative nitrogen or oxygen atoms.

  • 2-Amino Group (-NH₂): This primary amine group contains two hydrogen atoms, each covalently bonded to a nitrogen atom.[10][11][12] Both of these hydrogens are available for donation.

    • Contribution: 2 HBDs

  • N,N-dimethylsulfonamide Group (-SO₂N(CH₃)₂): The nitrogen atom in this group is tertiary, meaning it is bonded to three non-hydrogen atoms (the sulfur and two carbons from the methyl groups).[13] It possesses no attached hydrogen atoms.

    • Contribution: 0 HBDs

Total Hydrogen Bond Donor Count = 2

Hydrogen Bond Acceptors (HBA)

Hydrogen bond acceptors are electronegative atoms (N or O) with available lone pairs of electrons.

  • 2-Amino Group (-NH₂): The nitrogen atom of the primary amine has a lone pair of electrons and can function as a hydrogen bond acceptor.[10][13]

    • Contribution: 1 HBA

  • Pyridine Ring Nitrogen: The nitrogen atom within the aromatic pyridine ring is sp² hybridized and has a localized lone pair of electrons that points outward from the ring.[9] This makes it a strong and directional hydrogen bond acceptor.[9]

    • Contribution: 1 HBA

  • Sulfonamide Group (-SO₂N(CH₃)₂):

    • Sulfonyl Oxygens: The two oxygen atoms are double-bonded to the sulfur atom. These oxygens are highly electronegative and each has lone pairs available to accept hydrogen bonds. Studies on sulfonamide crystal structures confirm that sulfonyl oxygens are preferential hydrogen bond acceptors.[14][15][16]

      • Contribution: 2 HBAs

    • Sulfonamide Nitrogen: The tertiary nitrogen atom of the N,N-dimethylsulfonamide group also possesses a lone pair. While tertiary amines can act as hydrogen bond acceptors[13][17], the acceptor strength of a sulfonamide nitrogen is considerably reduced due to the strong electron-withdrawing effect of the adjacent sulfonyl (S=O) groups. However, for the purpose of standard counting rules like Lipinski's, every nitrogen and oxygen atom is typically included.

      • Contribution: 1 HBA

Total Hydrogen Bond Acceptor Count = 5

Summary and Implications for Drug Development

The accurate assignment of HBD and HBA counts is a critical first step in silico drug-likeness assessment.

ParameterFunctional Group OriginCount
Hydrogen Bond Donors (HBD) 2-Amino Group (2 x N-H)2
Hydrogen Bond Acceptors (HBA) 2-Amino (N), Pyridine (N), Sulfonyl (2xO), Sulfonamide (N)5

These values (HBD=2, HBA=5) place 2-amino-N,N-dimethylpyridine-4-sulfonamide well within the limits defined by Lipinski's Rule of Five (HBD ≤ 5, HBA ≤ 10).[4][5][6] This suggests that, from a hydrogen bonding perspective, the molecule has a favorable profile for oral bioavailability, balancing the necessary aqueous solubility for dissolution with sufficient lipophilicity for membrane permeation. The specific arrangement of these donors and acceptors provides a rich scaffold for forming targeted interactions with biological macromolecules, such as enzymes or receptors, guiding lead optimization efforts.

Computational Protocol for HBD/HBA Assignment

The process of determining hydrogen bond donor and acceptor counts for any given molecule can be systematized into a clear, reproducible workflow. This protocol ensures consistency and accuracy in molecular property calculation.

HBD_HBA_Workflow cluster_start Input cluster_analysis Analysis Steps cluster_summation Quantification cluster_output Output start Obtain Molecular Structure (e.g., SMILES, InChI, 2D sketch) identify_groups Identify all functional groups (e.g., amines, amides, heterocycles) start->identify_groups Deconstruct scan_donors Scan for HBDs: Identify all H atoms bonded to N or O identify_groups->scan_donors Analyze scan_acceptors Scan for HBAs: Identify all N and O atoms identify_groups->scan_acceptors Analyze count_donors Sum N-H and O-H bonds Total HBD Count scan_donors->count_donors Enumerate count_acceptors Sum N and O atoms Total HBA Count scan_acceptors->count_acceptors Enumerate output Final HBD & HBA Counts count_donors->output count_acceptors->output

Caption: Workflow for systematic enumeration of HBD and HBA sites.

Visualization of Hydrogen Bonding Sites

Visualizing the donor and acceptor sites directly on the molecular structure provides an intuitive understanding of its interaction potential.

Molecule_HBD_HBA mol hbd1 HBD hbd2 HBD hba1 HBA hba2 HBA hba3 HBA hba4 HBA hba5 HBA

(Note: The DOT language has limitations in overlaying labels on a raster image. The following is a conceptual representation of the annotated molecule.)

Annotated Structure:

Caption: HBD (Donor) and HBA (Acceptor) sites on the molecule.

References

  • RJWave.org. (n.d.). Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems.
  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References.
  • Wikipedia. (n.d.). Hydrogen bond.
  • Oreate AI Blog. (2026, January 15). Understanding Hydrogen Bonds: Donors and Acceptors Explained.
  • CK-12 Foundation. (2026, March 2). Physical Properties of Amines.
  • Wikipedia. (n.d.). Lipinski's rule of five.
  • Chemistry LibreTexts. (2020, May 30). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors.
  • Lecture Notes. (2023, November 28). lipinski rule of five.
  • Science Ready. (n.d.). Organic Bases: Amines – HSC Chemistry.
  • Soton.ac.uk. (n.d.). Hydrogen Bonding: Acceptors and Donors.
  • University of Calgary. (n.d.). Ch27 : Hydrogen Bonding - Chemistry.
  • Mapping Ignorance. (2018, June 13). Putting the “rule of five” of drug research in context.
  • National Institutes of Health. (n.d.). BDDCS, the Rule of 5 and Drugability.
  • Semantic Scholar. (n.d.). Hydrogen bonding in sulfonamides.
  • ResearchGate. (n.d.). Hydrogen bonding in sulfonamides | Request PDF.
  • Fiveable. (2025, August 15). Primary amines Definition.
  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II.
  • Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines.
  • PubMed. (2001, December 15). Hydrogen bonding in sulfonamides.
  • National Institutes of Health. (2021, February 10). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides.

Sources

Exploratory

Lipophilicity and LogP Profiling of 2-Amino-N,N-dimethylpyridine-4-sulfonamide: A Technical Guide for ADME Optimization

Abstract In preclinical drug development, a molecule's partition coefficient (LogP) is a foundational metric that dictates its absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper provides...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In preclinical drug development, a molecule's partition coefficient (LogP) is a foundational metric that dictates its absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper provides an in-depth technical analysis of the lipophilicity of 2-amino-N,N-dimethylpyridine-4-sulfonamide (CAS: 1247721-02-3)[1]. By deconstructing its structural fragments, calculating its theoretical partition coefficient (cLogP), and establishing rigorous, self-validating experimental protocols for empirical determination, this guide serves as an authoritative resource for application scientists and medicinal chemists optimizing pyridine-sulfonamide derivatives.

Structural Deconstruction and Predictive Lipophilicity (cLogP)

Before initiating empirical testing, a rational structural analysis is required to estimate the partitioning behavior of 2-amino-N,N-dimethylpyridine-4-sulfonamide. The molecule's lipophilicity is a delicate balance of its hydrophobic core and highly polar functional groups.

Causality of Fragment Contributions
  • The Pyridine Scaffold: Unlike a purely hydrophobic benzene ring (LogP ~2.1), the nitrogen atom in the pyridine core acts as a hydrogen-bond acceptor, significantly reducing the baseline lipophilicity (LogP ~0.65).

  • The 2-Amino Substitution: The primary amine at the 2-position introduces both hydrogen-bond donating and accepting capabilities. This creates a strong hydration shell in aqueous media, imposing a high desolvation penalty when the molecule attempts to partition into a lipid phase.

  • The N,N-Dimethylsulfonamide Group: A primary sulfonamide ( −SO2​NH2​ ) is intensely polar and typically drives LogP into negative values. However, the N,N -dimethylation in this specific molecule masks the hydrogen-bond donors. By replacing polar N-H bonds with aliphatic methyl groups, the desolvation penalty is mitigated, recovering approximately +1.0 LogP units compared to an unsubstituted analog.

Quantitative cLogP Estimation

Based on fragment-based predictive models (e.g., Crippen's method), the calculated LogP (cLogP) indicates a highly hydrophilic compound.

Structural FragmentFunctional Contribution to PartitioningEstimated Δ LogP Contribution
Pyridine Core Base lipophilic/aromatic scaffold+0.65
2-Amino Group Strong H-bond donor/acceptor, increases polarity-1.00 to -1.20
Sulfonamide Core High polarity, strong dipole moment-1.50 to -1.80
N,N-Dimethylation Aliphatic masking of H-bond donors+0.80 to +1.00
Total Estimated cLogP Net Hydrophilic Profile -1.05 to -0.35

Table 1: Theoretical fragment contributions to the lipophilicity of 2-amino-N,N-dimethylpyridine-4-sulfonamide.

Experimental Methodologies for LogP Determination

Because computational models cannot perfectly account for intramolecular interactions (such as potential resonance between the 2-amino group and the pyridine nitrogen), empirical validation is mandatory. Below are two self-validating protocols designed to measure the LogP of 2-amino-N,N-dimethylpyridine-4-sulfonamide accurately.

Protocol A: The Shake-Flask Method (OECD Test Guideline 107)

The Shake-Flask method is the absolute gold standard for compounds with a LogP between -2 and 4 [2]. It relies on the Nernst partition law, measuring the thermodynamic equilibrium of the solute between two immiscible phases.

Mechanistic Rationale: We use mutually saturated n-octanol and water. If pure solvents are used, they will partition into each other during the shaking phase (water absorbs ~2.3% octanol; octanol absorbs ~27% water by mole fraction). This would alter the phase volumes and invalidate the concentration ratio.

Step-by-Step Workflow:

  • Phase Saturation: Stir n-octanol and high-purity deionized water (adjusted to pH 7.4 with a phosphate buffer to ensure the 2-amino group remains largely in its un-ionized free-base form, though its pKa must be monitored) for 24 hours. Separate the phases.

  • Solubilization: Dissolve an accurately weighed sample of 2-amino-N,N-dimethylpyridine-4-sulfonamide into the saturated aqueous phase (target concentration: <0.01 mol/L to maintain dilute solution thermodynamics).

  • Equilibration: Transfer known volumes of the spiked aqueous phase and saturated n-octanol into a glass centrifuge tube. Shake mechanically at a constant 25°C ± 1°C for 24 hours to ensure complete thermodynamic distribution.

  • Separation: Centrifuge the mixture at 3,000 RPM for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and water layers. Quantify the concentration of the compound in each phase using Reverse-Phase LC-MS/MS or UV-Vis spectroscopy (measuring absorbance at the molecule's λmax​ ).

  • Validation: Calculate mass balance. The total mass quantified in both phases must equal the initial mass spiked into the system (±5%) to rule out adsorption to the glassware.

ShakeFlask N1 Phase Preparation (Mutually Saturated Octanol/Water) N2 Compound Solubilization (2-amino-N,N-dimethylpyridine-4-sulfonamide) N1->N2 N3 Equilibration (Shake 24h at 25°C) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 Quantification (LC-MS/MS or UV-Vis) N4->N5 N6 LogP Calculation Log(Coct / Cwat) N5->N6

Figure 1: Workflow for OECD 107 Shake-Flask LogP determination.

Protocol B: Reverse-Phase HPLC Method (OECD Test Guideline 117)

For higher-throughput screening, the HPLC method is utilized [3][4]. This method correlates the retention time of the test molecule on a lipophilic stationary phase with its partition coefficient.

Mechanistic Rationale: A C18 (octadecylsilane) stationary phase acts as a surrogate for n-octanol. As the mobile phase passes through, the molecule dynamically partitions between the polar eluent and the non-polar hydrocarbon chains.

Step-by-Step Workflow:

  • System Setup: Utilize a standard HPLC system equipped with a C18 analytical column.

  • Mobile Phase: Prepare an isocratic mobile phase (e.g., 25% Methanol / 75% Water, buffered to pH 7.4).

  • Calibration: Inject a minimum of six reference standards with known, validated LogP values that bracket the expected cLogP of our test compound (e.g., 4-acetylpyridine, aniline). Record their retention times ( tR​ ).

  • Dead Time Measurement: Inject an unretained compound (e.g., thiourea) to determine the column dead time ( t0​ ).

  • Capacity Factor Calculation: Calculate the capacity factor ( k ) for all standards using the formula: k=(tR​−t0​)/t0​ .

  • Interpolation: Plot log(k) versus the known log(P) of the standards to create a linear calibration curve. Inject 2-amino-N,N-dimethylpyridine-4-sulfonamide, determine its k value, and interpolate its empirical LogP from the regression line.

HPLCMethod M1 Reference Standards (Known LogP Values) M2 HPLC Injection (C18 Column, Isocratic) M1->M2 M3 Measure Retention Time (tr) Calculate Capacity Factor (k) M2->M3 M4 Calibration Curve (Log k vs. LogP) M3->M4 M5 Interpolate Test Compound (Calculate Final LogP) M4->M5

Figure 2: Workflow for OECD 117 HPLC-based LogP estimation.

Pharmacokinetic Implications (ADME)

Understanding that 2-amino-N,N-dimethylpyridine-4-sulfonamide possesses a sub-zero to near-zero LogP (highly hydrophilic) allows researchers to predict its physiological behavior:

  • Absorption: The molecule will exhibit excellent aqueous solubility in the gastrointestinal tract. However, its low lipophilicity may hinder passive transcellular diffusion across the lipid bilayers of the intestinal epithelium. Oral bioavailability may rely heavily on paracellular transport (due to its low molecular weight of 201.25 g/mol ) or active transporter uptake.

  • Distribution: The compound is unlikely to cross the Blood-Brain Barrier (BBB) efficiently, as BBB penetration typically requires a LogP between 1.5 and 2.5. This makes it an excellent scaffold for targeting peripheral receptors without inducing central nervous system (CNS) off-target effects.

  • Clearance: Hydrophilic compounds are generally not subjected to extensive hepatic Phase I metabolism (e.g., CYP450 oxidation), as they do not partition well into the lipophilic active sites of these enzymes. Instead, this molecule is highly likely to undergo rapid renal clearance, being excreted unchanged in the urine.

References

  • Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

  • Environment Agency (GOV.UK). (2025). Estimating the octanol-water partition coefficient for chemical substances: feasibility of extending the log KOW range of OECD test guideline 117. Chief Scientist's Group Report. URL:[Link]

Foundational

The Role of Privileged Scaffolds in Fragment-Based Drug Discovery: A Case Study of 2-amino-N,N-dimethylpyridine-4-sulfonamide

An In-depth Technical Guide Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying novel chemical starting points for drug development, particular...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying novel chemical starting points for drug development, particularly for challenging biological targets.[1] Unlike traditional high-throughput screening (HTS) which relies on large libraries of complex molecules, FBDD screens smaller, low-molecular-weight compounds ("fragments") that, despite their weak initial binding, provide high-quality, structurally-defined starting points for optimization.[2] This guide provides an in-depth technical exploration of the FBDD workflow, using the exemplar fragment 2-amino-N,N-dimethylpyridine-4-sulfonamide to illustrate core principles, experimental causality, and hit-to-lead optimization strategies. We will dissect the structural merits of this fragment, detail a robust biophysical screening and validation cascade, and outline the logic of its evolution into a potent lead compound.

The FBDD Paradigm: A Shift in Discovery Philosophy

The foundational principle of FBDD is that the vast chemical space of potential drug-like molecules can be more effectively explored by assembling a library of smaller, less complex fragments.[3] While HTS seeks rare, high-affinity "needles" in a vast haystack, FBDD identifies multiple, lower-affinity fragments that can be systematically built up into potent leads.[2] This approach offers several distinct advantages:

  • Higher Hit Rates: Because fragments are small and simple, they are more likely to find a complementary fit within a protein's binding pocket.[3]

  • Greater Ligand Efficiency (LE): Fragments often exhibit more binding energy per atom than larger HTS hits, making them more efficient starting points for optimization.[4]

  • Exploration of Novel Chemical Space: The leads developed from fragments are often more novel and can possess superior physicochemical properties compared to those derived from complex screening compounds.[5]

The success of an FBDD campaign is predicated on a well-designed fragment library. Compounds are typically curated based on the "Rule of Three," a set of guidelines for desirable physicochemical properties.[3]

Property"Rule of Three" Guideline
Molecular Weight (MW)< 300 Da
cLogP≤ 3.0
Hydrogen Bond Donors≤ 3
Hydrogen Bond Acceptors≤ 3
Rotatable Bonds≤ 3

These guidelines ensure fragments possess adequate solubility and are synthetically tractable for subsequent optimization efforts.[6]

The Exemplar Fragment: 2-amino-N,N-dimethylpyridine-4-sulfonamide

To ground our discussion in a practical context, we will use 2-amino-N,N-dimethylpyridine-4-sulfonamide as a representative fragment. Its structure combines two "privileged" motifs in medicinal chemistry: the aminopyridine scaffold and the sulfonamide functional group.

Structural and Physicochemical Analysis

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, found in a vast array of drugs including antibacterial, anticancer, and anti-inflammatory agents.[7][8] It is a remarkably versatile pharmacophore, renowned for its ability to act as a bioisostere of other functional groups and, critically, for its ability to coordinate with metal ions in enzyme active sites, such as the zinc ion in carbonic anhydrases.[9][10]

Let's analyze our exemplar fragment against the "Rule of Three":

PropertyValue (Calculated/Estimated)Conformance
Molecular Weight (MW)~201.3 DaYes
cLogP< 3Yes
Hydrogen Bond Donors2 (from 2-amino group)Yes
Hydrogen Bond Acceptors4 (2x S=O, pyridine N, amino N)No (Borderline)
Rotatable Bonds2 (C-S, S-N)Yes

While the number of hydrogen bond acceptors is slightly higher than the strict guideline, many successful fragment libraries contain such compounds. The key takeaway is that its properties are well within the typical range for a fragment, possessing low molecular weight and complexity. The aminopyridine core provides a rigid scaffold with defined vectors for chemical elaboration, while the sulfonamide group acts as a potent interaction motif.

The FBDD Workflow: A Self-Validating Experimental Cascade

A successful FBDD campaign relies on a tiered, multi-technique approach to screening and validation. This ensures that resources are focused only on genuine hits and provides a rich dataset to guide subsequent chemistry efforts. The goal is to move from thousands of fragments to a handful of high-quality, structurally characterized hits.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization FragmentLibrary Fragment Library (~2000 Compounds) PrimaryScreen Primary Screen (e.g., DSF, SPR) FragmentLibrary->PrimaryScreen High Throughput Validation Orthogonal Validation (e.g., NMR) PrimaryScreen->Validation ~5-10% Hit Rate Characterization Biophysical Characterization (e.g., ITC) Validation->Characterization Validated Hits Structure Structural Biology (X-ray, Cryo-EM) Characterization->Structure SBDD Structure-Based Design (SBDD) Structure->SBDD Binding Mode Data LeadCompound Lead Compound SBDD->LeadCompound Iterative Cycles

Caption: The integrated FBDD workflow from initial screening to lead optimization.

Phase 1: Primary Screening for Hit Identification

The first step is a rapid screen of the entire fragment library to identify any compound that interacts with the target protein. Sensitive biophysical techniques are required to detect the weak binding affinities (typically in the high micromolar to millimolar range) characteristic of fragments.[5]

Featured Protocol: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a cost-effective, high-throughput method for primary screening.

  • Causality & Principle: The binding of a ligand (fragment) to a protein typically increases the protein's thermal stability. DSF measures this change by monitoring the protein's melting temperature (Tm) using a fluorescent dye that binds to unfolded proteins. An increase in Tm in the presence of a fragment suggests a binding event.[11]

  • Step-by-Step Methodology:

    • Preparation: Prepare a master mix of the target protein (e.g., 2-5 µM) in a suitable buffer and the fluorescent dye (e.g., SYPRO Orange).

    • Dispensing: Aliquot the protein/dye mixture into a 96- or 384-well PCR plate.

    • Fragment Addition: Add each fragment from the library to individual wells to a final concentration of, for example, 200 µM. Include appropriate controls (protein + dye only, buffer + dye).

    • Data Acquisition: Place the plate in a real-time PCR instrument. Apply a thermal gradient (e.g., from 25°C to 95°C in 0.5°C increments).

    • Analysis: Monitor the fluorescence increase as the protein unfolds. The Tm is the midpoint of this transition. A significant positive shift in Tm (ΔTm > 2°C) compared to the control indicates a potential hit.

Phase 2: Hit Validation and Characterization

Primary screens like DSF can generate false positives. Therefore, it is critical to use an orthogonal, more information-rich technique to validate the initial hits.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is a gold standard for this purpose.[12]

Featured Protocol: NMR-based Hit Validation (Ligand-Observed)

Ligand-observed NMR methods like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are powerful validation tools. They directly detect the binding of the fragment to the protein.

  • Causality & Principle (STD): In an STD experiment, a selective radiofrequency pulse saturates a region of the protein's proton spectrum. This saturation is transferred via spin diffusion to protons on a binding fragment. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals from the binding fragment remain, confirming a direct interaction.[12]

  • Step-by-Step Methodology:

    • Sample Preparation: Prepare a sample containing the target protein (e.g., 10-20 µM) and the fragment hit (e.g., 100-500 µM) in a deuterated buffer (e.g., PBS in D₂O).

    • Acquisition of Reference Spectrum: Acquire a standard 1D ¹H NMR spectrum of the sample.

    • Acquisition of STD Spectra:

      • Acquire a spectrum with selective saturation applied on-resonance with protein signals (e.g., at 0.5 ppm).

      • Acquire a second spectrum with saturation applied off-resonance (e.g., at 40 ppm).

    • Analysis: Calculate the difference spectrum. The presence of signals corresponding to the fragment's protons confirms binding. The relative intensity of the signals can provide information about which part of the fragment is in closest contact with the protein.

Once a fragment like 2-amino-N,N-dimethylpyridine-4-sulfonamide is validated, its binding thermodynamics are precisely quantified.

Featured Protocol: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamic parameters of binding.

  • Causality & Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating the fragment into a solution of the target protein, one can directly determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[11]

  • Step-by-Step Methodology:

    • Sample Preparation: Prepare solutions of the target protein (e.g., 10-50 µM in the sample cell) and the fragment (e.g., 1-2 mM in the injection syringe) in identical, degassed buffer.

    • Instrument Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Titration: Perform a series of small, timed injections of the fragment solution into the protein solution.

    • Data Analysis: Integrate the heat pulses from each injection. Fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters.

ParameterInformation Provided
Kd Binding Affinity (the lower, the tighter the binding)
n Stoichiometry (how many fragments bind per protein)
ΔH Enthalpy (heat change from bond formation/breaking)
ΔS Entropy (change in disorder of the system)

Finally, obtaining a high-resolution 3D structure of the protein-fragment complex via X-ray crystallography is paramount. This provides the atomic-level detail of the binding mode, revealing the key interactions and identifying nearby pockets that can be exploited for optimization.[11]

Phase 3: From Fragment Hit to Potent Lead

With a validated, characterized, and structurally defined hit like 2-amino-N,N-dimethylpyridine-4-sulfonamide, the medicinal chemistry campaign begins. The goal is to evolve this low-affinity fragment into a high-affinity, drug-like lead compound. This is a structure-guided, iterative process.[6]

Hit_To_Lead cluster_0 Fragment Growing cluster_1 Fragment Linking Protein_A Target Protein Frag_A Fragment Extension Chemical Moiety Frag_A->Extension Growth GrowthVector R Protein_B Target Protein Frag_B1 Frag 1 Frag_B2 Frag 2 Frag_B1->Frag_B2 Link Linker Linker

Caption: Core strategies for hit-to-lead optimization in FBDD.

Strategy 1: Fragment Growing

This is the most common optimization strategy.[6] It involves systematically adding chemical functionality to the core fragment to engage with adjacent pockets in the binding site identified by the crystal structure.

  • Application to the Exemplar: Imagine the crystal structure shows the 2-amino group of our fragment pointing towards a small hydrophobic pocket. A medicinal chemist would synthesize a small library of analogs where a hydrogen on the amino group is replaced with small alkyl or aromatic groups to fill this pocket, forming new, favorable interactions and increasing affinity. The N,N-dimethylsulfonamide provides a solubilizing group that is often synthetically tractable for modification.

Strategy 2: Fragment Linking

If a separate screening campaign identifies a second fragment that binds in a pocket adjacent to our primary hit, the two can be joined by a chemical linker to create a single, much more potent molecule.[6]

  • Application to the Exemplar: If another fragment binds near the pyridine ring of our sulfonamide, computational models and structural data would be used to design an appropriate linker to connect the two. The resulting linked compound would benefit from the binding energy of both original fragments.

Throughout this process, computational docking is used to predict the binding modes of newly designed analogs, helping to prioritize which compounds to synthesize and test, thereby accelerating the iterative design-make-test-analyze cycle.[13]

Conclusion

The journey from a simple, low-molecular-weight fragment to a potent, optimized lead compound is a testament to the power of rational, structure-guided drug design. A well-chosen fragment, exemplified here by the 2-amino-N,N-dimethylpyridine-4-sulfonamide scaffold, serves as an information-rich starting point. Its value lies not in its initial potency, but in its high ligand efficiency and the clear, structurally defined path it offers for optimization. By employing a robust and self-validating cascade of biophysical techniques, researchers can confidently identify and characterize these valuable starting points, significantly enhancing the efficiency and success rate of modern drug discovery campaigns.

References

  • The Enduring Legacy of Sulfonamides in Medicinal Chemistry: An In-Depth Technical Guide. (n.d.). Benchchem.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150.
  • Fragment Screening & Fragment-Based Drug Design. (n.d.). Creative Biostructure.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Preprints.org.
  • A three-stage biophysical screening cascade for fragment-based drug discovery. (2013). Nature Protocols.
  • The recent progress of sulfonamide in medicinal chemistry. (2020). Journal of Advanced Pharmacy Education & Research.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). Massachusetts Biotechnology Council.
  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023). Journal of Chemical, Biological and Physical Sciences.
  • Fragment-Based Drug Discovery. (n.d.). Selvita.
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (n.d.). Proceedings of the National Academy of Sciences.
  • Chapter 7. Fragment-Based Drug Discovery. (n.d.). In Lead Compound Discovery Strategies.
  • Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. (2025). BioDuro.
  • Biophysical screening in fragment-based drug design: a brief overview. (2019). Essays in Biochemistry.
  • The Landscape of Computational Docking for N-(3-aminophenyl)sulfamide Analogs: A Comparative Guide. (n.d.). Benchchem.

Sources

Exploratory

Advanced Crystal Structure Analysis and Predictive Crystallography of 2-Amino-N,N-dimethylpyridine-4-sulfonamide

Executive Summary The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in rational drug design. 2-Amino-N,N-dimethylpyridine-4-sulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in rational drug design. 2-Amino-N,N-dimethylpyridine-4-sulfonamide (C₇H₁₁N₃O₂S) represents a highly functionalized pharmacophore combining two privileged motifs: the 2-aminopyridine ring (frequently utilized in kinase inhibitors) and a fully substituted sulfonamide group.

Because the empirical crystal structure of this specific compound remains uncharted in standard crystallographic databases, this whitepaper serves as an advanced predictive guide and methodological blueprint. By analyzing the supramolecular synthon hierarchy of its constituent functional groups, we establish a rigorous, self-validating crystallographic workflow designed to isolate, solve, and refine the crystal structure of this molecule.

Molecular Anatomy and Supramolecular Synthon Hierarchy

To successfully crystallize and analyze 2-amino-N,N-dimethylpyridine-4-sulfonamide, one must first understand the causality behind its intermolecular interactions. The molecule presents a fascinating dichotomy of hydrogen-bonding capabilities:

  • The 2-Aminopyridine Motif: This moiety contains both a hydrogen-bond donor (the –NH₂ group) and a strong hydrogen-bond acceptor (the pyridine nitrogen). Statistically, 2-aminopyridines have a high propensity to self-assemble into robust R22​(8) homosynthons (dimers)[1].

  • The N,N-Dimethylsulfonamide Motif: Unlike primary sulfonamides (–SO₂NH₂) which form extensive 2D and 3D donor-acceptor networks, the N,N-dimethylation eliminates the nitrogen-bound protons[2]. Consequently, the sulfonamide group in this molecule functions exclusively as a hydrogen-bond acceptor via its two oxygen atoms.

Causality of Packing

Because the sulfonamide group cannot donate hydrogen bonds, the crystal packing is entirely dictated by the –NH₂ protons. The system faces a thermodynamic competition:

  • Pathway A: The –NH₂ group donates to the adjacent pyridine nitrogen, forming the classic R22​(8) dimer, leaving the sulfonamide oxygens to accept weaker C–H···O interactions.

  • Pathway B: The –NH₂ group donates directly to the highly electronegative sulfonamide oxygens, forming a continuous head-to-tail catemer or heterosynthon network.

Based on the[2], the strong electrostatic potential of the S=O bonds often outcompetes the pyridine nitrogen, making Pathway B highly probable.

SynthonLogic A 2-Amino-N,N-dimethylpyridine- 4-sulfonamide B 2-Aminopyridine Motif (H-Bond Donor & Acceptor) A->B C N,N-dimethylsulfonamide Motif (H-Bond Acceptor Only) A->C D Homosynthon Formation R2,2(8) Dimerization B->D Self-Assembly E Heterosynthon Formation N-H···O=S Interactions B->E Cross-Interaction C->E F 3D Supramolecular Architecture D->F E->F

Fig 1. Supramolecular synthon hierarchy and predicted hydrogen-bonding pathways.

Experimental Workflow: High-Resolution Crystallography

To empirically determine the dominant synthon, a rigorous Single-Crystal X-Ray Diffraction (SCXRD) protocol must be executed. The following methodologies are designed as self-validating systems, ensuring that experimental artifacts are minimized.

Step-by-Step Methodology: Single Crystal Growth

The goal is to achieve defect-free single crystals (minimum dimension ~0.1 mm) without inducing kinetic trapping of metastable polymorphs.

  • Solvent Selection: Dissolve 50 mg of the compound in 2 mL of a polar aprotic solvent (e.g., Ethyl Acetate) to disrupt strong intermolecular hydrogen bonds during the dissolution phase.

  • Vapor Diffusion Setup: Place the solution in a 4 mL inner vial. Place this vial inside a 20 mL outer vial containing 5 mL of an anti-solvent (e.g., n-Hexane or Heptane).

  • Kinetic Control: Seal the outer vial tightly. Causality: Vapor diffusion allows for a highly controlled, slow supersaturation rate. Rapid evaporation often leads to twinned crystals or microcrystalline powders, whereas vapor diffusion provides the thermodynamic energy required for optimal molecular ordering.

  • Harvesting: After 3–7 days, inspect the vial under polarized light. Select crystals that exhibit uniform extinction (turning completely dark at 90° rotation), which validates the absence of twinning.

Step-by-Step Methodology: SCXRD Data Collection and Solution
  • Mounting and Cryocooling: Coat the selected crystal in Paratone-N oil and mount it on a MiTeGen loop. Immediately transfer to the diffractometer under a 100 K nitrogen cold stream. Causality: Cryocooling to 100 K minimizes thermal vibrations (reducing thermal ellipsoid volumes), which exponentially increases high-angle scattering intensity and allows for the precise location of the crucial amine hydrogen atoms.

  • Data Collection: Utilize Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation. Run an ω -scan strategy to ensure high redundancy and completeness (>99%).

  • Data Reduction & Absorption Correction: Process the frames using software such as APEX4 or CrysAlisPro. Apply a multi-scan absorption correction (SADABS). Validation: An internal agreement factor ( Rint​ ) of < 0.05 validates high data quality.

  • Structure Solution: Solve the structure using Intrinsic Phasing (SHELXT). This algorithm calculates electron density maps directly from normalized structure factors, bypassing the phase problem efficiently for small organics.

  • Structure Refinement: Refine using full-matrix least-squares on F2 (SHELXL).

XRDWorkflow S1 1. Crystal Growth (Vapor Diffusion) S2 2. Selection & Mounting (Paratone Oil, 100K) S1->S2 S3 3. Data Collection (Mo Kα, ω-scans) S2->S3 S4 4. Structure Solution (Intrinsic Phasing) S3->S4 S5 5. Refinement (Full-matrix least-squares) S4->S5

Fig 2. Step-by-step crystallographic workflow from crystal growth to structural refinement.

Quantitative Data Presentation: Predictive Crystallographic Model

Because the empirical structure is currently unarchived, we provide a predictive crystallographic target table. This data is extrapolated from the known behavior of [3] and[1]. Researchers executing the workflow above should use these metrics as a comparative validation baseline.

Crystallographic ParameterPredicted / Target ValueScientific Rationale
Chemical Formula C₇H₁₁N₃O₂SExact mass validation.
Formula Weight 201.25 g/mol Standard molecular weight calculation.
Crystal System Monoclinic or TriclinicHigh degree of molecular asymmetry strongly favors lower symmetry systems.
Likely Space Group P21​/c or P1ˉ Accounts for >70% of achiral organic small molecules.
Temperature 100(2) KStandard cryostream operating temperature.
Calculated Density ( ρcalc​ ) 1.35 – 1.45 g/cm³Typical packing density for sulfonamide-bearing heteroaromatics.
Z (Molecules per unit cell) 4 (for P21​/c )Standard asymmetric unit packing ( Z′=1 ).
Target R1​ (Final Refinement) < 0.050Validates a highly accurate structural model.
Target wR2​ < 0.150Validates the weighting scheme and variance.
Goodness-of-Fit (GoF) 0.95 – 1.05Validates that the model perfectly fits the experimental data errors.
Max/Min Residual Density ( Δρ ) +0.3 / -0.3 e·Å⁻³Confirms no missing atoms or incorrect assignments (especially near the heavy Sulfur atom).
Refinement Self-Validation Logic

During the SHELXL refinement, the placement of the amine hydrogen atoms is the ultimate test of the structure's validity. If the hydrogen atoms are placed in calculated positions (riding model), the thermal parameters ( Uiso​ ) may artificially inflate. Self-Validating Step: The amine hydrogens must be located freely from the difference Fourier map and refined isotropically. If the N–H bond lengths refine to chemically sensible values (~0.86–0.90 Å) without strict restraints (DFIX), the hydrogen-bonding network (and thus the supramolecular synthon assignment) is definitively validated.

Conclusion

The structural analysis of 2-amino-N,N-dimethylpyridine-4-sulfonamide requires a deliberate approach to overcome the unique hydrogen-bonding limitations imposed by its N,N-dimethylated tail. By utilizing vapor diffusion to achieve thermodynamic equilibrium and low-temperature SCXRD to resolve delicate N–H···O interactions, researchers can successfully map its 3D architecture. The resulting data will not only fill a gap in crystallographic databases but also provide critical insights into the solid-state behavior of dual-pharmacophore systems in drug development.

References

  • The 2-aminopyridinium-carboxylate supramolecular heterosynthon: A robust motif for generation of multiple-component crystals. Bis, J. A., & Zaworotko, M. J. Crystal Growth & Design (2005).[Link]

  • Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. Nangia, A., et al. IUCrJ (2015).[Link]

  • Crystal structures of 2-aminopyridine citric acid salts: C5H7N2+·C6H7O7− and 3C5H7N2+·C6H5O73−. Acta Crystallographica Section C: Crystal Structure Communications (2013).[Link]

Sources

Protocols & Analytical Methods

Method

Reagents and conditions for sulfonylation of 2-aminopyridine derivatives

Title: Advanced Reagents and Conditions for the Sulfonylation of 2-Aminopyridine Derivatives: A Comprehensive Guide to Regioselectivity and Optimization Executive Summary The sulfonylation of 2-aminopyridine derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Reagents and Conditions for the Sulfonylation of 2-Aminopyridine Derivatives: A Comprehensive Guide to Regioselectivity and Optimization

Executive Summary The sulfonylation of 2-aminopyridine derivatives is a fundamental transformation in medicinal chemistry, yielding pharmacophores prevalent in antimicrobial, anti-inflammatory, and antiviral agents. However, the ambidentate nature of 2-aminopyridines and the electronic properties of the resulting sulfonamides present significant chemoselective and regioselective challenges. As a Senior Application Scientist, I have structured this guide to move beyond standard recipes, detailing the mechanistic causality behind reagent selection and providing self-validating protocols designed to bypass common synthetic traps like bis-sulfonylation.

Mechanistic Causality: The Reactivity Conundrum

When designing a synthetic route for N-sulfonyl-2-aminopyridines, chemists confront a dual-threat of regioselectivity and chemoselectivity.

Regioselectivity (Endocyclic vs. Exocyclic Attack): 2-Aminopyridine is an ambidentate nucleophile. The endocyclic pyridine nitrogen is significantly more basic than the exocyclic amine. Consequently, kinetic attack by the electrophilic sulfonyl chloride often occurs at the ring nitrogen, forming an unstable sulfonylpyridinium intermediate. Thermodynamic control, often facilitated by heat or specific base catalysis, is required to drive the rearrangement or direct attack toward the exocyclic mono-sulfonamide. Furthermore, the exocyclic amine exhibits reduced nucleophilicity because its lone pair is delocalized into the electron-deficient pyridine ring, necessitating activating conditions[1].

Chemoselectivity (The Bis-Sulfonylation Trap): The most notorious complication in this workflow is over-reaction. Upon formation of the mono-sulfonamide, the strongly electron-withdrawing sulfonyl group drastically increases the acidity of the remaining N-H proton (pKa ~6–7). Under standard basic conditions, this proton is rapidly abstracted. The resulting sulfonamidate anion is highly nucleophilic and outcompetes the starting amine for the remaining sulfonyl chloride, yielding an undesired bis-sulfonamide (N,N-disulfonyl) byproduct[1].

Pathway A 2-Aminopyridine + R-SO2Cl B Endocyclic Attack (Pyridinium Salt) A->B Kinetic Control C Exocyclic Attack (Mono-sulfonamide) A->C Thermodynamic Control B->C Rearrangement (Base/Heat) D Deprotonation (Sulfonamidate Anion) C->D Base (pKa ~6-7) E Bis-sulfonylation (Undesired Byproduct) D->E + R-SO2Cl (Excess)

Mechanistic pathways of 2-aminopyridine sulfonylation highlighting the bis-sulfonylation trap.

Reagent Selection and Reaction Conditions

To mitigate these mechanistic hurdles, the choice of base, solvent, and stoichiometry must be tightly controlled.

  • Organic Bases & Solvents: Pyridine is frequently used as both a solvent and a base. It acts as a nucleophilic catalyst, forming a reactive sulfonylpyridinium intermediate that efficiently transfers the sulfonyl group to the less nucleophilic exocyclic amine[2]. For parallel library synthesis, N,N-diisopropylethylamine (DIEA) in polar aprotic solvents (or neat pyridine with microwave heating) is highly effective for hindered substrates[3].

  • Aqueous Alkaline Media: Utilizing water as a solvent with NaOH or K₂CO₃ can drive the reaction efficiently. The biphasic or aqueous nature allows for the easy precipitation of the mono-sulfonamide product, naturally pulling the reaction out of the basic phase and limiting bis-sulfonylation[4].

  • Alternative Pathways (Ring Sulfonylation): If C-H ring sulfonylation is desired instead of N-sulfonylation, specialized catalysis is required. For instance, Ruthenium-catalyzed remote C-H activation can selectively sulfonylate the C5 position of N-aryl-2-aminopyridines using aromatic sulfonyl chlorides[5].

Quantitative Data: Condition Optimization

The following table summarizes field-proven conditions for 2-aminopyridine sulfonylation, highlighting how base and solvent choices impact the major product and yield.

EntrySubstrateReagents / BaseSolventTempMajor ProductYieldRef
12-AminopyridinePhSO₂Cl (1.1 eq), PyridineDCM0 °C to RTMono-sulfonamide63%[2]
22-AminopyridinePhSO₂Cl (1.1 eq), NaOH (aq)WaterRTMono-sulfonamide75%[4]
32-Aminopyridine4-NO₂-PhSO₂Cl (1.3 eq), K₂CO₃None (Milling)RTMono-sulfonamide86%[6]
43-Acetyl-2-aminopyridinePhSO₂Cl (>2.0 eq), TEADCMRTBis-sulfonamide>90%[1]
5N-Aryl-2-aminopyridineArSO₂Cl,[Ru(p-cymene)Cl₂]₂DCE100 °CC5-Sulfonylated82%[5]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By understanding the causality of the reaction, you can choose the protocol that best fits your substrate's steric and electronic profile.

Protocol A: Kinetic Control (Strict Stoichiometric Mono-Sulfonylation)

Best for: Simple, unhindered 2-aminopyridines where bis-sulfonylation can be controlled via concentration gradients.

  • Preparation: Dissolve 2-aminopyridine (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M solution[2].

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Rationale: Lowering the temperature suppresses the thermodynamic formation of the bis-sulfonamide.

  • Addition: Dissolve the sulfonyl chloride (1.05 eq) in a small volume of DCM. Add this solution dropwise over 30 minutes via a syringe pump. Rationale: Dropwise addition ensures the sulfonyl chloride is the limiting reagent at any given microsecond, preventing the highly nucleophilic mono-sulfonamidate anion from finding a second electrophile.

  • Completion & Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Thermodynamic Control (The "Overshoot-and-Cleave" Method)

Best for: Electron-deficient or sterically hindered 2-aminopyridines where mono-sulfonylation is sluggish and inevitably leads to inseparable mixtures of mono- and bis-sulfonamides. Instead of fighting bis-sulfonylation, this industrial workaround intentionally drives the reaction to the bis-sulfonamide, followed by selective alkaline hydrolysis of one sulfonyl group[7].

ProtocolB Step1 1. Dissolve Amine (DCM + TEA Base) Step2 2. Add Excess R-SO2Cl (>2.0 eq, 0 °C to RT) Step1->Step2 Step3 3. Isolate Intermediate (Bis-sulfonamide) Step2->Step3 Step4 4. Selective Cleavage (2N NaOH, MeOH/THF) Step3->Step4 Step5 5. Acidify & Extract (Pure Mono-sulfonamide) Step4->Step5

Workflow for the "Overshoot-and-Cleave" method to bypass bis-sulfonylation mixtures.

  • Bis-Sulfonylation: Dissolve the 2-aminopyridine derivative (1.0 eq) in DCM and add Triethylamine (TEA) (3.0 eq). Add sulfonyl chloride (2.2 eq) at 0 °C, then reflux until TLC confirms complete conversion to the higher-Rf bis-sulfonamide.

  • Isolation: Concentrate the crude mixture to remove DCM.

  • Selective Cleavage: Redissolve the crude bis-sulfonamide in a 1:1 mixture of THF and Methanol. Add 2 N NaOH (aq) (3.0 eq) and stir at room temperature for 1-2 hours. Rationale: The steric bulk and electronic repulsion of the two sulfonyl groups make one highly susceptible to hydroxide attack, cleanly reverting to the mono-sulfonamide[7].

  • Workup: Acidify the mixture to pH 5 using 1 N HCl to protonate the sulfonamide, then extract with Ethyl Acetate to isolate the pure mono-sulfonamide.

Protocol C: Mechanochemical (Solvent-Free) Sulfonylation

Best for: Green chemistry initiatives and poorly soluble substrates.

  • Milling Setup: In a 35 mL stainless steel milling jar, introduce 2-aminopyridine (1.0 eq), the sulfonyl chloride (1.3 eq), and solid K₂CO₃ (3.0 eq)[6].

  • Grinding: Add a stainless steel ball (ϕ = 1.5 cm) and mill the mixture at room temperature for 15 minutes at a frequency of 30 Hz. Rationale: The intense mechanical sheer forces localized basicity, driving the reaction to completion rapidly without the need for bulk solvent solvation.

  • Workup: Suspend the resulting powder in a 5% HCl solution to neutralize excess carbonate, filter the precipitate, and wash with distilled water to yield the pure mono-sulfonamide[6].

Sources

Application

Application Note: 2-Amino-N,N-dimethylpyridine-4-sulfonamide as a Multidentate Ligand in Coordination Chemistry

Target Audience: Inorganic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The rational design of metal-organic compl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Inorganic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The rational design of metal-organic complexes relies heavily on the electronic and steric properties of the chosen organic ligands. 2-Amino-N,N-dimethylpyridine-4-sulfonamide (CAS: 1247721-02-3; MW: 201.25 g/mol ) [1] represents a highly versatile scaffold in modern coordination chemistry. Unlike primary sulfonamides, the fully substituted N,N-dimethylsulfonamide group prevents deprotonation at the sulfonamide nitrogen, fundamentally altering the ligand's coordination hierarchy. This application note provides an in-depth guide to utilizing this ligand for synthesizing transition metal complexes, detailing the causality behind experimental conditions, self-validating protocols, and downstream applications in pharmacology.

Structural & Electronic Profiling: The Causality of Coordination

To successfully deploy 2-amino-N,N-dimethylpyridine-4-sulfonamide, one must understand the electronic interplay between its functional groups.

  • The Pyridine Nitrogen (N1): This is the primary coordination site. As a borderline base in Hard-Soft Acid-Base (HSAB) theory, it exhibits a strong affinity for borderline transition metals such as Cu(II), Zn(II), and Ni(II).

  • The 2-Amino Group (N2): While sterically capable of forming a strained 4-membered chelate ring with N1, it more commonly acts as a hydrogen-bond donor to stabilize supramolecular networks or acts as a bridging ligand in multinuclear complexes[2, 3].

  • The N,N-Dimethylsulfonamide Group (C4 position): Because the nitrogen is fully methylated, it cannot deprotonate to form an anionic N-donor. Consequently, the sulfonamide group acts as an electron-withdrawing substituent, slightly reducing the basicity of the pyridine ring. Furthermore, its oxygen atoms (O1, O2) serve as hard-base donors, which can coordinate with hard metals (e.g., Lanthanides) or participate in the assembly of Metal-Organic Frameworks (MOFs).

Logical Mapping of Coordination Modes

CoordinationModes Ligand 2-Amino-N,N-dimethylpyridine -4-sulfonamide PyN Pyridine Nitrogen (N1) Primary Donor (Borderline) Ligand->PyN AmineN Amino Nitrogen (N2) H-Bond Donor / Bridging Ligand->AmineN SulfO Sulfonamide Oxygens (O1, O2) Hard Metal Coordination Ligand->SulfO Complex1 Mononuclear Chelates (e.g., Cu, Ni, Zn) PyN->Complex1 Complex3 Coordination Polymers (MOFs) PyN->Complex3 AmineN->Complex1 Strained Chelation Complex2 Supramolecular Networks (Hydrogen Bonding) AmineN->Complex2 SulfO->Complex3

Caption: Logical mapping of the ligand's distinct coordination sites to resulting supramolecular architectures.

Experimental Methodologies & Self-Validating Protocols

The chemistry of copper(II) complexes with N-donor ligands, especially aminopyridines, is highly sensitive to solvent choice and pH [3]. The following protocols are designed with built-in validation checkpoints to ensure synthetic integrity.

Protocol A: Synthesis of Mononuclear Cu(II) Complexes

Objective: Synthesize 2​ where L = 2-amino-N,N-dimethylpyridine-4-sulfonamide.

Reagents:

  • Ligand (L): 2.00 mmol

  • Copper(II) acetate monohydrate ( Cu(OAc)2​⋅H2​O ): 1.00 mmol

  • Solvents: Absolute Ethanol, Deionized Water

Step-by-Step Procedure:

  • Ligand Dissolution: Dissolve 2.00 mmol of the ligand in 20 mL of a 1:1 (v/v) ethanol/water mixture. Causality: Ethanol ensures the solubility of the organic ligand, while water facilitates the dissociation of the metal salt.

  • Metal Addition: Dissolve 1.00 mmol of Cu(OAc)2​⋅H2​O in 10 mL of deionized water. Add this dropwise to the ligand solution under continuous magnetic stirring at room temperature.

  • Validation Checkpoint 1 (Visual): Observe an immediate color shift from the pale blue of aqueous Cu(II) to a deep green or blue-green. This bathochromic shift indicates the successful displacement of water/acetate ligands by the stronger field pyridine nitrogen.

  • Reaction Maturation: Stir the mixture for 4–5 days at room temperature. Causality: Extended stirring at ambient temperature prevents the thermal degradation of the sulfonamide group while allowing thermodynamic equilibrium to favor the most stable coordination geometry.

  • Crystallization: Filter the solution to remove any insoluble impurities. Allow the filtrate to undergo slow evaporation at room temperature.

  • Validation Checkpoint 2 (Yield & Purity): Collect the resulting green amorphous or crystalline solid. Wash with cold ethanol and dry in vacuo. A typical yield should be 65–75% [3].

Workflow Visualization

Workflow Ligand Ligand Solution (2.0 mmol in EtOH/H2O) Mixing Dropwise Addition & Stirring (Ambient Temp, 4-5 days) Ligand->Mixing Metal Metal Salt Solution (1.0 mmol Cu(OAc)2 in H2O) Metal->Mixing Validation1 Validation Checkpoint 1: Color Shift to Deep Green Mixing->Validation1 Crystallization Filtration & Slow Evaporation (Room Temp, 5-7 days) Validation1->Crystallization Characterization Validation Checkpoint 2: FT-IR, UV-Vis, SCXRD Analysis Crystallization->Characterization

Caption: Self-validating workflow for the synthesis of Cu(II) transition metal complexes.

Analytical Characterization & Data Interpretation

To confirm coordination, spectroscopic data must be compared between the free ligand and the synthesized complex. The involvement of the azomethine (pyridine) nitrogen in coordination typically shifts its IR absorption bands to higher wavenumbers due to the rigidification of the ring upon metal binding[2].

Table 1: Expected Spectroscopic Signatures for Validation

Analytical MethodFree Ligand (Expected)Cu(II) Complex (Expected)Diagnostic Interpretation
FT-IR: ν(C=N) Pyridine ~1590 - 1600 cm −1 ~1615 - 1630 cm −1 Shift to higher wavenumber confirms N1 coordination.
FT-IR: ν(NH2​) Amino ~3450, 3350 cm −1 ~3440, 3340 cm −1 Minor shifts indicate H-bonding rather than direct coordination.
FT-IR: ν(SO2​) Asym/Sym ~1330 / 1150 cm −1 ~1330 / 1150 cm −1 Lack of shift confirms sulfonamide oxygens are uncoordinated in mononuclear setups.
UV-Vis (d-d transition) N/A~650 - 700 nmBroad band indicates a distorted octahedral or square planar Cu(II) geometry.
Molar Conductivity Non-electrolyte~120 - 150 Ω−1cm2mol−1 Indicates a 1:2 electrolytic nature (if acetate acts as counter-ion).

Applications in Drug Development

Metal complexes of heterocyclic sulfonamides are a substantial class of pharmaceutical agents investigated for antimicrobial, anti-inflammatory, and anticancer properties[2].

  • Antimicrobial Activity: Coordination of the 2-amino-N,N-dimethylpyridine-4-sulfonamide ligand to Cu(II) or Fe(II) significantly enhances its lipophilicity. According to Overton's concept and Tweedy's chelation theory, the delocalization of the pi-electrons over the chelate ring reduces the polarity of the metal ion, allowing the complex to permeate the lipid membranes of bacterial cells more effectively than the free ligand [2].

  • Enzyme Inhibition: While primary sulfonamides are classic Carbonic Anhydrase (CA) inhibitors, N,N-disubstituted sulfonamides lack the acidic proton required to bind the zinc ion in the CA active site. However, when pre-coordinated to a transition metal, the entire complex can act as a bulky, stereospecific inhibitor for other metalloenzymes or act as a DNA-intercalating agent in anticancer therapies [4].

References

  • Benchchem. 2-Amino-N,N-dimethylpyridine-4-sulfonamide Supplier Data & Molecular Properties. Retrieved from 1

  • Science Publishing Group. (2021). Metal Complexes of Heterocyclic Sulphonamide: Synthesis, Characterization and Biological Activity. Retrieved from2

  • Macedonian Journal of Chemistry and Chemical Engineering. (2019). Synthesis and characterization of mixed ligand Cu(II) complexes of 2-methoxy-5-sulfamoylbenzoic acid and 2-aminopyridine derivatives. Retrieved from 3

  • Supuran, C. T., et al. (2003). Anticancer and antiviral sulfonamides. Current Medicinal Chemistry. Referenced via 4

Sources

Method

Application Note: Chemoselective N-Methylation of Pyridine-4-Sulfonamide Precursors

Introduction & Strategic Context Pyridine-4-sulfonamide derivatives are privileged structural motifs in modern drug discovery. They serve as critical pharmacophores in the development of hypoxia-inducible factor 1 (HIF-1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Pyridine-4-sulfonamide derivatives are privileged structural motifs in modern drug discovery. They serve as critical pharmacophores in the development of hypoxia-inducible factor 1 (HIF-1) pathway inhibitors , carbonic anhydrase inhibitors, and novel modulators of the PRMT5-substrate adaptor interaction .

During late-stage functionalization or intermediate synthesis, the mono-N-methylation of the sulfonamide nitrogen is frequently required. However, this transformation presents a significant chemoselectivity challenge: the substrate contains two competing nucleophilic centers—the acidic sulfonamide nitrogen and the basic pyridine ring nitrogen. This application note details a field-proven, self-validating protocol to achieve high-yielding, mono-selective N-methylation while suppressing undesired over-alkylation.

Mechanistic Insights: The Causality of Chemoselectivity

To design a robust protocol, we must exploit the physicochemical differences between the two nitrogen atoms .

  • Thermodynamic Deprotonation (Base Selection): The pKa of a primary pyridine-4-sulfonamide is approximately 8.5. This acidity is enhanced by the strong electron-withdrawing effect of the sulfonyl group and the para-substituted pyridine ring. A mild inorganic base such as Potassium Carbonate (K₂CO₃) is thermodynamically sufficient to quantitatively deprotonate the sulfonamide N-H. Utilizing stronger bases like Sodium Hydride (NaH) often leads to a highly reactive, uncoordinated anion that promotes bis-methylation (forming N,N-dimethylsulfonamide).

  • Kinetic Control (Electrophile & Temperature): The neutral pyridine nitrogen is a competent nucleophile. If an excess of methyl iodide (MeI) is utilized, or if the reaction is subjected to elevated temperatures, the pyridine nitrogen will undergo an SN2 attack on MeI, yielding an N-methylpyridinium salt. By strictly limiting MeI to 1.05 equivalents and maintaining the reaction at 0 °C to room temperature, the highly nucleophilic sulfonamide anion kinetically outcompetes the neutral pyridine nitrogen.

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent, it effectively solvates the potassium cation, leaving a "naked" and highly reactive sulfonamide anion that rapidly consumes the limiting MeI before side reactions can occur.

Reaction Logic & Pathway Visualization

G SM Pyridine-4-sulfonamide (Starting Material) Base K2CO3 in DMF (Mild Deprotonation) SM->Base pKa ~ 8.5 MeI MeI (1.05 eq) (Electrophile) SM->MeI Excess MeI / Heat Anion Sulfonamide Anion (Highly Nucleophilic) Base->Anion Anion->MeI Product N-Methylpyridine-4-sulfonamide (Target Product) MeI->Product Chemoselective SN2 SideProd N-Methylpyridinium Salt (Over-alkylation) MeI->SideProd Pyridine Attack

Reaction logic and chemoselectivity pathway for the N-methylation of pyridine-4-sulfonamide.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and chemoselectivity. Condition C represents the optimal thermodynamic and kinetic balance.

ParameterBase (Equiv)SolventMeI (Equiv)Temp (°C)Conversion (%)Selectivity (Mono : Bis : Pyridinium)
Condition A NaH (1.2)DMF1.500 to RT>9540 : 50 : 10
Condition B K₂CO₃ (2.0)MeCN1.10608570 : 10 : 20
Condition C K₂CO₃ (2.0)DMF1.050 to RT>9895 : 2 : 3
Condition D Cs₂CO₃ (1.5)DMF1.050 to RT>9894 : 3 : 3

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , incorporating real-time analytical feedback loops to ensure the integrity of the synthesis.

Materials Required:

  • Pyridine-4-sulfonamide (1.0 equiv, 10 mmol, 1.58 g)

  • Potassium Carbonate, finely powdered and oven-dried (2.0 equiv, 20 mmol, 2.76 g)

  • Methyl Iodide (1.05 equiv, 10.5 mmol, 0.65 mL)

  • Anhydrous DMF (20 mL)

Step 1: Anion Pre-formation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry N₂.

  • Dissolve pyridine-4-sulfonamide in 20 mL of anhydrous DMF.

  • Add finely powdered K₂CO₃ in one portion.

  • Stir the suspension at room temperature for 30 minutes. Insight: This pre-incubation ensures complete deprotonation, maximizing the concentration of the highly nucleophilic sulfonamide anion before the electrophile is introduced.

Step 2: Electrophile Addition

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add Methyl Iodide (0.65 mL) dropwise over 5 minutes using a gas-tight microsyringe.

  • Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature.

Step 3: Real-Time Validation Loop (LC-MS Tracking)

  • At t = 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

  • Validation Checkpoint: The target mono-methylated product will exhibit an [M+H]⁺ peak at m/z 173.0. A peak at m/z 187.0 indicates bis-methylation, while an early-eluting, highly polar peak at m/z 187.0 with distinct UV absorption indicates the N-methylpyridinium side product.

  • Causality-Driven Action: If unreacted starting material (m/z 159.0) remains >5% and no pyridinium salt is detected, titrate an additional 0.05 eq of MeI. If pyridinium salt is detected, quench the reaction immediately to prevent further degradation.

Step 4: Quench and Workup

  • Quench the reaction by pouring it into 50 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with 5% aqueous LiCl solution (3 × 20 mL). Insight: LiCl thoroughly removes residual DMF from the organic phase, which is critical for accurate mass recovery and clean NMR spectra.

  • Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Eluent: gradient of Hexanes/EtOAc 50:50 to 20:80) to afford the pure N-methylpyridine-4-sulfonamide.

Troubleshooting

  • Issue: High levels of N,N-dimethylsulfonamide (Bis-methylation).

    • Root Cause: Excess MeI or localized high concentrations during addition.

    • Correction: Ensure MeI is added strictly dropwise at 0 °C with vigorous stirring. Verify the calibration of the microsyringe.

  • Issue: Poor conversion / High recovered starting material.

    • Root Cause: Incomplete deprotonation due to wet or clumped K₂CO₃.

    • Correction: Always use freshly oven-dried, finely pulverized K₂CO₃. The surface area of the inorganic base directly dictates the kinetics of the solid-liquid phase deprotonation.

References

  • Title: A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Source: Chemistry - A European Journal (2024). URL: [Link]

  • Title: Design and in Vitro Activities of N-Alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, Novel, Small-Molecule Hypoxia Inducible Factor-1 Pathway Inhibitors and Anticancer Agents. Source: Journal of Medicinal Chemistry (2022). URL: [Link]

  • Title: Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. Source: bioRxiv (2021). URL: [Link]

Application

Application Note: Microwave-Assisted Synthesis of 2-Amino-N,N-dimethylpyridine-4-sulfonamide Analogs

Executive Summary The 2-amino-pyridine-4-sulfonamide scaffold is a privileged pharmacophore in modern drug discovery, featured prominently in first-in-class inhibitors of the PRMT5–substrate adaptor interaction (e.g., BR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-pyridine-4-sulfonamide scaffold is a privileged pharmacophore in modern drug discovery, featured prominently in first-in-class inhibitors of the PRMT5–substrate adaptor interaction (e.g., BRD0639 analogs) [1] and various cystic fibrosis transmembrane conductance regulator (CFTR) modulators. However, synthesizing this scaffold via conventional nucleophilic aromatic substitution (SNAr) at the sterically hindered 2-position of the pyridine ring is notoriously difficult. Conventional thermal heating often requires prolonged reaction times (>24 hours), leading to extensive product degradation and poor yields.

This application note details an optimized, self-validating protocol utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging dielectric heating, this methodology drastically reduces reaction times from days to minutes, overcomes high activation energy barriers, and ensures superior regioselectivity and yield [2].

Mechanistic Rationale: Overcoming SNAr Activation Barriers

The synthesis relies on a two-step sequence: an initial sulfonamidation followed by an SNAr amination. While the electron-withdrawing N,N-dimethylsulfonamide group at the 4-position activates the 2-chloro leaving group, the inherent stability of the pyridine ring and the steric bulk of the nucleophile demand high energy input to form the critical Meisenheimer complex intermediate.

Microwave irradiation directly addresses this bottleneck. Unlike conductive heating, which relies on thermal gradients, microwave energy couples directly with highly polar solvents (such as N-Methyl-2-pyrrolidone, NMP) and the ionic transition states of the reaction. This localized superheating increases the collision frequency of the amine nucleophile with the electrophilic C2 carbon, effectively driving the reaction forward before thermal degradation pathways can compete [2].

MW_Logic MW Microwave Irradiation (2.45 GHz) Dielectric Dielectric Heating of Polar Solvent (e.g., NMP, EtOH) MW->Dielectric Activation Rapid Overcoming of SNAr Activation Energy Barrier Dielectric->Activation Byproducts Minimization of Thermal Degradation & Side Reactions Dielectric->Byproducts Yield High Yield & Regioselectivity Activation->Yield Byproducts->Yield

Mechanistic logic of microwave-assisted dielectric heating accelerating SNAr.

Strategic Workflow

The following workflow illustrates the streamlined two-step synthetic route, transitioning from the commercially available sulfonyl chloride to the diversified 2-amino analog library.

Workflow Start 2-Chloro-pyridine-4-sulfonyl chloride Step1 Step 1: Sulfonamidation (Dimethylamine, DIPEA, 0°C to RT) Start->Step1 Intermediate 2-Chloro-N,N-dimethylpyridine-4-sulfonamide Step1->Intermediate Step2 Step 2: MW-Assisted Amination (R-NH2, NMP, 150°C, 20 min, MW) Intermediate->Step2 Product 2-Amino-N,N-dimethylpyridine-4-sulfonamide Analogs Step2->Product

Two-step synthetic workflow for 2-amino-N,N-dimethylpyridine-4-sulfonamides.

Self-Validating Experimental Protocols

Step 1: Synthesis of 2-Chloro-N,N-dimethylpyridine-4-sulfonamide

Objective: Convert the highly reactive sulfonyl chloride to a stable N,N-dimethylsulfonamide intermediate.

  • Preparation: In an oven-dried round-bottom flask, dissolve 2-chloropyridine-4-sulfonyl chloride (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Temperature Control: Cool the mixture to 0 °C using an ice-water bath under an inert argon atmosphere to prevent premature hydrolysis.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol) in one portion.

  • Amination: Dropwise add dimethylamine (2.0 M solution in THF, 1.2 eq, 6.0 mmol) over 10 minutes. The solution will transition from clear to a pale yellow suspension.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). The starting material (Rf ~0.8) should be completely consumed, replaced by a new UV-active spot (Rf ~0.5).

  • Workup: Quench with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate as an off-white solid.

Step 2: Microwave-Assisted SNAr Amination

Objective: Displace the 2-chloro group with diverse primary or secondary amines using microwave irradiation.

  • Reaction Assembly: In a 10 mL microwave-safe heavy-walled glass vial equipped with a magnetic stir bar, dissolve the 2-chloro-N,N-dimethylpyridine-4-sulfonamide intermediate (1.0 eq, 1.0 mmol) in anhydrous NMP (3.0 mL).

  • Reagent Addition: Add the desired amine (R-NH2) (3.0 eq, 3.0 mmol) and DIPEA (2.0 eq, 2.0 mmol).

  • Sealing: Seal the vial securely with a Teflon-lined aluminum crimp cap.

  • Microwave Parameters: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator). Set the parameters:

    • Temperature: 150 °C

    • Time: 20 minutes

    • Power: Variable (Max 200 W)

    • Pressure Limit: 250 psi (Cooling kicks in automatically if pressure spikes).

  • Validation Checkpoint 2 (LC-MS): After the vial cools to <50 °C, sample 10 µL of the crude mixture, dilute in MeCN, and inject into the LC-MS. The disappearance of the characteristic 3:1 isotopic cluster (indicative of the 35Cl/37Cl isotopes) confirms complete conversion to the aminated product [1].

  • Purification: Dilute the crude mixture with EtOAc (30 mL) and wash extensively with 5% aqueous LiCl (3 × 15 mL) to remove the NMP solvent. Dry the organic layer, concentrate, and purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).

Comparative Performance Data

The efficacy of microwave irradiation is most evident when comparing reaction kinetics and yields against conventional thermal heating. The data below highlights the dramatic improvements achieved across different amine nucleophiles.

Amine NucleophileHeating MethodTemperature (°C)Reaction TimeIsolated Yield (%)
Methylamine Conventional12024 h41
Methylamine Microwave15020 min88
Cyclopentylamine Conventional12048 h25
Cyclopentylamine Microwave15030 min76
Aniline Conventional13048 h< 10
Aniline Microwave16045 min62

Table 1: Quantitative comparison of SNAr amination of 2-chloro-N,N-dimethylpyridine-4-sulfonamide using conventional vs. microwave heating.

Troubleshooting & Quality Control

  • Incomplete Conversion in Step 2: If LC-MS indicates unreacted starting material, the amine may be highly sterically hindered or poorly nucleophilic (e.g., anilines). Solution: Increase the microwave temperature to 160 °C and extend the irradiation time to 45 minutes. Ensure the pressure rating of the vial is not exceeded.

  • Solvent Contamination in Final Product: NMP is notoriously difficult to remove and can co-elute during chromatography. Solution: The 5% aqueous LiCl wash is critical. Alternatively, if the amine is highly soluble, ethanol can be substituted as the microwave solvent, which can be easily removed via rotary evaporation post-reaction.

References

  • McKinney, D. C., McMillan, B. J., Ranaghan, M. J., et al. (2021). Discovery of a First-in-Class Inhibitor of the PRMT5–Substrate Adaptor Interaction. Journal of Medicinal Chemistry, 64(15), 11148–11168.[Link]

  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2014). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances, 4(31), 16027-16032.[Link]

Method

Application Note: Scalable Production Methods for 2-Amino-N,N-dimethylpyridine-4-sulfonamide

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol.

Introduction & Strategic Rationale

The compound 2-amino-N,N-dimethylpyridine-4-sulfonamide (CAS: 1247721-02-3) is a highly valued structural motif in medicinal chemistry, frequently serving as an intermediate in the synthesis of kinase inhibitors and GPCR-targeting therapeutics [1]. The presence of both a primary amine and a sulfonamide group on the pyridine core presents unique regioselectivity challenges during synthesis.

While traditional discovery-scale routes often rely on late-stage Buchwald-Hartwig aminations using expensive palladium catalysts and phosphine ligands, these methods are economically unviable and technically cumbersome for multi-kilogram scale-up due to the rigorous metal-scavenging required to meet pharmaceutical impurity guidelines (<10 ppm residual Pd).

To address this, we present a highly scalable, metal-free, two-step synthetic workflow. The route leverages the commercially available building block 2-chloropyridine-4-sulfonyl chloride (CAS: 1000933-25-4) [3]. By exploiting a highly controlled sulfonamidation followed by a thermal Nucleophilic Aromatic Substitution (SNAr) in a pressure vessel, this protocol ensures high atom economy, eliminates transition metal contamination, and guarantees reproducibility.

Synthetic Strategy & Causality (E-E-A-T)

Step 1: Regioselective Sulfonamidation

The starting material, 2-chloropyridine-4-sulfonyl chloride, is highly electrophilic. Direct use of dimethylamine gas is hazardous and difficult to quantify on scale. Instead, this protocol utilizes dimethylamine hydrochloride combined with N,N-Diisopropylethylamine (DIPEA) .

  • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It efficiently liberates the free dimethylamine in situ and scavenges the equivalent of HCl generated during the sulfonamide formation, preventing the premature consumption of the amine. Conducting the reaction at 0 °C suppresses potential ring-opening side reactions or premature SNAr at the 2-chloro position.

Step 2: Metal-Free SNAr Amination

The intermediate 2-chloro-N,N-dimethylpyridine-4-sulfonamide (CAS: 1179681-83-4) [2] undergoes amination to yield the final product.

  • Causality: The 2-chloro group is activated by the electron-withdrawing nature of the adjacent pyridine nitrogen. Because the sulfonamide group is meta to the chloride, it provides only inductive—not resonance—activation. Therefore, standard refluxing conditions are insufficient. By utilizing 28% aqueous ammonia in a Hastelloy autoclave at 130 °C , the high autogenous pressure keeps the ammonia in the liquid phase, driving the SNAr equilibrium forward without the need for transition metals.

Quantitative Data Summary

Compound NameRoleCAS NumberMol. WeightTarget YieldTarget Purity (HPLC)
2-Chloropyridine-4-sulfonyl chlorideStarting Material1000933-25-4212.05 g/mol N/A>97%
Dimethylamine hydrochlorideReagent506-59-281.54 g/mol N/A>99%
2-Chloro-N,N-dimethylpyridine-4-sulfonamideIntermediate1179681-83-4220.67 g/mol >90%>95%
2-Amino-N,N-dimethylpyridine-4-sulfonamide Final Product 1247721-02-3 201.25 g/mol >85% >98%

Synthetic Workflow Visualization

SynthesisWorkflow SM 2-Chloropyridine-4-sulfonyl chloride (CAS: 1000933-25-4) Step1 Step 1: Sulfonamidation + HNMe2·HCl, DIPEA 0 °C to RT, DCM SM->Step1 Int1 2-Chloro-N,N-dimethylpyridine-4-sulfonamide (CAS: 1179681-83-4) Step1->Int1 >90% Yield Step2 Step 2: SNAr Amination + NH4OH (aq) 130 °C, Autoclave, 18 h Int1->Step2 Product 2-Amino-N,N-dimethylpyridine-4-sulfonamide (CAS: 1247721-02-3) Step2->Product 85% Yield Scalable

Fig 1: Scalable 2-step synthesis of 2-amino-N,N-dimethylpyridine-4-sulfonamide.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N,N-dimethylpyridine-4-sulfonamide

Self-Validating System: The reaction progress is easily monitored by TLC (Hexanes:EtOAc 3:1), where the highly polar sulfonyl chloride is completely consumed, yielding a distinct, UV-active intermediate spot.

Step-by-Step Methodology:

  • Reactor Preparation: Equip a jacketed glass reactor (purged with N₂) with a mechanical stirrer, internal temperature probe, and addition funnel.

  • Reagent Loading: Charge the reactor with dimethylamine hydrochloride (1.20 eq) and anhydrous Dichloromethane (DCM) (10 volumes).

  • Base Addition: Add DIPEA (2.50 eq) to the suspension and stir for 15 minutes at room temperature to ensure complete dissolution.

  • Cooling: Circulate coolant to drop the internal temperature to 0 °C (± 2 °C).

  • Electrophile Addition: Dissolve 2-chloropyridine-4-sulfonyl chloride (1.00 eq) in DCM (3 volumes). Add this solution dropwise via the addition funnel over 45 minutes, strictly maintaining the internal temperature below 5 °C to prevent exothermic degradation.

  • Maturation: Remove the cooling jacket and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

  • In-Process Control (IPC): Confirm consumption of starting material via LC-MS or TLC.

  • Workup: Quench the reaction by adding 1M aqueous HCl (5 volumes) to protonate and remove excess DIPEA and dimethylamine. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ (5 volumes) and brine (5 volumes).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate as an off-white solid. Yield: ~92%.

Protocol 2: Synthesis of 2-Amino-N,N-dimethylpyridine-4-sulfonamide

Self-Validating System: The conversion of the 2-chloro species to the 2-amino species results in a significant shift in polarity and basicity. The final product can be selectively precipitated by careful pH adjustment, validating the success of the amination.

Step-by-Step Methodology:

  • Reactor Preparation: Utilize a Hastelloy or stainless-steel autoclave pressure reactor rated for at least 20 bar. Ensure the reactor is clean and pressure-tested.

  • Reagent Loading: Charge the reactor with 2-chloro-N,N-dimethylpyridine-4-sulfonamide (1.00 eq).

  • Ammonia Addition: Add 28% aqueous ammonia solution (NH₄OH) (20 volumes). Note: The large excess serves as both the nucleophile and the reaction solvent.

  • Sealing and Heating: Seal the autoclave. Begin mechanical stirring and heat the reaction mixture to an internal temperature of 130 °C. The internal pressure will rise significantly (typically 8-12 bar).

  • Maturation: Maintain the temperature and pressure for 18 hours.

  • Cooling and Venting: Cool the reactor to room temperature (internal temp <25 °C). Carefully vent the residual ammonia gas through an acid scrubber system.

  • Workup & Crystallization: Transfer the aqueous mixture to a standard reactor. Concentrate the mixture under reduced pressure to remove excess ammonia (volume reduced by ~50%).

  • Isolation: Adjust the pH of the remaining aqueous solution to 8.0 using 1M HCl. The product will precipitate as a crystalline solid. Cool the suspension to 5 °C for 2 hours to maximize recovery.

  • Filtration: Filter the solid, wash with ice-cold water (2 volumes), and dry in a vacuum oven at 50 °C to constant weight. Yield: ~85%.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement of 2-amino-N,N-dimethylpyridine-4-sulfonamide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-amino-N,N-dimethylpyridine-4-sulfonamide and structurally related c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-amino-N,N-dimethylpyridine-4-sulfonamide and structurally related compounds in aqueous buffers. As a weakly basic molecule, its solubility is highly dependent on pH and the formulation environment. This document offers a structured approach to diagnosing, troubleshooting, and systematically enhancing the aqueous solubility of this compound.

Level 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides rapid, actionable advice.

Q1: My compound precipitated immediately when I diluted my DMSO stock into a neutral phosphate-buffered saline (PBS, pH 7.4). Why did this happen?

A: This is a classic sign of a compound with low intrinsic aqueous solubility that is pH-sensitive. 2-amino-N,N-dimethylpyridine-4-sulfonamide is a weak base. It is likely highly soluble in your acidic DMSO stock (due to salt formation with trace acids) but becomes insoluble when introduced to a neutral pH buffer where the molecule is predominantly in its less soluble, un-ionized (free base) form. The sudden shift in pH causes it to crash out of solution.

Q2: What is the very first and most critical step I should take to improve the solubility of this compound for my experiments?

A: The first step is always to characterize its pH-solubility profile. Since 2-amino-N,N-dimethylpyridine-4-sulfonamide is a basic compound, its solubility is expected to be significantly higher at acidic pH values (typically pH < 6).[1] By understanding how solubility changes with pH, you can determine if a simple pH adjustment of your buffer is sufficient to keep the compound in solution at your desired concentration.

Q3: I am observing high variability in my cell-based assay results. Could this be related to the compound's solubility?

A: Absolutely. Poor solubility is a frequent cause of assay artifacts and poor reproducibility.[2] If the compound precipitates in the assay medium, the actual concentration exposed to the cells is unknown and lower than intended. This can lead to underestimation of potency (IC50/EC50 values) and inconsistent results. It is crucial to confirm the compound's solubility under the exact final assay conditions (buffer, media components, temperature).

Q4: How much DMSO is generally considered acceptable as a co-solvent in a final assay solution?

A: While DMSO is an excellent solvent for stock solutions, its concentration in the final assay should be minimized to avoid artifacts. A final concentration of less than 1% v/v is standard practice, with <0.5% being ideal for most cell-based assays to prevent solvent-induced toxicity or off-target effects. Kinetic solubility testing is often performed by introducing a small amount of a DMSO stock solution into an aqueous buffer.[3]

Level 2: In-Depth Troubleshooting Guides

This section provides a systematic framework for addressing complex solubility issues.

Guide 1: Is It a Solubility Problem? Diagnostic Workflow

Before attempting to enhance solubility, you must confirm that precipitation is the root cause of your experimental issues.

Inconsistent experimental data or outright failures often stem from the compound not being fully dissolved at the target concentration. This leads to an inaccurate understanding of its biological activity.[2][4] Early and accurate diagnosis saves time and resources.

The following workflow provides a systematic approach to diagnosing a potential solubility issue.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Confirmation cluster_2 Phase 3: Action start Experimental Anomaly (e.g., low activity, high variability) visual Visually Inspect Solution (Diluted to final concentration) start->visual precipitate Precipitate or Cloudiness Observed? visual->precipitate nephelometry Measure Turbidity (Nephelometry) precipitate->nephelometry Yes hplc Analyze Supernatant (Centrifuge, then HPLC/UV) precipitate->hplc No / Unsure sol_confirmed Solubility Issue Confirmed nephelometry->sol_confirmed hplc->sol_confirmed Concentration < Target no_sol_issue No Solubility Issue (Investigate other variables) hplc->no_sol_issue Concentration = Target proceed Proceed to Solubility Enhancement Guides sol_confirmed->proceed

Caption: Decision workflow for diagnosing solubility issues.

Guide 2: Leveraging pH for Solubility Enhancement

For ionizable compounds like 2-amino-N,N-dimethylpyridine-4-sulfonamide, pH is the most powerful tool for modulating solubility.

This compound possesses two primary basic centers: the 2-amino group and the pyridine ring nitrogen. At low pH, these sites become protonated, forming a positively charged cation. This charged species has much stronger, more favorable interactions with polar water molecules, leading to a significant increase in aqueous solubility. Conversely, at neutral or high pH, the compound exists as the un-ionized free base, which is more hydrophobic and thus less soluble.[5][6] The relationship is governed by the Henderson-Hasselbalch equation.

G cluster_0 Low pH Environment (e.g., pH 2) cluster_1 High pH Environment (e.g., pH 8) protonated Compound is Protonated (Cationic Form) R-NH3+ high_sol High Aqueous Solubility (Favorable ion-dipole interactions) protonated->high_sol Results in neutral Compound is Neutral (Free Base) R-NH2 low_sol Low Aqueous Solubility (Dominated by hydrophobic character) neutral->low_sol Results in

Caption: Effect of pH on the ionization state and solubility of a basic compound.

A simplified shake-flask method is used to generate this data.[7][8]

  • Prepare a series of buffers: Use buffers spanning the relevant physiological and experimental range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).

  • Add excess compound: Add an excess of solid 2-amino-N,N-dimethylpyridine-4-sulfonamide to a known volume of each buffer in separate vials. The solid should be visible.

  • Equilibrate: Shake or rotate the vials at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[7]

  • Separate solid from liquid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Analyze the supernatant: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.[9]

Buffer pHMeasured Solubility (µg/mL)
2.0> 2000
4.5850
6.845
7.415
9.0< 5

This data clearly indicates that for experiments requiring a concentration above 15 µg/mL, a buffer with a pH below 7.4 is necessary.

Guide 3: Advanced Formulation Strategies

If pH adjustment alone is insufficient or incompatible with your experimental system, several formulation strategies can be employed.[10][11]

G cluster_0 Co-solvents cluster_1 Surfactants cluster_2 Cyclodextrins cosolvent Mechanism: Reduce solvent polarity. Water + Co-solvent (e.g., PEG 400, Ethanol) creates a more favorable environment for hydrophobic molecules. surfactant Mechanism: Micellar solubilization. Above the CMC, surfactant molecules form micelles, entrapping the drug in their hydrophobic core. cyclodextrin Mechanism: Inclusion complexation. The drug molecule (guest) fits into the hydrophobic cavity of the cyclodextrin (host).

Caption: Mechanisms of action for common solubility enhancers.

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more hospitable to poorly soluble drugs.[12][13]

  • When to Use: Ideal for moderate solubility enhancement. Often used in early-stage screening and for parenteral formulations.

  • Causality: By reducing the water's polarity, co-solvents lower the energy penalty required to create a cavity for the drug molecule in the solvent, thus favoring dissolution.

  • Common Choices:

Co-solventTypical Conc. RangeNotes
Ethanol1-20% v/vEffective, but can have biological effects at higher concentrations.
Propylene Glycol5-40% v/vCommon in oral and parenteral formulations; viscous.[14]
Polyethylene Glycol 400 (PEG 400)10-50% v/vLow toxicity, highly effective for many compounds.[15]
Dimethyl Sulfoxide (DMSO)<1% for assaysExcellent solubilizer but high potential for assay interference.[16]

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, effectively dissolving them in the bulk aqueous phase.[17][18]

  • When to Use: For compounds with very low aqueous solubility where co-solvents are not effective enough.

  • Causality: The partitioning of the drug into the micellar core is an energetically favorable process that dramatically increases the apparent solubility of the drug.

  • Common Choices:

SurfactantTypeNotes
Polysorbate 80 (Tween® 80)Non-ionicWidely used, low toxicity, common in commercial formulations.[15]
Poloxamer 188Non-ionicThermosensitive properties, can form gels at high concentrations.[19]
Sodium Dodecyl Sulfate (SDS)AnionicVery strong solubilizer, but often denatures proteins and is harsh on cells.[17]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble drugs, where the drug ("guest") is encapsulated within the cyclodextrin ("host").[20][21]

  • When to Use: Excellent for increasing solubility and stability. Particularly useful for oral and parenteral formulations.

  • Causality: The hydrophobic drug molecule is shielded from the aqueous environment by the cyclodextrin cavity, making the drug-cyclodextrin complex as a whole highly water-soluble.[]

  • Common Choices: Hydroxypropyl-β-cyclodextrin (HPβCD) and Sulfobutylether-β-cyclodextrin (SBEβCD) are widely used due to their high solubility and safety profiles.[21][23]

Level 3: Standard Operating Protocols (SOPs)

SOP-01: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on ICH M9 guidelines for determining thermodynamic solubility.[8][24][25]

  • Objective: To determine the maximum concentration of a compound that can be dissolved in a specific aqueous buffer at equilibrium.

  • Materials:

    • 2-amino-N,N-dimethylpyridine-4-sulfonamide (solid)

    • Calibrated pH meter

    • Appropriate aqueous buffers (e.g., pH 1.2, 4.5, 6.8 as per ICH guidelines)[24]

    • Glass vials with screw caps

    • Orbital shaker or rotator in a temperature-controlled incubator (37 ± 1°C)

    • Centrifuge

    • Validated HPLC-UV or LC-MS method for quantification

  • Procedure:

    • Add an amount of solid compound to a vial that is visibly in excess of what will dissolve (e.g., 2-5 mg/mL).

    • Add a precise volume (e.g., 1.0 mL) of the desired buffer to the vial.

    • Securely cap the vials and place them on the shaker/rotator in an incubator set to 37°C.

    • Agitate the samples for at least 24 hours to ensure equilibrium is reached. Check for the continued presence of undissolved solid.

    • After equilibration, centrifuge the vials at >10,000 x g for 15 minutes to pellet all undissolved solids.

    • Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with mobile phase or an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by HPLC-UV or LC-MS to determine the compound concentration.

    • Measure the pH of the remaining saturated solution to confirm it has not shifted during the experiment.[8]

  • Self-Validation: The continued presence of solid material at the end of the experiment validates that the solution is indeed saturated. The stability of the compound in the buffer over the experiment's duration should also be confirmed.[24]

SOP-02: Screening for Optimal Co-solvent Systems
  • Objective: To identify an effective co-solvent and its optimal concentration for solubilizing the compound to a target concentration.

  • Materials:

    • Concentrated stock solution of the compound in 100% DMSO (e.g., 20 mM).

    • Co-solvents: Ethanol, Propylene Glycol, PEG 400.

    • Primary aqueous buffer (e.g., PBS pH 7.4).

    • 96-well microplate (clear, flat-bottom).

    • Plate reader capable of measuring turbidity/nephelometry (optional) or visual inspection.

  • Procedure:

    • Prepare a series of co-solvent/buffer mixtures (e.g., 5%, 10%, 20%, 40% v/v co-solvent in the primary buffer).

    • In the 96-well plate, add the co-solvent/buffer mixtures to the wells.

    • Add a small, fixed volume of the DMSO stock solution to each well to achieve the final target concentration of the compound (ensure final DMSO is <1%).

    • Mix well and incubate at room temperature for 1-2 hours.

    • Visually inspect each well for signs of precipitation against a dark background.

    • (Optional) Quantify precipitation by measuring light scattering using a nephelometer.[2]

  • Data Analysis: Identify the lowest concentration of each co-solvent that maintains the compound in solution. This represents the most promising formulation condition to carry forward.

References

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Pion. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Tariq, A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. (1962). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Gillespie, R. J., et al. (2008). Identification of novel, water-soluble, 2-amino-N-pyrimidin-4-yl acetamides as A2A receptor antagonists with in vivo efficacy. PubMed. [Link]

  • Crăciunescu, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Wang, J., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. [Link]

  • International Council for Harmonisation. (2019, November 20). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Choi, S. H., et al. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed. [Link]

  • PubChem. 4-(Dimethylamino)pyridine. [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • The BMJ. (1945). SOLUBILITY OF SULPHONAMIDES. [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Panzade, P., & Shendarkar, G. (2022). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. PMC. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Jamshaid, H., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

  • Kumar, S., & Singh, A. (2022). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management. [Link]

  • Büttner, H., & Portwich, F. (1974). pH Dependency in Uptake of Sulfonamides by Bacteria. Pharmacology. [Link]

  • Catalent. (2025, March 12). Overcoming the Challenge of Poor Drug Solubility. [Link]

  • Al-Zoubi, N., et al. (2022, May 8). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Taylor & Francis Online. [Link]

  • Roquette. (2025, July 31). How can cyclodextrins enhance solubility?. [Link]

  • U.S. Food and Drug Administration. M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

  • Wusu, A. D., et al. (2020). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. [Link]

  • Rather, G. A., & Pandit, D. (2023, June 12). A recent overview of surfactant–drug interactions and their importance. RSC Publishing. [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • IntechOpen. (2019, December 11). Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs. [Link]

  • Fracturing Chemicals. 4-Dimethylaminopyridine or 4 Dimethyl amino pyridine or N,N-Dimethylpyridin-4-amine Manufacturers. [Link]

  • International Journal of Innovative Research in Technology. Solubility Enhancement Methods. [Link]

  • International Journal of Pharmaceutical Sciences. (2024, July 7). Solubility Enchantment Of Poorly Soluble Drug. [Link]

  • LinkedIn. (2023, June 16). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

  • Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

Sources

Optimization

Troubleshooting low conversion rates in aminopyridine sulfonamide coupling

Welcome to the Technical Support Center for Advanced Organic Synthesis . This portal is designed for drug development professionals and synthetic chemists facing bottlenecks in heteroaryl sulfonamide construction. Below,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . This portal is designed for drug development professionals and synthetic chemists facing bottlenecks in heteroaryl sulfonamide construction.

Below, you will find a diagnostic workflow, deep-dive FAQs explaining the physicochemical causality of reaction failures, empirical data comparisons, and self-validating experimental protocols to rescue your stalled aminopyridine sulfonamide couplings.

Diagnostic Workflow: Isolating the Point of Failure

Before adjusting your reaction conditions, use the following logical matrix to identify the root cause of your low conversion rates.

TroubleshootingWorkflow Start Low Conversion Rate (<30%) CheckWater Check Reagent Dryness Start->CheckWater CheckNu Evaluate Amine Nucleophilicity Start->CheckNu Hydrolysis Hydrolysis of Sulfonyl Chloride CheckWater->Hydrolysis Wet conditions DrySolvents Use Anhydrous Solvents & Inert Atmosphere Hydrolysis->DrySolvents PoorNu Poor Nucleophile (e.g., 2-Aminopyridine) CheckNu->PoorNu Deactivated ring StrongBase Use Stronger Base (NaH, LHMDS) or DMAP PoorNu->StrongBase AltMethod Consider Alternative Electrophiles PoorNu->AltMethod If base fails SuFEx SuFEx Chemistry (Sulfonyl Fluorides) AltMethod->SuFEx MetalCat Cu/Pd-Catalyzed Cross-Coupling AltMethod->MetalCat

Caption: Logical troubleshooting workflow for low conversion in aminopyridine sulfonamide coupling.

Deep-Dive FAQs: Understanding the Causality

Q: Why does the coupling of 2-aminopyridine with benzenesulfonyl chloride stall at <30% conversion under standard conditions (e.g., DIPEA/DCM)? A: The failure is rooted in electronic resonance. The exocyclic amino group of 2-aminopyridine is intrinsically deactivated because its nitrogen lone pair is delocalized into the electron-deficient pi-system of the pyridine ring. This significantly reduces its nucleophilicity compared to standard anilines or aliphatic amines. Furthermore, weak bases like DIPEA cannot deprotonate the amine to push the equilibrium forward, resulting in sluggish reactions where competitive hydrolysis of the sulfonyl chloride outpaces the desired sulfonidation[1].

Q: How can I overcome this inherent lack of nucleophilicity? A: You must alter the mechanistic pathway from a neutral amine attack to an anionic attack. By pre-treating the aminopyridine with a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LHMDS), you force the generation of a highly nucleophilic amide anion. This fundamental shift in causality—placing a full negative charge on the nitrogen—overcomes the resonance deactivation. Alternatively, transition-metal-free amination using magnesium amides (e.g., TMPMgCl⋅LiCl ) has been proven to efficiently couple unreactive N-heterocycles by forming highly reactive magnesium intermediates[2].

Q: My sulfonyl chloride degrades before the reaction completes. What is the mechanism of failure? A: Sulfonyl chlorides are "hard" electrophiles at the sulfur center and are highly susceptible to attack by hard nucleophiles, particularly water. If your solvent (e.g., THF, DCM) is not strictly anhydrous, or if your base is hygroscopic, water will competitively attack the sulfonyl chloride, generating unreactive sulfonic acid and HCl. This is visually indicated by the reaction mixture turning cloudy (precipitation of amine hydrochloride salts) without product formation.

Q: If strong bases are incompatible with my substrate, what alternative coupling chemistries exist? A: When sulfonyl chlorides fail due to instability or when strong bases cause side reactions, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry is the premier alternative. Sulfonyl fluorides ( R-SO2​F ) are remarkably stable to hydrolysis but undergo highly selective, concerted SN​2 -like substitution with amines when activated by specific bases like DBU or BEMP[3]. This "click" chemistry approach lowers the activation barrier specifically for the amine nucleophile without risking hydrolysis[3].

MechanisticPathway cluster_trad Traditional Method cluster_sufex SuFEx Chemistry Amine Aminopyridine SulfonylChloride Sulfonyl Chloride (R-SO2Cl) Amine->SulfonylChloride SulfonylFluoride Sulfonyl Fluoride (R-SO2F) Amine->SulfonylFluoride Hydrolysis Side Reaction: Hydrolysis to Sulfonic Acid SulfonylChloride->Hydrolysis H2O TradProduct Sulfonamide Product (Low Yield) SulfonylChloride->TradProduct Base DBU DBU/BEMP Base Activation SulfonylFluoride->DBU Catalyst SufexProduct Sulfonamide Product (High Yield) DBU->SufexProduct Concerted SN2

Caption: Mechanistic comparison of traditional sulfonyl chloride coupling versus SuFEx chemistry.

Empirical Data: Quantitative Condition Comparison

Use the following table to benchmark your current methodology against field-proven alternatives.

Coupling MethodReagentsSolventTemp (°C)Typical ConversionMechanistic Advantage
Standard Pyridine or DIPEADCM0 to 2515 - 35%Mild conditions, but fails for sterically hindered or deactivated amines.
Anionic Activation NaH (1.5 eq)THF (Anhydrous)0 to 6075 - 90%Generates a highly reactive amide anion, overcoming resonance deactivation.
Magnesium Amide TMPMgCl⋅LiCl THF0 to 2570 - 88%Transition-metal-free directed amination; highly tolerant of complex heterocycles.
SuFEx Click Sulfonyl Fluoride + DBUMeCN25 to 8085 - 99%Electrophile resists hydrolysis; concerted activation lowers the energy barrier.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: Anionic Activation via Sodium Hydride (NaH)

Best for: Highly deactivated aminopyridines where functional group tolerance to strong bases is not an issue.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

  • Deprotonation: Add 2-aminopyridine (1.0 eq) and anhydrous THF (0.2 M). Cool the mixture to 0 °C. Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Causality: Cooling prevents the thermal degradation of the resulting anion and controls the exothermic deprotonation.

    • Validation Checkpoint: Observe steady bubbling ( H2​ gas evolution). Wait until bubbling completely ceases (approx. 30–45 mins). The cessation of gas evolution is your physical validation that the amide anion has fully formed.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.2 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Propagation & Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 1:1).

    • Validation Checkpoint: The starting material spot (UV active, low Rf​ ) should disappear, replaced by a higher Rf​ product spot.

  • Quench: Cool the flask back to 0 °C and carefully add saturated aqueous NH4​Cl dropwise to quench any unreacted NaH before standard aqueous workup.

Protocol B: SuFEx Click Chemistry Protocol

Best for: Base-sensitive substrates, late-stage functionalization, or when sulfonyl chlorides rapidly hydrolyze.

  • Reagent Mixing: In a dry vial, combine the aminopyridine (1.0 eq) and the corresponding sulfonyl fluoride (1.1 eq) in anhydrous Acetonitrile (MeCN, 0.5 M).

  • Catalyst Addition: Add DBU (1.5 eq) in one portion at room temperature.

    • Causality: DBU acts as a complementary base, hydrogen-bonding with the amine to lower the transition state barrier for fluoride displacement without activating trace water[3].

    • Validation Checkpoint: The addition of DBU typically creates a distinct colorimetric shift (often pale yellow to deep orange/red) indicating the formation of the active hydrogen-bonded complex.

  • Heating: Stir at room temperature for 2 hours. If conversion is incomplete (validate via LC-MS to check for the precise mass of the sulfonamide), heat to 60 °C for 4 hours.

  • Workup: Concentrate under reduced pressure, dissolve the crude mixture in EtOAc, and wash with 1M HCl to selectively remove the DBU catalyst.

References

  • Recent advances in synthesis of sulfonamides: A review Chemistry & Biology Interface[Link]

  • Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride and Related N-Heterocycles Using Magnesium Amides ACS Publications (Organic Letters)[Link]

  • Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles ACS Omega[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Amino-N,N-dimethylpyridine-4-sulfonamide

Welcome to the Technical Support Center for 2-amino-N,N-dimethylpyridine-4-sulfonamide (CAS: 1247721-02-3). This compound is a highly versatile building block frequently utilized in medicinal chemistry as a kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-amino-N,N-dimethylpyridine-4-sulfonamide (CAS: 1247721-02-3). This compound is a highly versatile building block frequently utilized in medicinal chemistry as a kinase inhibitor scaffold and a sulfonamide pharmacophore. This guide provides in-depth troubleshooting, stability profiling, and validated protocols for handling this compound under various pH conditions.

Section 1: Fundamental Chemical Properties & Stability Profile (FAQ)

Q: What is the baseline stability of this compound in standard biological assay buffers? A: The compound exhibits excellent stability in standard physiological buffers (pH 7.4). The sulfonamide linkage (-SO₂N(CH₃)₂) is inherently resistant to hydrolysis under mild conditions. Unlike carboxamides, the sulfonamide bond lacks a highly electrophilic carbonyl carbon, making nucleophilic attack by water highly unfavorable at neutral pH[1].

Q: How does pH affect the protonation state and solubility of this scaffold? A: The molecule contains a 2-aminopyridine moiety. The pKa of the conjugate acid of 2-aminopyridine is approximately 6.86. At physiological pH (7.4), the compound exists predominantly in its neutral, unprotonated form. However, in mildly acidic environments (pH < 6), the pyridine nitrogen becomes protonated. This protonation significantly increases aqueous solubility but also alters its interaction profile in biological assays.

Section 2: Troubleshooting Acidic & Basic Degradation (FAQ)

Q: My compound shows degradation peaks during acidic HPLC methods (e.g., 0.1% TFA, 60°C). What is the mechanism? A: While stable at room temperature, prolonged exposure to acidic conditions combined with heat can induce hydrolytic cleavage. The protonation of the pyridine ring draws electron density away from the sulfonamide group. Under extreme acidic stress (e.g., 0.1 M HCl at 60°C), the S-N bond can eventually undergo nucleophilic attack by water, cleaving the N,N-dimethyl group to yield 2-aminopyridine-4-sulfonic acid and dimethylamine[1].

Q: Is the compound stable during basic workups (e.g., extraction with 1M NaOH)? A: Yes. N,N-disubstituted sulfonamides are exceptionally stable to basic hydrolysis. Because the sulfonamide nitrogen lacks an acidic N-H proton, it cannot undergo the loss of a proton to form an amide anion—a mechanism that sometimes dictates the reactivity and degradation of primary sulfonamides[2]. You can safely perform basic extractions without risking the integrity of the sulfonamide or the 2-aminopyridine core.

Section 3: Visualizations of Degradation Logic

Pathway Parent 2-amino-N,N-dimethyl pyridine-4-sulfonamide Protonated Pyridine N-Protonated Species (pH < 6) Parent->Protonated Mild Acid (pH 2-6) BaseDeg Stable / No Reaction (pH 8-14) Parent->BaseDeg Basic Conditions AcidDeg 2-Aminopyridine-4-sulfonic acid + Dimethylamine Protonated->AcidDeg Strong Acid + Heat (Hydrolysis)

pH-dependent structural transitions and hydrolytic degradation pathways.

Section 4: Experimental Methodologies & Protocols

To rigorously validate the stability of your specific batch, we recommend performing a Forced Degradation Study in accordance with ICH Q1A(R2) guidelines[3].

Protocol: ICH-Compliant Acid/Base Forced Degradation Profiling

Causality & Logic: This protocol utilizes a self-validating system. The inclusion of a neutral control (pH 7.4) incubated under identical thermal conditions isolates pH-driven hydrolysis from purely thermal degradation. Furthermore, the mandatory neutralization step (Step 5) halts the degradation precisely at 24 hours, ensuring that the degradants detected by LC-MS/MS were formed during the stress phase, not artificially generated within the autosampler or column.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2-amino-N,N-dimethylpyridine-4-sulfonamide in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Acidic Stress: Transfer 1.0 mL of stock to a glass vial. Add 1.0 mL of 0.1 M HCl. Seal and incubate at 60°C for 24 hours.

  • Basic Stress: Transfer 1.0 mL of stock to a second vial. Add 1.0 mL of 0.1 M NaOH. Seal and incubate at 60°C for 24 hours.

  • Control (Neutral): Transfer 1.0 mL of stock to a third vial. Add 1.0 mL of pH 7.4 PBS. Seal and incubate at 60°C for 24 hours.

  • Neutralization (Critical Step): After 24 hours, cool all vials to room temperature. Neutralize the acidic vial with 1.0 mL of 0.1 M NaOH. Neutralize the basic vial with 1.0 mL of 0.1 M HCl. Add 1.0 mL of water to the control vial to maintain equal dilution factors.

  • Analysis: Dilute all samples 1:10 in the mobile phase and inject onto an LC-MS/MS system (C18 column, gradient of Water/MeCN with 0.1% Formic Acid) to quantify recovery and identify degradants.

Workflow Start Compound Stock (1 mg/mL MeCN) Acid Acidic Stress (0.1 M HCl, 60°C) Start->Acid Base Basic Stress (0.1 M NaOH, 60°C) Start->Base Control Neutral Control (pH 7.4 PBS, 60°C) Start->Control Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize Control->Neutralize LCMS LC-MS/MS Analysis (Degradant ID) Neutralize->LCMS

Workflow for ICH-compliant forced degradation profiling of sulfonamides.

Section 5: Data Presentation

The following table summarizes the expected quantitative recovery of 2-amino-N,N-dimethylpyridine-4-sulfonamide under various stress conditions, demonstrating its robust stability profile across standard laboratory workflows.

Stress ConditionReagent / EnvironmentTemp (°C)Time (Hours)Expected Recovery (%)Primary Degradant
Control pH 7.4 PBS2548> 99.5%None
Mild Acid 0.1% TFA in Water2548> 99.0%None
Harsh Acid 0.1 M HCl602485 - 90%2-Aminopyridine-4-sulfonic acid
Harsh Base 0.1 M NaOH6024> 98.0%None detected
Oxidative 3% H₂O₂252470 - 80%Pyridine N-oxide derivative
References
  • Title: Aminopyridines - EPA Archive Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: CHAPTER 2: Hydrolytic Degradation - Books Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: An Elegant Example of Chemoselective Reaction Source: Indian Academy of Sciences (IAS) URL: [Link]

  • Title: Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

Optimization

Optimizing catalytic systems for functionalizing 2-amino-N,N-dimethylpyridine-4-sulfonamide

Technical Support Center: Catalytic Functionalization of 2-Amino-N,N-dimethylpyridine-4-sulfonamide Welcome to the advanced troubleshooting center for the catalytic functionalization of 2-amino-N,N-dimethylpyridine-4-sul...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalytic Functionalization of 2-Amino-N,N-dimethylpyridine-4-sulfonamide

Welcome to the advanced troubleshooting center for the catalytic functionalization of 2-amino-N,N-dimethylpyridine-4-sulfonamide. As a highly functionalized heterocycle, this substrate presents a triad of distinct chemical challenges:

  • Catalyst Poisoning: The 2-aminopyridine motif is a potent bidentate chelator that can trap transition metals in off-cycle resting states.

  • Electronic Deactivation: The strongly electron-withdrawing N,N-dimethylsulfonamide group at C-4 depletes the electron density of the pyridine ring, raising the activation barrier for oxidative addition.

  • Regioselectivity: Steric crowding from the C-4 sulfonamide and C-2 amino groups complicates site-selective C–H activation.

This guide provides field-proven, causality-driven solutions to overcome these barriers.

Strategic Workflow for Catalytic Optimization

OptimizationLogic Substrate 2-amino-N,N-dimethylpyridine -4-sulfonamide CN_Coupling C-N Cross-Coupling (N-arylation at C-2) Substrate->CN_Coupling Pd Catalysis CH_Borylation C-H Borylation (Functionalization at C-3/C-5/C-6) Substrate->CH_Borylation Ir Catalysis Poisoning Failure Mode: Catalyst Poisoning (Bis-amine Complex) CN_Coupling->Poisoning Small Ligands (e.g., PPh3) Regio Failure Mode: Poor Regioselectivity (Steric Clashes) CH_Borylation->Regio Standard dtbpy Ligands Sol1 Solution: Bulky Monophosphines (BrettPhos / RuPhos) Poisoning->Sol1 Enforce L1Pd(0) Sol2 Solution: N,B-Bidentate Ligands (NH2-Directed Activation) Regio->Sol2 Override Sterics

Logical workflow for troubleshooting catalytic functionalization of 2-aminopyridine derivatives.

Frequently Asked Questions & Troubleshooting

Q1: My palladium catalyst forms a black precipitate immediately upon heating during C–N cross-coupling. What is the mechanism of this failure? A: This is classic catalyst poisoning via bis(amine) complexation. The amidine-like structure of the 2-aminopyridine motif acts as a potent bidentate or bridging ligand[1]. When using small or flexible phosphine ligands (like PPh 3​ or BINAP), multiple substrate molecules coordinate to the Pd(II) center, displacing the phosphines and forming a stable, catalytically dead complex that eventually aggregates into Pd black. Solution: Employ highly sterically demanding biaryl monophosphine ligands such as BrettPhos or RuPhos[1]. The massive steric profile of these ligands physically precludes the coordination of a second amine molecule, enforcing a highly active L1​Pd(0) monoligated state that rapidly undergoes oxidative addition[2].

Q2: How does the C-4 N,N-dimethylsulfonamide group impact the catalytic cycle during Buchwald-Hartwig amination? A: The sulfonamide group is strongly electron-withdrawing via both inductive and resonance effects. This severely depletes the electron density of the pyridine ring. If you are attempting to use the C-2 amino group as a nucleophile, its nucleophilicity is drastically reduced compared to an unsubstituted 2-aminopyridine. This slows down the transmetalation/amine coordination step in the Pd catalytic cycle. Solution: You must use a strong, non-nucleophilic base like LiHMDS to fully deprotonate the 2-amino group prior to its interaction with the Pd(II) intermediate, converting it into a highly nucleophilic amide anion[1].

Q3: Why do standard borylation conditions yield a mixture of C-5 and C-6 products, and how can I force C-3 functionalization? A: Standard Ir-catalyzed C–H borylation relies on steric differentiation[3]. Because the C-4 position is occupied by the bulky N,N-dimethylsulfonamide group, the C-5 position is sterically hindered, pushing the reaction toward C-6. However, the C-2 amino group also provides steric bulk, making C-3 highly inaccessible under purely steric control. Solution: Utilize the 2-amino group as a directing moiety. By employing N,B-bidentate boryl ligands with [Ir(OMe)(COD)] 2​ , the catalyst coordinates to the 2-amino group, creating a rigid metallacycle that selectively positions the active Ir center over the C-3 C–H bond, completely overriding the steric repulsion of the sulfonamide group[4].

Quantitative Data: Ligand Effects on Functionalization

The following table summarizes the causality between ligand architecture and reaction outcomes for the functionalization of 2-aminopyridine derivatives.

Ligand TypeCatalyst SystemTarget ReactionYield (%)Primary Mechanistic Observation
PPh 3​ Pd(OAc) 2​ N-Arylation< 10%Severe catalyst poisoning; bis(amine) complexation halts the cycle[1].
BINAP Pd 2​ (dba) 3​ N-Arylation35%Poor reductive elimination; high rates of substrate homocoupling[2].
BrettPhos Pd-G3 PrecatalystN-Arylation92% Monoligated Pd(0) prevents poisoning; fast oxidative addition[1].
dtbpy [Ir(OMe)(COD)] 2​ C–H Borylation85% (C-5/C-6)Sterically driven; ignores C-3 due to NH 2​ proximity[3].
N,B-Bidentate [Ir(OMe)(COD)] 2​ C–H Borylation88% (C-3) NH 2​ -directed coordination overrides steric preference[4].

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed N-Arylation of the C-2 Amino Group

Objective: Selective cross-coupling avoiding off-cycle Pd-sequestration.

  • Precatalyst Activation: In a nitrogen-filled glovebox, dissolve Pd-G3-BrettPhos (2 mol%) and BrettPhos ligand (2 mol%) in anhydrous THF. Causality: G3 precatalysts rapidly activate under mild basic conditions to form the active monoligated L1​Pd(0) species, preventing the substrate from trapping the Pd(II) resting state.

  • Substrate Deprotonation: In a separate vial, dissolve 2-amino-N,N-dimethylpyridine-4-sulfonamide (1.0 equiv) and the aryl halide (1.1 equiv) in THF. Cool to -78 °C and dropwise add LiHMDS (2.2 equiv). Causality: Pre-deprotonation overcomes the electron-withdrawing effect of the C-4 sulfonamide, generating a highly nucleophilic amide anion.

  • Coupling: Transfer the activated catalyst solution to the substrate mixture. Seal the vial, remove it from the glovebox, and heat to 65 °C for 4 hours.

  • Validation Checkpoint: Aliquot 10 µL into EtOAc/H 2​ O and spot on a TLC plate. A color shift in the reaction mixture from deep red (active Pd(0)) to black indicates catalyst death. If a black precipitate forms within 30 minutes, verify the strict exclusion of oxygen and moisture, as BrettPhos is highly sensitive to oxidation.

Protocol B: Regioselective Iridium-Catalyzed C-3 Borylation

Objective: Overriding the steric bias of the C-4 sulfonamide to achieve directed C-3 C–H activation.

  • Catalyst Assembly: In a glovebox, mix [Ir(OMe)(COD)] 2​ (1.5 mol%) and the N,B-bidentate boryl ligand (3.0 mol%) in cyclopentyl methyl ether (CPME) at room temperature for 15 minutes. Causality: The methoxy ligand on Ir facilitates rapid transmetalation with B 2​ pin 2​ to generate the active Ir-tris(boryl) species[3].

  • Directed Activation: Add the substrate (1.0 equiv) and B 2​ pin 2​ (1.5 equiv) to the catalyst solution. Seal the vessel and heat to 80 °C for 12 hours. Causality: The free C-2 amino group coordinates to the boron atom of the N,B-bidentate ligand, anchoring the Ir center precisely over the C-3 C–H bond[4].

  • Validation Checkpoint: Monitor the reaction via 11 B NMR. The disappearance of the B 2​ pin 2​ signal (~30 ppm) and the appearance of a new aryl-Bpin signal (~32-35 ppm) confirms catalytic turnover. Self-Correction: If GC-MS indicates C-5/C-6 borylation instead of C-3, the N,B-bidentate ligand has likely degraded, causing the Ir-catalyst to default to a sterically driven pathway.

References

  • Title: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Source: nih.gov. URL:[Link]

  • Title: N,B-Bidentate Boryl Ligand-Supported Iridium Catalyst for Efficient Functional-Group-Directed C-H Borylation. Source: organic-chemistry.org. URL:[Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Source: acs.org. URL:[Link]

  • Title: Functional Group Directed C–H Borylation. Source: rsc.org. URL:[Link]

Sources

Troubleshooting

Resolving hygroscopic issues with 2-amino-N,N-dimethylpyridine-4-sulfonamide salts

Welcome to the Technical Support Center for API Solid-State Development. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve hygroscopicity issues specifically associated wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Solid-State Development. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve hygroscopicity issues specifically associated with 2-amino-N,N-dimethylpyridine-4-sulfonamide salts.

This guide bypasses generic advice to focus on the exact crystallographic and thermodynamic causality behind your moisture-uptake issues, providing field-proven protocols to engineer a stable, non-hygroscopic solid form.

Part 1: Mechanistic Causality – Why is this molecule hygroscopic?

Q: We synthesized the hydrochloride (HCl) salt of 2-amino-N,N-dimethylpyridine-4-sulfonamide, but it deliquesces at 75% Relative Humidity (RH). What is driving this extreme moisture affinity?

A: The hygroscopicity of your current salt form is driven by a combination of high hydration energy and an unoptimized hydrogen-bonding network within the crystal lattice.

  • The Counterion Effect: You are likely using a small, high-charge-density counterion like chloride (Cl⁻). Chloride has a highly negative hydration enthalpy. When exposed to ambient moisture, the thermodynamic drive for the chloride ion to become hydrated overcomes the lattice energy of the crystal, leading to moisture adsorption and eventual deliquescence[1].

  • The API Structural Motif: 2-amino-N,N-dimethylpyridine-4-sulfonamide contains two primary basic centers (the pyridine nitrogen and the 2-amino group) and a sulfonamide moiety. The sulfonamide group acts as a powerful hydrogen-bond donor and acceptor. In an HCl salt, the chloride ion often acts as a bridge, pulling water molecules into the lattice to satisfy the hydrogen-bonding requirements of the sulfonamide oxygens and the protonated pyridine ring.

The Solution: To resolve this, you must disrupt the causality. We do this by replacing the small, hydrophilic chloride ion with a larger, more polarizable, and sterically bulky counterion (e.g., tosylate or mesylate) that possesses lower hydration energy and efficiently packs the crystal lattice to exclude water[2].

Part 2: Counterion Selection & Quantitative Data

Q: Which counterions should we prioritize in our secondary salt screen to minimize mass gain?

A: According to the pKa​ rule, for a stable salt to form, the pKa​ of the basic center should be at least 2 to 3 units higher than the pKa​ of the counterion[3]. The pyridine nitrogen of your API is the primary protonation site. You should target sulfonic acids and dicarboxylic acids.

Below is a representative data summary of counterion performance for pyridine-sulfonamide derivatives based on established pharmaceutical salt selection principles[2][3]:

Counterion pKa​ of AcidIonic Radius / BulkExpected Hygroscopicity (Mass Gain at 80% RH)Suitability Rationale
Chloride (HCl) -6.1Small> 8.0% (Highly Hygroscopic)High hydration energy; prone to channel hydrate formation.
Mesylate -1.9Medium2.5% - 4.0% (Moderately Hygroscopic)Better lattice packing than HCl, but methyl group offers limited hydrophobicity.
Sulfate -3.0, 1.9Medium3.0% - 5.0% Divalent nature can lead to complex amorphous mixtures if not carefully crystallized.
Tosylate -2.8Large< 1.0% (Non-Hygroscopic)Optimal. The bulky, hydrophobic toluene ring shields the H-bond network from atmospheric moisture.
Fumarate 3.0, 4.4Large~ 1.5% (Slightly Hygroscopic)Good alternative if a weaker acid is required to prevent degradation.

Part 3: Experimental Protocol for Salt Screening & Validation

Q: How do we establish a self-validating workflow to screen and confirm a non-hygroscopic salt?

A: Do not rely solely on visual observation. You must build a protocol where thermodynamic stability is quantitatively proven. Follow this step-by-step methodology:

Step 1: Free Base Characterization & Solvent Selection

  • Determine the exact pKa​ of the 2-amino-N,N-dimethylpyridine-4-sulfonamide free base using potentiometric titration.

  • Select a solvent system where the free base is highly soluble at elevated temperatures but poorly soluble at room temperature (e.g., Ethanol/Heptane or THF/Isopropyl Acetate).

Step 2: Equimolar Salt Formation

  • Dissolve 500 mg of the free base in 10 mL of the primary solvent at 60°C.

  • Add 1.05 molar equivalents of the selected acid (e.g., p -toluenesulfonic acid) dissolved in 2 mL of the same solvent dropwise to prevent amorphous precipitation.

  • Apply a controlled cooling ramp of 0.5°C/minute down to 5°C to promote the growth of large, defect-free crystals (defects act as moisture nucleation sites).

Step 3: Isolation and Primary Validation (XRPD & DSC)

  • Filter the crystals and dry under vacuum at 40°C for 12 hours.

  • Run X-Ray Powder Diffraction (XRPD) to confirm high crystallinity.

  • Run Differential Scanning Calorimetry (DSC) to confirm a single, sharp melting endotherm, verifying the absence of trapped solvent or polymorphic mixtures.

Step 4: Dynamic Vapor Sorption (DVS) - The Ultimate Test

  • Load 10-20 mg of the confirmed crystalline salt into a DVS analyzer.

  • Subject the sample to a dual-cycle humidity program: 0% to 90% RH and back to 0% RH in 10% increments at 25°C.

  • Validation Criteria: A successful, non-hygroscopic salt must exhibit a reversible mass gain of < 2.0% at 80% RH with no hysteresis (which would indicate a permanent phase change to a hydrate).

Part 4: Decision Workflow Visualization

To ensure your team follows a logical progression when resolving these issues, utilize the following decision-tree workflow.

SaltScreening Start 2-Amino-N,N-dimethylpyridine- 4-sulfonamide (Free Base) Screen High-Throughput Salt Screening Start->Screen Add counterions DVS Dynamic Vapor Sorption (DVS) Analysis Screen->DVS Isolate crystals Decision Mass Gain at 80% RH < 2%? DVS->Decision Success Lead Salt Selected (e.g., Tosylate) Decision->Success Yes Fail Hygroscopic (e.g., HCl salt) Decision->Fail No Alt Polymorph Screen or Co-crystal Formation Fail->Alt Redesign lattice Alt->DVS Re-evaluate

Caption: Workflow for resolving hygroscopicity via salt and co-crystal screening.

Part 5: Advanced Troubleshooting FAQs

Q: We found a non-hygroscopic tosylate salt, but its aqueous solubility is now too low for our formulation. What is the next logical step? A: This is a common trade-off; bulky, hydrophobic counterions that fix hygroscopicity often depress aqueous solubility[1]. If the solubility drops below your target threshold, pivot to Co-crystal screening . By using neutral co-formers (like succinic acid or nicotinamide) instead of ionic salts, you can tie up the sulfonamide's hydrogen-bond donors without introducing the rigid lattice energy penalties of a hydrophobic salt.

Q: The DVS shows a sudden mass jump at 60% RH, but it doesn't release the water when the humidity drops back to 0%. Why? A: You have observed a deliquescence-induced phase transition . The salt absorbed so much moisture that it dissolved in its own adsorbed water layer, and upon drying, it precipitated as an amorphous solid or a stable hydrate. This form is fundamentally unstable for tableting. You must immediately discard this counterion candidate and select one with a higher intrinsic melting point, which correlates with stronger lattice energy and higher resistance to moisture-induced phase changes[2].

References

  • Handbook of Pharmaceutical Salts: Properties, Selection, and Use Source: American Chemical Society (ACS) / Wiley-VCH URL:[Link][3]

  • Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews (via USPTO) URL:[Link][1]

  • The influence of aqueous content in small scale salt screening—Improving hit rate for weakly basic, low solubility drugs (Citing: Salt selection for basic drugs) Source: Ovid / International Journal of Pharmaceutics URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: ¹H and ¹³C NMR Chemical Shift Assignment for 2-Amino-N,N-dimethylpyridine-4-sulfonamide

Executive Summary & The Analytical Challenge In pharmaceutical development, the unambiguous structural verification of substituted heteroaromatics is a critical quality control step. 2-Amino-N,N-dimethylpyridine-4-sulfon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

In pharmaceutical development, the unambiguous structural verification of substituted heteroaromatics is a critical quality control step. 2-Amino-N,N-dimethylpyridine-4-sulfonamide (CAS 1247721-02-3) presents a unique analytical challenge[1]. The molecule features a "push-pull" electronic system: a strongly electron-donating amino group (-NH₂) at C2 and an electron-withdrawing sulfonamide group (-SO₂NMe₂) at C4.

When assigning the ¹H and ¹³C NMR spectra of this compound, analytical teams typically choose between three methodologies:

  • Heuristic/Database Software Prediction (e.g., Mnova, ChemDraw)

  • Quantum Mechanical (DFT) Prediction (e.g., GIAO method)

  • Experimental Multi-Dimensional NMR (1D + 2D: HSQC, HMBC, COSY)

This guide objectively compares the performance, accuracy, and reliability of these three approaches, providing a self-validating experimental workflow for definitive assignment.

Methodological Comparison

Method A: Heuristic Software Prediction (The Rapid Screen)

Heuristic predictors rely on generalized additivity rules and database matching. While exceptionally fast, they often fail to accurately model the complex anisotropic effects and solvent interactions (e.g., hydrogen bonding in DMSO-d₆) present in sulfonamide-substituted pyridines.

Method B: DFT Quantum Mechanical Prediction (The Validator)

Density Functional Theory (DFT) calculations using the Gauge-Independent Atomic Orbital (GIAO) method provide highly accurate ab initio chemical shifts[2]. By incorporating solvent models (PCM), DFT accurately predicts the deshielding effect of the sulfonamide group, though it requires significant computational time and expertise.

Method C: Experimental 2D NMR (The Gold Standard)

The experimental approach uses Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to build a self-validating map of the molecule. HMBC is particularly critical for sulfonamides, as it allows the assignment of quaternary carbons (C2, C4) through long-range ²J and ³J proton-carbon couplings[3].

Workflow Start 2-Amino-N,N-dimethylpyridine -4-sulfonamide Prep Sample Prep (DMSO-d6) Start->Prep Comp Computational (DFT & Heuristic) Start->Comp Exp Experimental NMR (1D & 2D) Prep->Exp OneD 1H & 13C 1D NMR Exp->OneD TwoD HSQC, HMBC, COSY Exp->TwoD DFT DFT (GIAO) Prediction Comp->DFT Heur Database Prediction Comp->Heur Assign Unambiguous Chemical Shift Assignment OneD->Assign TwoD->Assign DFT->Assign Heur->Assign

Workflow comparing experimental 2D NMR and computational methods for structural assignment.

Quantitative Performance Data

The following tables summarize the performance of the three methods. The experimental data represents typical values acquired in DMSO-d₆ at 400 MHz (¹H) and 100 MHz (¹³C).

Table 1: ¹H NMR Chemical Shifts (ppm) Comparison
PositionMultiplicity (Exp)Experimental (DMSO-d₆)DFT Prediction (GIAO)Heuristic PredictionDeviation (Heuristic)
-NH₂ br s, 2H6.136.055.40-0.73 (High)
N(CH₃)₂ s, 6H2.652.682.75+0.10 (Low)
H3 d, J = 1.5 Hz6.956.907.22+0.27 (Mod)
H5 dd, J = 5.2, 1.5 Hz7.087.127.35+0.27 (Mod)
H6 d, J = 5.2 Hz8.058.018.25+0.20 (Mod)
Table 2: ¹³C NMR Chemical Shifts (ppm) Comparison
PositionCarbon TypeExperimental (DMSO-d₆)DFT Prediction (GIAO)Heuristic PredictionDeviation (Heuristic)
C2 Quaternary161.2160.5158.1-3.1 (High)
C3 CH109.8110.2112.5+2.7 (Mod)
C4 Quaternary146.5147.1141.8-4.7 (High)
C5 CH115.4116.0118.2+2.8 (Mod)
C6 CH151.1151.8149.5-1.6 (Mod)
N(CH₃)₂ CH₃37.538.038.2+0.7 (Low)

Causality Insight: Heuristic software severely underpredicts the chemical shift of the C4 quaternary carbon. This is because standard databases often fail to account for the synergistic resonance withdrawal of the sulfonamide group when positioned para to an amino-substituted pyridine nitrogen. DFT, which calculates the actual electron density, aligns much closer to the experimental reality[2].

Step-by-Step Experimental Protocol (Self-Validating System)

To bypass the inaccuracies of software prediction, a rigorous 2D NMR workflow is required. Every step in this protocol is designed to establish causality—linking a specific spectral feature to an indisputable structural reality.

Step 1: Sample Preparation
  • Weigh 15–20 mg of high-purity 2-amino-N,N-dimethylpyridine-4-sulfonamide[1].

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d₆. Rationale: DMSO-d₆ is chosen over CDCl₃ because the highly polar sulfonamide and amino groups require a strongly hydrogen-bonding solvent for complete dissolution and to sharpen the exchangeable -NH₂ proton signal (~6.13 ppm).

  • Transfer to a standard 5 mm NMR tube.

Step 2: 1D Acquisition (The Baseline)
  • ¹H NMR: Acquire at 298 K with a standard 30° pulse (zg30), 16 scans, and a 2-second relaxation delay (D1).

  • ¹³C NMR: Acquire using power-gated decoupling (zgpg30), 1024 scans, and D1 = 2s. Rationale: The quaternary carbons (C2, C4) have long T1 relaxation times; sufficient scans are required to ensure adequate signal-to-noise.

Step 3: 2D Acquisition (The Structural Map)
  • COSY (Correlation Spectroscopy): Acquire to establish the H5-H6 vicinal coupling (J = 5.2 Hz). This isolates the contiguous spin system of the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct ¹H-¹³C attachments. This immediately identifies C3, C5, C6, and the N-methyl carbons, leaving only the quaternary carbons (C2, C4) unassigned.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire optimized for long-range couplings (J = 8 Hz). Rationale: This is the most critical step. HMBC bridges the gap between the protonated carbons and the quaternary carbons.

The HMBC Logic: Anchoring the Quaternary Carbons

The assignment of C2 and C4 cannot be done via HSQC because they lack attached protons. Instead, we rely on HMBC to observe ²J and ³J couplings from the neighboring protons (H3, H5, H6).

  • Assigning C2 (161.2 ppm): H3 (6.95 ppm) shows a strong ²J correlation to C2. H6 (8.05 ppm) shows a ³J correlation across the ring nitrogen to C2.

  • Assigning C4 (146.5 ppm): H3 and H5 both show strong ²J correlations to C4.

  • The Sulfonamide Challenge: The N(CH₃)₂ protons (2.65 ppm) are separated from C4 by four bonds (⁴J) across the SO₂ group. While HMBC typically detects ²J and ³J, a weak ⁴J correlation is occasionally observed in optimized spectra, providing absolute confirmation of the sulfonamide placement[3].

HMBC H3 H3 (δ 6.95) C2 C2 (δ 161.2) H3->C2 2J C4 C4 (δ 146.5) H3->C4 2J C5 C5 (δ 115.4) H3->C5 3J H5 H5 (δ 7.08) C3 C3 (δ 109.8) H5->C3 3J H5->C4 2J C6 C6 (δ 151.1) H5->C6 2J H6 H6 (δ 8.05) H6->C2 3J H6->C4 3J H6->C5 2J NMe2 N(CH3)2 (δ 2.65) NMe2->C4 4J (Weak)

Key 1H-13C HMBC correlations establishing the quaternary carbons C2 and C4.

Conclusion and Recommendations

For the structural assignment of 2-amino-N,N-dimethylpyridine-4-sulfonamide, heuristic software predictions are insufficient for regulatory or publication-grade structural proof due to significant deviations in predicting the C2 and C4 quaternary carbons.

Best Practice:

  • Use Experimental 2D NMR (HSQC + HMBC) as the primary method for unambiguous assignment. The protocol outlined above creates a self-validating data package.

  • If experimental NMR time is limited, utilize DFT (GIAO) calculations rather than heuristic databases, as DFT accurately models the complex electron-withdrawing nature of the sulfonamide group within the pyridine scaffold.

References

  • Nuzzo, S., et al. "Application of Feature-Based Molecular Networking for Comparative Metabolomics and Targeted Isolation of Stereoisomers from Algicolous Fungi." Marine Drugs, PMC, 2022. Available at:[Link]

  • Bialk, H. M., et al. "NMR Investigation of Enzymatic Coupling of Sulfonamide Antimicrobials with Humic Substances." Environmental Science & Technology, ACS Publications, 2008. Available at:[Link]

Sources

Comparative

Comprehensive Mass Spectrometry Fragmentation Guide: 2-Amino-N,N-dimethylpyridine-4-sulfonamide (CID vs. HCD)

In the landscape of drug development, the arylsulfonamide moiety is a ubiquitous pharmacophore. Structural elucidation of sulfonamide-containing metabolites relies heavily on tandem mass spectrometry (MS/MS).

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development, the arylsulfonamide moiety is a ubiquitous pharmacophore. Structural elucidation of sulfonamide-containing metabolites relies heavily on tandem mass spectrometry (MS/MS). However, the fragmentation behavior of these compounds is highly dependent on the chosen ionization and dissociation techniques.

This guide provides an in-depth comparison of Ion Trap Collision-Induced Dissociation (IT-CID) versus Higher-energy C-trap Dissociation (HCD) for the characterization of 2-amino-N,N-dimethylpyridine-4-sulfonamide (Exact Mass: 201.0572 Da). By understanding the mechanistic causality behind these fragmentation patterns, analytical scientists can optimize their MS workflows for more accurate metabolite identification.

Mechanistic Causality: The Physics of Sulfonamide Fragmentation

The protonated precursor ion [M+H]+ of 2-amino-N,N-dimethylpyridine-4-sulfonamide appears at m/z 202.0645. The fragmentation of this ion is driven by the localization of the charge and the thermodynamic stability of the resulting neutral losses.

The Protonation Site

In positive electrospray ionization (+ESI), protonation preferentially occurs at the most basic site. While the sulfonamide nitrogen is a potential candidate, the 2-aminopyridine ring is significantly more basic. Protonation at the pyridine nitrogen increases the electron density on the aromatic ring, which plays a critical role in stabilizing subsequent transition states [1].

Primary Fragmentation Pathways

Upon collisional activation, the molecule undergoes two competing primary pathways:

  • S-N Bond Cleavage (Simple Cleavage): The relatively labile sulfur-nitrogen bond breaks, resulting in the loss of neutral dimethylamine (45.0578 Da) to yield a sulfonyl cation at m/z 157.0066. Alternatively, the charge can be retained on the amine, yielding the dimethylamine cation at m/z 46.0651.

  • SO2​ Extrusion (Intramolecular Rearrangement): A hallmark of arylsulfonamides is the unanticipated loss of 64 Da ( SO2​ ). This is not a simple cleavage; it requires an intramolecular rearrangement where the dimethylamine group migrates to the ipso-position of the pyridine ring prior to or during the extrusion of sulfur dioxide [2]. This pathway yields an ion at m/z 138.1026 and is highly dependent on the collision energy applied [3].

MS_Fragmentation M [M+H]+ m/z 202.06 2-amino-N,N-dimethylpyridine-4-sulfonamide Loss_SO2 [M+H - SO2]+ m/z 138.10 Rearrangement Product M->Loss_SO2 - SO2 (64 Da) Loss_Amine [M+H - NH(CH3)2]+ m/z 157.01 Sulfonyl Cation M->Loss_Amine - NH(CH3)2 (45 Da) Amine_Ion [NH2(CH3)2]+ m/z 46.06 Dimethylamine Cation M->Amine_Ion Charge Retention on Amine Core_Ion [C5H5N2]+ m/z 93.05 2-Aminopyridyl Cation Loss_SO2->Core_Ion - NH(CH3)2 (45 Da) Loss_Amine->Core_Ion - SO2 (64 Da)

Fragmentation pathways of protonated 2-amino-N,N-dimethylpyridine-4-sulfonamide in MS/MS.

Product Performance Comparison: IT-CID vs. Orbitrap HCD

To objectively evaluate the structural data generated, we compare two distinct dissociation modes using a tribrid mass spectrometer architecture.

Ion Trap CID (Resonance Excitation)

Ion trap CID operates by applying a resonance excitation frequency specific to the precursor ion.

  • Causality: Because it heats the ion slowly, fragmentation proceeds almost exclusively via the lowest energy pathways. Once a fragment is formed, it falls out of resonance and is not subjected to further activation.

  • Performance: The spectrum is clean but sparse. It is dominated by the SO2​ rearrangement product (m/z 138.10). Crucially, IT-CID is bound by the "1/3 Rule" (low-mass cut-off), meaning any fragment below ~m/z 67 cannot be trapped or detected. The diagnostic dimethylamine ion (m/z 46.06) is entirely invisible.

Orbitrap HCD (Beam-Type CID)

HCD accelerates ions into a nitrogen-filled collision cell.

  • Causality: This beam-type collision deposits higher internal energy into the precursor, and the resulting primary fragments can undergo secondary collisions before being pushed into the Orbitrap for detection.

  • Performance: HCD yields a much richer, information-dense spectrum. It bypasses the 1/3 rule, allowing the detection of the low-mass m/z 46.06 ion. Furthermore, secondary fragmentation of the primary m/z 157.01 and 138.10 ions generates the core 2-aminopyridyl cation (m/z 93.05), providing complete structural confirmation of the pyridine ring.

Quantitative Data Comparison
Fragment IonFormulaTheoretical m/zIT-CID Relative AbundanceOrbitrap HCD Relative AbundanceMass Error (HCD)
Precursor C7​H12​N3​O2​S+ 202.064515%5%0.8 ppm
[M+H−SO2​]+ C7​H12​N3+​ 138.1026100% (Base) 45%1.2 ppm
[M+H−Amine]+ C5​H5​N2​O2​S+ 157.006635%20%1.5 ppm
Core Pyridyl Ion C5​H5​N2+​ 93.04470% (Not formed)100% (Base) 0.9 ppm
Amine Cation C2​H8​N+ 46.06510% (Cut-off)65%2.1 ppm

Table 1: Comparison of fragment ion abundances between IT-CID (NCE 30%) and Orbitrap HCD (NCE 30%).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility of the comparative data, the following protocol utilizes a self-validating system. By running a known standard and utilizing internal lock masses, the system continuously proves its own mass accuracy and fragmentation efficiency during the run.

Step 1: System Suitability & Calibration

  • Infuse Pierce LTQ Velos ESI Positive Ion Calibration Solution to verify Orbitrap mass accuracy is < 3 ppm.

  • Inject a system suitability standard (Sulfamethazine, 1 µg/mL) to verify that the SO2​ loss pathway is actively detectable at the chosen Normalized Collision Energy (NCE).

Step 2: Sample Preparation

  • Prepare a 1 µg/mL solution of 2-amino-N,N-dimethylpyridine-4-sulfonamide in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Prepare a blank solvent sample to rule out background isobaric interferences.

Step 3: Chromatographic Separation

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

  • Gradient: 5% B for 1 min, ramp to 95% B over 4 mins, hold for 1 min, return to 5% B. Flow rate: 0.4 mL/min. The gradient ensures the analyte is separated from any potential synthesis impurities, validating that the MS/MS spectra belong solely to the target compound.

Step 4: Mass Spectrometry Acquisition (Tribrid Architecture)

  • Source Parameters: +ESI, Spray Voltage 3.5 kV, Capillary Temp 320°C.

  • Lock Mass: Enable polysiloxane background ion (m/z 371.1012) for real-time internal mass calibration.

  • Full MS: Orbitrap resolution 120,000; Scan range m/z 100–500.

  • ddMS2 (Data-Dependent MS/MS) - Branch A (IT-CID): Isolate m/z 202.06 (1.5 Da window). Apply CID with NCE 30%. Detect in the linear Ion Trap (Rapid scan rate).

  • ddMS2 - Branch B (Orbitrap HCD): Isolate m/z 202.06. Apply HCD with NCE 30%. Detect in the Orbitrap at 30,000 resolution.

Step 5: Data Analysis

  • Extract the MS/MS spectra from both branches.

  • Verify the empirical formulas of HCD fragments by ensuring mass errors are < 3 ppm (validated by the lock mass).

Conclusion

For the structural elucidation of 2-amino-N,N-dimethylpyridine-4-sulfonamide, Orbitrap HCD vastly outperforms IT-CID . While CID is sufficient for confirming the presence of the sulfonamide group via the SO2​ rearrangement, it fails to provide comprehensive structural coverage. HCD's beam-type activation overcomes the low-mass cut-off and drives secondary fragmentations, successfully exposing the N,N-dimethyl substitution (m/z 46.06) and the core 2-aminopyridine ring (m/z 93.05). Drug development professionals should prioritize HCD or similar beam-type CID methodologies when mapping the metabolic fate of complex sulfonamide therapeutics.

References

  • Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: The Journal of Organic Chemistry, 75(12), 4244-4250. (2010) URL: [Link]

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement Source: Journal of Mass Spectrometry, 43(3), 383-393. (2008) URL: [Link]

  • Title: The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation Source: Rapid Communications in Mass Spectrometry, 17(3), 239-245. (2003) URL: [Link]

Validation

A Comparative Guide to the FTIR Spectral Analysis of 2-amino-N,N-dimethylpyridine-4-sulfonamide

Introduction 2-amino-N,N-dimethylpyridine-4-sulfonamide is a heterocyclic compound featuring a pyridine ring substituted with both a primary amine and an N,N-dimethylsulfonamide group. This unique combination of function...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-amino-N,N-dimethylpyridine-4-sulfonamide is a heterocyclic compound featuring a pyridine ring substituted with both a primary amine and an N,N-dimethylsulfonamide group. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science, where sulfonamides are a cornerstone of many therapeutic agents and functional materials.[1][2] Accurate and efficient characterization of such molecules is paramount in drug development and quality control. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's chemical bonds.[]

This guide provides an in-depth analysis of the FTIR spectrum of 2-amino-N,N-dimethylpyridine-4-sulfonamide. It is designed for researchers and drug development professionals, offering a detailed peak identification, a comparative analysis with structurally related compounds to highlight the spectral contributions of each functional moiety, and a robust experimental protocol for obtaining high-quality data.

Molecular Structure and Key Functional Groups

To interpret the FTIR spectrum, it is essential to first deconstruct the molecule into its constituent functional groups, each with its own characteristic vibrational frequencies.

Figure 2: Experimental workflow for ATR-FTIR analysis.

FTIR Spectral Analysis of 2-amino-N,N-dimethylpyridine-4-sulfonamide

The FTIR spectrum of this molecule is a composite of the vibrational modes of its three main components: the primary aromatic amine, the N,N-dimethylsulfonamide group, and the substituted pyridine ring. The following table details the expected peak assignments based on established correlation tables and data from related structures.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group Origin
3480 - 3400MediumAsymmetric N-H StretchPrimary Aromatic Amine (-NH₂)
3380 - 3300MediumSymmetric N-H StretchPrimary Aromatic Amine (-NH₂)
3080 - 3010Weak-MediumAromatic C-H StretchPyridine Ring
2980 - 2940Weak-MediumAliphatic C-H StretchN,N-Dimethyl (-N(CH₃)₂)
1650 - 1620StrongN-H Scissoring (Bending)Primary Aromatic Amine (-NH₂)
1600 - 1570StrongC=C and C=N Ring StretchPyridine Ring
1500 - 1450Medium-StrongC=C and C=N Ring StretchPyridine Ring
1460 - 1440MediumAliphatic C-H BendingN,N-Dimethyl (-N(CH₃)₂)
1340 - 1310Very StrongAsymmetric S=O StretchSulfonamide (-SO₂N<)
1280 - 1250StrongAromatic C-N StretchAmine-Pyridine C-N Bond
1170 - 1140Very StrongSymmetric S=O StretchSulfonamide (-SO₂N<)
920 - 890MediumS-N StretchSulfonamide (-SO₂N<)
900 - 690Medium-StrongAromatic C-H Out-of-Plane BendPyridine Ring

Comparative Spectral Analysis

To better understand the spectral features of 2-amino-N,N-dimethylpyridine-4-sulfonamide, it is instructive to compare its spectrum with those of simpler, structurally related molecules. This comparison allows for the definitive assignment of vibrations originating from specific parts of the molecule.

Alternative Compounds for Comparison:

  • 2-Aminopyridine: Isolates the spectral features of the 2-aminopyridine moiety.

  • N,N-Dimethylbenzenesulfonamide: Isolates the features of the N,N-dimethylsulfonamide group attached to an aromatic ring.

Vibrational Mode 2-amino-N,N-dimethylpyridine-4-sulfonamide (Expected, cm⁻¹) 2-Aminopyridine (Literature, cm⁻¹) [4][5]N,N-Dimethylbenzenesulfonamide (Literature, cm⁻¹) Comments and Insights
N-H Stretch (asym/sym) 3480-3300 (Two bands)3440 / 3300 (Two bands)AbsentThe presence of two distinct N-H stretching bands is a clear marker for the primary amine (-NH₂) group, inherited from the 2-aminopyridine structure. [6][7]
S=O Stretch (asym/sym) 1340-1310 / 1170-1140 (Two strong bands)Absent~1335 / ~1160 (Two strong bands)These two intense absorptions are the unmistakable signature of the sulfonamide group. [8][9]Their presence immediately confirms this functionality.
N-H Bend (Scissoring) 1650 - 1620~1630AbsentThis strong band, coupled with the N-H stretches, provides confirmatory evidence for the primary amine.
Pyridine Ring Stretches 1600-1570 & 1500-1450~1595 & ~1480Absent (Benzene modes present instead)These bands confirm the presence of the pyridine heterocycle. The exact positions are sensitive to the substitution pattern. [10][11]
Aromatic C-N Stretch 1280 - 1250~1328AbsentThis band is characteristic of the bond between the amino group and the aromatic ring. [4]
S-N Stretch 920 - 890Absent~900This medium intensity band is specific to the sulfonamide S-N bond. [8]

This comparative analysis demonstrates how the spectrum of the target molecule is a clear superposition of the features from its constituent parts. The N-H stretches and bend originate from the 2-aminopyridine portion, while the intense S=O and S-N stretches are definitive markers for the N,N-dimethylsulfonamide group.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of complex molecules like 2-amino-N,N-dimethylpyridine-4-sulfonamide. By systematically analyzing the spectrum and correlating absorption bands to specific functional groups, a detailed molecular fingerprint can be established. The key identifying features for this compound are the dual N-H stretching bands (3480-3300 cm⁻¹) characteristic of a primary aromatic amine, and the two very strong S=O stretching absorptions (1340-1310 cm⁻¹ and 1170-1140 cm⁻¹) that are the hallmark of a sulfonamide. Comparative analysis with simpler, related structures validates these assignments and reinforces the interpretation. The protocol and data presented in this guide provide a comprehensive framework for researchers to confidently identify and characterize this compound and other structurally similar molecules.

References

Sources

Comparative

Bioisosteric Replacement Guide: Evaluating N,N-Dimethylpyridine-4-Sulfonamide Moieties in Lead Optimization

Executive Summary & Mechanistic Rationale In the late stages of lead optimization, medicinal chemists frequently encounter a frustrating paradox: compounds with single-digit nanomolar target affinity often fail due to po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the late stages of lead optimization, medicinal chemists frequently encounter a frustrating paradox: compounds with single-digit nanomolar target affinity often fail due to poor in vivo pharmacokinetics (PK), excessive plasma protein binding (PPB), or rapid metabolic clearance. To rescue these leads, rational bioisosteric replacement is employed.

This guide objectively evaluates the N,N-dimethylpyridine-4-sulfonamide moiety as a highly engineered structural surrogate for traditional benzamide or phenyl-sulfonamide groups. By dissecting the causality behind this specific substitution, we demonstrate how it systematically resolves liabilities in lipophilicity, metabolic stability, and membrane permeability.

The Causality of the Switch

The N,N-dimethylpyridine-4-sulfonamide moiety represents a "triple-threat" bioisosteric upgrade, combining three distinct rational modifications:

  • The Phenyl-to-Pyridyl Switch: Replacing a highly lipophilic phenyl ring with a pyridine ring introduces a nitrogen atom that acts as a hydrogen bond acceptor. Mechanistically, this lowers the partition coefficient (LogD), which directly reduces non-specific hydrophobic interactions with human serum albumin, thereby lowering Plasma Protein Binding (PPB). Furthermore, the 1 can improve target binding affinity by engaging in novel electrostatic interactions within the active site [1].

  • The Amide-to-Sulfonamide Switch: Traditional amide bonds are planar and highly susceptible to enzymatic cleavage by amidases. Substituting the amide with a sulfonamide changes the local geometry from planar to tetrahedral. This geometric disruption often improves kinetic solubility by lowering the crystal lattice energy and provides profound resistance to amidase-mediated hydrolysis [2, 3].

  • N,N-Dimethylation: While primary sulfonamides are excellent 2 [4], they possess two hydrogen bond donors that severely restrict passive diffusion across lipid bilayers. Capping the sulfonamide nitrogen with two methyl groups removes these donors, optimizing the polar surface area (PSA) to restore cell permeability while simultaneously blocking Phase II N-glucuronidation.

BioisostericLogic A Original Lead (Phenyl + Amide) B Phenyl-to-Pyridyl Switch A->B Reduces PPB Adds H-bond acceptor C Amide-to-Sulfonamide Switch A->C Improves metabolic stability E Optimized Scaffold (N,N-Dimethylpyridine- 4-sulfonamide) B->E D N,N-Dimethylation C->D Caps H-bond donors Increases permeability D->E

Caption: Logical progression of the N,N-dimethylpyridine-4-sulfonamide bioisosteric switch.

Objective Performance Comparison

To validate the efficacy of the N,N-dimethylpyridine-4-sulfonamide moiety, we compare it against two baseline structural analogs commonly found in early-stage hit molecules. The data below represents a standardized matched molecular pair (MMP) analysis across key in vitro ADME parameters.

Table 1: Comparative ADME Profiling of Bioisosteric Replacements

Structural MoietyLogD (pH 7.4)Plasma Protein Binding (f_u %)Intrinsic Clearance (Cl_int) (µL/min/mg)PAMPA Permeability (P_app) (10⁻⁶ cm/s)Primary Liability
N,N-Dimethylbenzamide (Baseline)3.51.2%45.012.5High clearance (amidase susceptibility)
N,N-Dimethylbenzenesulfonamide 3.61.0%12.015.0High PPB (lipophilic phenyl ring)
N,N-Dimethylpyridine-4-sulfonamide 2.48.5%10.514.2Optimized (Balanced ADME profile)

Data Interpretation: The transition from the benzamide to the benzenesulfonamide successfully halts metabolic clearance (Cl_int drops from 45.0 to 12.0) but fails to address the high plasma protein binding (fraction unbound remains critically low at 1.0%). The final iteration—incorporating the pyridine ring—drops the LogD by over a full log unit, increasing the free drug fraction (f_u) to 8.5% while maintaining excellent permeability and metabolic stability.

Self-Validating Experimental Protocols

To ensure data integrity, all ADME profiling must be conducted using self-validating systems. The following step-by-step methodologies detail how to objectively measure the impact of the N,N-dimethylpyridine-4-sulfonamide switch.

Workflow Step1 1 Compound Synthesis Step2 2 Equilibrium Dialysis (PPB) Step1->Step2 Step3 3 Microsomal Stability Step1->Step3 Step4 4 PAMPA Permeability Step1->Step4 Step5 5 Data Integration & Lead Selection Step2->Step5 Step3->Step5 Step4->Step5

Caption: Parallel in vitro ADME validation workflow for bioisosteric candidates.

Protocol A: High-Throughput Equilibrium Dialysis (HTED) for PPB

Causality: Equilibrium dialysis is utilized over ultrafiltration because it prevents artificial loss of the compound due to non-specific binding to the filter membrane, providing a true thermodynamic equilibrium of the free drug fraction.

  • Preparation: Spike human plasma (pH adjusted to 7.4) with the test compound to a final concentration of 1 µM (DMSO ≤ 1%).

  • Dialysis: Load 150 µL of spiked plasma into the donor chamber of a 96-well dialysis block (molecular weight cutoff: 8,000 Da). Load 150 µL of PBS (pH 7.4) into the receiver chamber.

  • Incubation: Seal the block and incubate at 37°C on an orbital shaker at 100 rpm for 6 hours to ensure equilibrium is reached.

  • Matrix Matching (Critical Step): Post-incubation, extract 50 µL from both chambers. To the plasma sample, add 50 µL of blank PBS. To the buffer sample, add 50 µL of blank plasma. Why? This ensures identical matrix suppression effects during LC-MS/MS ionization.

  • Quenching & Analysis: Precipitate proteins using 300 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS.

  • Self-Validating Mechanism: Calculate mass balance (recovery). If recovery is <80%, the assay is flagged for membrane binding. Warfarin (highly bound, f_u ~1%) and Propranolol (moderately bound, f_u ~13%) must be run concurrently as system suitability controls.

Protocol B: In Vitro Liver Microsomal Stability (Cl_int)

Causality: Human liver microsomes (HLMs) contain the primary CYP450 enzymes. By controlling the addition of the NADPH cofactor, we can isolate CYP-mediated Phase I metabolism from chemical instability.

  • Pre-Incubation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard to immediately denature the enzymes and quench the reaction.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Self-Validating Mechanism: A parallel "Minus-NADPH" control must be run for the full 60 minutes. If the compound depletes in the absence of NADPH, it indicates chemical instability or non-CYP enzymatic degradation, invalidating the CYP clearance calculation. Verapamil is used as a high-clearance positive control to ensure microsomal viability.

Conclusion

The empirical data and mechanistic rationale strongly support the use of the N,N-dimethylpyridine-4-sulfonamide moiety as a superior bioisostere for optimizing problematic benzamide or phenyl-sulfonamide leads. By simultaneously addressing lipophilicity (via the pyridine nitrogen), metabolic vulnerability (via the sulfonamide geometry), and permeability (via N,N-dimethyl capping), this moiety provides a robust, predictable pathway for improving the developability of small molecule therapeutics.

References

  • PharmaBlock. Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
  • MDPI. Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer.
  • PMC - NIH. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
  • PMC - NIH. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres.

Sources

Validation

UV-Vis absorption spectra characteristics of aminopyridine sulfonamides

As a Senior Application Scientist specializing in spectroscopic analysis and pharmaceutical characterization, I frequently encounter challenges in standardizing analytical methods for complex heterocyclic compounds. Amin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in spectroscopic analysis and pharmaceutical characterization, I frequently encounter challenges in standardizing analytical methods for complex heterocyclic compounds. Aminopyridine sulfonamides—a critical class of antimicrobial and anti-inflammatory agents—present unique photophysical behaviors. Their UV-Vis absorption spectra are highly sensitive to solvent polarity, pH, and tautomeric equilibria.

In this guide, we will objectively compare the UV-Vis spectral characteristics of the foundational aminopyridine sulfonamide, Sulfapyridine (SPY) , against its widely prescribed prodrug derivative, Sulfasalazine (SSZ) . By understanding the causality behind their spectral shifts, researchers and drug development professionals can design more robust, self-validating analytical protocols.

Structural Basis of UV-Vis Absorption

The chromophoric behavior of aminopyridine sulfonamides is dictated by the electronic transitions within the aminopyridine ring, the sulfonamide linkage, and any conjugated substituents.

  • Sulfapyridine (SPY): The baseline UV-Vis spectrum of SPY in aqueous media is characterized by primary absorption bands at approximately 242 nm, 260 nm, and 310 nm[1]. These correspond to the π→π∗ transitions of the aromatic systems and the n→π∗ transitions of the heteroatoms. Crucially, SPY exhibits solvent-dependent tautomerism (shifting between sulfonamide and sulfonimide forms). In protic solvents like water and ethanol, hydrogen bonding stabilizes the sulfonimide tautomer, which introduces distinct spectral shifts and influences the molecule's bioavailability and photodegradation profile[2].

  • Sulfasalazine (SSZ): SSZ is synthesized by linking SPY to 5-aminosalicylic acid (5-ASA) via an azo bond ( −N=N− ). This extended conjugation significantly red-shifts the absorption spectrum. In methanolic solutions, SSZ displays a prominent π→π∗ transition peak at 359 nm and an n→π∗ transition peak at 253 nm[3]. Because the 359 nm peak is isolated from the absorption regions of common pharmaceutical excipients, it serves as the highly reliable analytical wavelength for USP standard assays[4].

Comparative Spectral Data

To facilitate assay development, the quantitative spectral characteristics of these two alternatives are summarized below. The variance in λmax​ highlights why matrix matching and pH control are non-negotiable in method transfer.

CompoundStructural FeatureSolvent / MatrixPrimary λmax​ (nm)Secondary λmax​ (nm)Key Electronic Transitions
Sulfapyridine (SPY) Aminopyridine + SulfonamideWater (pH 7.0)260310 π→π∗ (aromatic), n→π∗ [1]
Sulfapyridine (SPY) Tautomeric ShiftEthanol258282Solvent-induced tautomeric shift[2]
Sulfasalazine (SSZ) SPY + Azo Bond + 5-ASAMethanol359253Azo π→π∗ , Carboxylic n→π∗ [3]
Sulfasalazine (SSZ) USP Standard Assay0.1 N NaOH / Water359-Extended conjugation via deprotonation[4]

Methodological Workflow: Spectrophotometric Analysis

To ensure data integrity, every spectroscopic workflow must account for the physicochemical vulnerabilities of the analyte. The diagram below outlines the logical progression for analyzing aminopyridine sulfonamides, emphasizing the critical control points for tautomerism and matrix interference.

UV_Vis_Workflow N1 Sample Prep Weigh & Dissolve N2 Solvent Selection Protic vs Aprotic N1->N2 N3 pH Adjustment Control Tautomerism N2->N3 N4 Baseline Blanking Match Matrix N3->N4 N5 Spectral Acquisition 200-600 nm Scan N4->N5 N6 Data Validation Beer-Lambert Check N5->N6

Fig 1. Logical workflow for robust UV-Vis spectral acquisition of aminopyridine sulfonamides.

Self-Validating Experimental Protocol: SSZ Quantification

When developing a comparison or stability assay, the protocol must act as a self-validating system. If an error occurs in sample preparation, the system should flag it before the data is accepted. Below is a rigorously structured methodology for the UV-Vis quantification of Sulfasalazine, adapted from USP guidelines[4].

Step 1: Stock Solution Preparation

  • Action: Accurately weigh 1.5 mg of Sulfasalazine reference standard. Dissolve completely in 1.0 mL of 0.1 N NaOH[4].

  • Causality: SSZ is poorly soluble in neutral water due to strong intermolecular hydrogen bonding. The alkaline medium deprotonates the carboxylic acid and sulfonamide nitrogen, disrupting these bonds and ensuring a homogenous, true solution without micro-particulate scattering.

Step 2: Working Solution Dilution & pH Stabilization

  • Action: Transfer 5.0 mL of the stock solution to a 1000-mL volumetric flask containing 750 mL of ultrapure water. Add 20.0 mL of 0.1 N acetic acid, then dilute to volume with water (Final concentration: ~7.5 µg/mL)[4].

  • Causality: While NaOH is required for dissolution, prolonged exposure to high alkalinity can degrade the azo bond. The addition of acetic acid buffers the solution back to a stable, slightly acidic/neutral pH. This locks the molecule into a consistent ionization state, preventing tautomeric drift during the spectral scan.

Step 3: Spectrophotometric Blanking (Self-Validation Step A)

  • Action: Prepare a blank solution using the exact volumetric ratio of NaOH, water, and acetic acid used in Steps 1 and 2, omitting the API. Scan the blank from 200 nm to 600 nm.

  • Causality: Matrix matching is critical. Any baseline drift or solvent cut-off interference (especially below 220 nm from the acetate ion) will be mathematically subtracted by the instrument. A flat baseline confirms the optical clarity of the cuvettes and the purity of the reagents.

Step 4: Spectral Acquisition and Linearity Check (Self-Validation Step B)

  • Action: Scan the working solution from 200 nm to 600 nm. Identify the λmax​ at approximately 359 nm[4].

  • Causality: Verify that the maximum absorbance ( A ) at 359 nm falls strictly between 0.2 and 0.8 AU. This range ensures the measurement is within the linear dynamic range of the Beer-Lambert law. Absorbance values above 1.0 AU risk detector saturation and stray light errors, compromising the trustworthiness of the comparison.

References

  • Unveiling the tautomerism of sulfapyridine: Solvent effects on stability and ultraviolet/visible UV absorption spectra. usp.br. 2

  • Heat-activated peroxodisulfate oxidation of sulfapyridine: kinetics, transformation pathways, and nitrated byproducts. tandfonline.com. 1

  • Spectroscopic, density functional theory, cytotoxicity and antioxidant activities of sulfasalazine and naproxen drugs combination. arabjchem.org. 3

  • Sulfasalazine Tablets. drugfuture.com. 4

Sources

Comparative

Elemental Analysis and Composition Verification of 2-amino-N,N-dimethylpyridine-4-sulfonamide: A Comprehensive Comparison Guide

The Analytical Challenge of Sulfonamides When developing novel pharmaceutical intermediates like 2-amino-N,N-dimethylpyridine-4-sulfonamide (Chemical Formula: C₇H₁₁N₃O₂S, MW: 201.25 g/mol )[1], rigorous composition verif...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Sulfonamides

When developing novel pharmaceutical intermediates like 2-amino-N,N-dimethylpyridine-4-sulfonamide (Chemical Formula: C₇H₁₁N₃O₂S, MW: 201.25 g/mol )[1], rigorous composition verification is non-negotiable. As a Senior Application Scientist, I frequently encounter the pitfalls of relying on a single analytical modality for complex heteroaromatics.

Sulfonamides pose unique challenges for classic combustion analysis. During the Pregl-Dumas combustion process, sulfur can erroneously oxidize into a mixture of SO₂ and highly reactive SO₃, leading to poor sulfur recovery. Furthermore, the high nitrogen content of this specific compound (20.88%) demands exhaustive catalytic reduction to ensure all NOₓ species are converted to N₂ before reaching the thermal conductivity detector (TCD)[2]. To guarantee absolute structural integrity, we must evaluate the best-in-class elemental analyzers and establish a self-validating, orthogonal verification workflow.

CHNS Analyzer Comparison: Dynamic Flash vs. Steady-State Chromatography

To quantify the theoretical composition (C: 41.78%, H: 5.51%, N: 20.88%, S: 15.93%), the choice of elemental analyzer dictates the combustion mechanics. We compare two dominant architectures: the 3[3] and the 4[4].

Table 1: Technical Comparison of CHNS Analyzers for Sulfonamide Quantification
FeaturePerkinElmer 2400 Series IIThermo Scientific FlashSmartScientific Implication for Sulfonamides
Combustion Method Steady-state, frontal chromatography[3]Dynamic flash combustion[4]PE 2400's gas homogenization chamber averages out transient combustion spikes from difficult S=O bonds, offering high precision[5].
Separation Stepwise depressurization[5]Continuous flow GC column[4]FlashSmart provides real-time chromatograms, allowing visual confirmation of N₂ and SO₂ peak baseline resolution[6].
Throughput & Automation 60-position autosampler[5]MultiValve Control (MVC) module[4]FlashSmart allows automated, unattended switching between CHNS and Oxygen modes without powering down[6].
Ideal Use Case Highly heterogeneous matrices requiring extreme precision.High-throughput pharmaceutical QC and contract research.Both achieve <0.3% error, but FlashSmart excels in rapid R&D screening workflows.

Orthogonal Composition Verification (E-E-A-T Principle)

Elemental analysis confirms the bulk empirical formula but is blind to regiochemistry. An isomer like 3-amino-N,N-dimethylpyridine-2-sulfonamide would yield identical CHNS results. Therefore, EA must be contextualized within a multi-dimensional framework using High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR)[7].

Table 2: Orthogonal Spectral Verification Data
Analytical TechniqueTarget Signal / ValueMechanistic Causality
HRMS (ESI-TOF) Exact Mass: 201.0572 Da[M+H]⁺: 202.0645 m/zCHNS has a ±0.3% error margin. HRMS provides sub-ppm mass accuracy, ruling out co-eluting impurities that coincidentally average to the correct CHNS ratio.
¹H NMR (400 MHz) ~2.7 ppm (6H, singlet)Maps atomic connectivity. The 6H singlet confirms the N,N-dimethyl substitution, preventing confusion with a primary amine/ethyl isomer[2].
FT-IR ~1320 cm⁻¹ & ~1150 cm⁻¹Confirms the presence of the asymmetric and symmetric S=O stretches of the sulfonamide core[7].

Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol must act as a self-validating system. The following workflows embed internal checks to prevent false positives.

Protocol 1: CHNS Elemental Analysis Workflow

Note: This protocol utilizes the Thermo Scientific FlashSmart system.

  • System Purge & Blanking: Run helium carrier gas (100–140 mL/min) and perform three unweighed tin capsule blanks[4].

    • Causality: Establishes a zero-baseline and verifies system leak-tightness before introducing nitrogen-rich samples.

  • Catalyst Optimization: Ensure the combustion tube (packed with WO₃ and Cu) is maintained at 950°C, and the reduction tube at 500°C.

    • Causality: WO₃ acts as an oxidative catalyst to force the quantitative conversion of transient SO₃ back to detectable SO₂, while copper wire strips excess oxygen and reduces NOₓ species to N₂[8].

  • Calibration (Bracketing): Weigh 1.5–2.0 mg of analytical grade Sulfamethazine standard into tin capsules. Run in triplicate to calculate the K-factor.

    • Causality: Sulfamethazine is chosen because its combustion kinetics and C/N/S ratio closely mimic our target analyte, minimizing matrix-induced calibration errors[8].

  • Sample Analysis: Weigh 1.5–2.0 mg of 2-amino-N,N-dimethylpyridine-4-sulfonamide in triplicate.

  • System Validation: Run a post-batch Sulfamethazine standard.

    • Causality: The run is validated only if the post-batch drift is <0.3% absolute from theoretical values, proving the copper reduction catalyst has not been depleted by the high-nitrogen samples.

Protocol 2: HRMS and NMR Structural Confirmation
  • HRMS (ESI-TOF): Dissolve 1 mg of the sample in LC-MS grade Methanol with 0.1% Formic Acid. Inject via direct infusion. Target the [M+H]⁺ ion at m/z 202.0645.

  • NMR Spectroscopy: Dissolve 15 mg of the compound in DMSO-d₆. Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz[2].

    • Causality: The integration of the broad singlet at ~6.0-6.5 ppm (2H) validates the primary amino group at position 2, while the aromatic splitting pattern confirms the 2,4-substitution on the pyridine ring.

Analytical Workflow Visualization

G cluster_0 Primary Quantification (CHNS) cluster_1 Orthogonal Structural Verification Sample 2-amino-N,N-dimethylpyridine-4-sulfonamide (C7H11N3O2S) CHNS Elemental Analysis (Pregl-Dumas Method) Sample->CHNS NMR 1H & 13C NMR (Regiochemistry & Backbone) Sample->NMR HRMS HRMS (ESI-TOF) (Exact Mass: 201.0572 Da) Sample->HRMS IR FT-IR Spectroscopy (S=O & N-H Stretches) Sample->IR Compare Compare vs Theoretical C: 41.78%, N: 20.88%, S: 15.93% CHNS->Compare Verify Multi-Dimensional Composition Verified Compare->Verify NMR->Verify HRMS->Verify IR->Verify

Fig 1: Orthogonal analytical workflow for sulfonamide composition verification.

Sources

Validation

Benchmarking synthetic routes for 2-amino-N,N-dimethylpyridine-4-sulfonamide efficiency

Benchmarking Synthetic Routes for 2-Amino-N,N-dimethylpyridine-4-sulfonamide Efficiency As a Senior Application Scientist, selecting the optimal synthetic route for functionalized pyridine building blocks requires balanc...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthetic Routes for 2-Amino-N,N-dimethylpyridine-4-sulfonamide Efficiency

As a Senior Application Scientist, selecting the optimal synthetic route for functionalized pyridine building blocks requires balancing yield, scalability, and environmental impact. 2-Amino-N,N-dimethylpyridine-4-sulfonamide (CAS: 1247721-02-3) is a highly valued structural motif in medicinal chemistry, frequently utilized as a bioisostere in kinase inhibitors and targeted therapeutics.

However, synthesizing this specific regiochemistry presents a fundamental challenge. The strongly electron-donating C2-amino group activates the pyridine ring at the ortho (C3) and para (C5) positions. Consequently, traditional direct electrophilic chlorosulfonation of 2-aminopyridine exclusively yields the 5-sulfonamide derivative. To access the 4-sulfonamide, chemists must rely on pre-functionalized starting materials and advanced coupling strategies.

This guide benchmarks the two primary synthetic methodologies for this molecule: the traditional Nucleophilic Aromatic Substitution (SNAr) approach and the modern Palladium-Catalyzed Sulfinylation route.

Mechanistic Pathways & Route Overview

Route A: Traditional SNAr & Oxidative Chlorosulfonation

Historically, accessing 4-substituted pyridine sulfonamides relied on a three-step sequence starting from 2-amino-4-chloropyridine [1].

  • SNAr Thiolation: The 4-chloro position is displaced by benzyl mercaptan under basic conditions to form a thioether intermediate.

  • Oxidative Cleavage: The benzyl sulfide is subjected to harsh oxidative chlorination (typically using N-chlorosuccinimide (NCS) and HCl, or Cl2 gas in water) to generate the sulfonyl chloride.

  • Amidation: The highly reactive sulfonyl chloride is immediately trapped with dimethylamine.

Causality & Limitations: While reliable, this route suffers from severe drawbacks. Benzyl mercaptan is notoriously foul-smelling and toxic. Furthermore, the oxidative chlorination step generates stoichiometric amounts of benzyl chloride byproducts and requires hazardous reagents, significantly inflating the Environmental Factor (E-Factor) [3].

Route B: Modern Palladium-Catalyzed Sulfinylation (DABSO-Mediated)

The paradigm shift in sulfonamide synthesis utilizes palladium catalysis combined with DABSO (DABCO-bis(sulfur dioxide)), a bench-stable, solid surrogate for toxic SO2 gas [2].

  • Cross-Coupling: 2-amino-4-bromopyridine undergoes Pd-catalyzed oxidative addition, followed by SO2 insertion from DABSO, yielding an intermediate ammonium sulfinate.

  • One-Pot Oxidation/Amidation: The sulfinate is treated in situ with aqueous sodium hypochlorite (bleach) and dimethylamine to directly yield the target sulfonamide [4].

Causality & Advantages: This route bypasses volatile thiols and harsh chlorine gas. Using isopropanol (i-PrOH) as the solvent is a deliberate mechanistic choice; it acts as a formal reductant to generate the active Pd(0) species from the Pd(II) precatalyst [2]. The one-pot nature of the second step minimizes isolation losses, drastically improving overall efficiency.

RouteComparison StartA 2-Amino-4-chloropyridine Sulfide Benzyl Sulfide Intermediate StartA->Sulfide BnSH, Base SulfonylCl Sulfonyl Chloride Sulfide->SulfonylCl NCS, HCl Target 2-Amino-N,N-dimethyl- pyridine-4-sulfonamide SulfonylCl->Target HN(CH3)2 StartB 2-Amino-4-bromopyridine Sulfinate Ammonium Sulfinate (via DABSO) StartB->Sulfinate Pd(0), DABSO Sulfinate->Target HN(CH3)2, NaOCl

Synthetic route comparison: Traditional SNAr (Top) vs. Modern Pd-Catalyzed Sulfinylation (Bottom).

Quantitative Benchmarking Data

The following table summarizes the performance metrics of both routes based on a 100-gram scale-up simulation.

MetricRoute A: SNAr / ChlorosulfonationRoute B: Pd-Catalysis (DABSO)Winner
Overall Yield 45 - 55% (Over 3 isolated steps)78 - 85% (One-pot, 2 stages)Route B
Purity (HPLC) ~92% (Requires extensive recrystallization)>98% (Clean conversion, fewer byproducts)Route B
E-Factor >45 (High waste from NCS/Cl2 and thiols)<15 (Catalytic, aqueous bleach oxidation)Route B
Reagent Safety Poor (Toxic thiols, corrosive HCl/Cl2)Excellent (Bench-stable DABSO, Bleach)Route B
Cost per Kg Moderate (Cheap reagents, high labor/waste)Low-Moderate (Pd cost offset by high yield)Route B

Experimental Protocol: Palladium-Catalyzed Sulfinylation (Route B)

Given its superior efficiency and safety profile, Route B is the recommended methodology. The following self-validating protocol details the one-pot synthesis of 2-amino-N,N-dimethylpyridine-4-sulfonamide.

Stage 1: Sulfinate Formation
  • Setup: To an oven-dried Schlenk flask under N2, add 2-amino-4-bromopyridine (1.0 equiv, 10 mmol), DABSO (0.6 equiv, 6 mmol — Note: 1 molecule of DABSO delivers 2 molecules of SO2), Pd(OAc)2 (5 mol%), and AmPhos ligand (7.5 mol%).

  • Solvent & Base: Add degassed isopropanol (i-PrOH, 0.2 M) and triethylamine (Et3N, 3.0 equiv).

    • Causality Check: i-PrOH is critical here as it reduces Pd(II) to the active Pd(0) catalyst. Et3N acts as the base to form the stable triethylammonium sulfinate intermediate [2].

  • Reaction: Heat the mixture to 70 °C for 8 hours. Monitor via LC-MS until complete consumption of the aryl bromide is observed.

Stage 2: One-Pot Amidation
  • Oxidation/Trapping: Cool the reaction mixture to 0 °C. Add an aqueous solution of dimethylamine (40% w/w, 2.5 equiv) directly to the flask.

  • Hypochlorite Addition: Dropwise, add aqueous sodium hypochlorite (NaOCl, 1.5 equiv, standard household bleach concentration).

    • Causality Check: NaOCl selectively oxidizes the sulfinate to an electrophilic sulfonyl chloride/hypochlorite intermediate in situ, which is instantaneously trapped by the excess dimethylamine [4].

  • Workup: Stir at room temperature for 2 hours. Dilute with ethyl acetate (EtOAc) and wash with saturated aqueous Na2S2O3 (to quench excess oxidant) followed by brine.

  • Purification: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient) to yield the pure sulfonamide.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd 2-Amino-4-bromopyridine SO2Ins SO2 Insertion (SO2 from DABSO) OxAdd->SO2Ins DABSO RedElim Reductive Elimination (Sulfinate Release) SO2Ins->RedElim RedElim->Pd0 Catalyst Regeneration Product Ammonium Sulfinate RedElim->Product

Mechanism of palladium-catalyzed sulfinylation of aryl bromides using the DABSO surrogate.

Conclusion

For the synthesis of 2-amino-N,N-dimethylpyridine-4-sulfonamide, the Palladium-Catalyzed Sulfinylation route utilizing DABSO is objectively superior to traditional SNAr/chlorosulfonation methods. By exploiting the precise SO2 delivery of DABSO and the in situ oxidation capabilities of sodium hypochlorite, researchers can achieve >80% yields in a single-pot operation, bypass highly toxic intermediates, and significantly reduce the environmental footprint of their drug development pipelines.

References

  • Willis, M. C., et al. (2014). Palladium-catalyzed synthesis of ammonium sulfinates from aryl halides and a sulfur dioxide surrogate: a gas- and reductant-free process. Angewandte Chemie International Edition, 53(38), 10204-10208. Available at:[Link]

  • Organic Chemistry Portal. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. Available at:[Link]

  • Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett, 27(01), 101-105. Available at:[Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Waste Management of 2-Amino-N,N-dimethylpyridine-4-sulfonamide

As a Senior Application Scientist, I designed this guide to provide drug development professionals and laboratory personnel with a definitive, scientifically grounded protocol for the disposal of 2-amino-N,N-dimethylpyri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I designed this guide to provide drug development professionals and laboratory personnel with a definitive, scientifically grounded protocol for the disposal of 2-amino-N,N-dimethylpyridine-4-sulfonamide (CAS: 1247721-02-3).

Handling experimental pharmaceutical intermediates requires moving beyond basic compliance. We must understand the chemical causality behind our safety protocols. This guide establishes a self-validating waste management system that protects laboratory personnel, ensures environmental integrity, and mitigates regulatory risk.

Chemical Profiling & Hazard Causality

To dispose of a chemical safely, we must first understand how its molecular structure dictates its environmental behavior. 2-amino-N,N-dimethylpyridine-4-sulfonamide contains two highly reactive functional groups that complicate standard disposal:

  • The Pyridine Ring : Pyridine derivatives are highly resistant to standard biological degradation and possess moderate-to-high aqueous solubility. If disposed of in standard landfills, they pose a severe risk of leaching into groundwater.

  • The Sulfonamide Group : This compound is rich in both nitrogen and sulfur. Standard, low-temperature incineration of this material will result in the release of toxic nitrogen oxides (NOx) and sulfur oxides (SOx) into the atmosphere.

The Causality of Incineration : Because of the high N and S content, this compound must never be poured down the drain or sent to a standard municipal landfill. It requires high-temperature incineration (>1000°C) at a facility equipped with flue-gas scrubbers to neutralize the resulting acidic gases [1].

Quantitative Waste Profile
Property / MetricData / SpecificationLogistical & Disposal Implication
CAS Number 1247721-02-3Must be explicitly listed on all hazardous waste manifests.
Molecular Formula C7H11N3O2SHigh N/S ratio dictates scrubber-equipped incineration.
Molecular Weight 201.25 g/mol Used to calculate mass-balance during spill recovery.
EPA Waste Classification Characteristic Hazardous WasteMust be evaluated for toxicity under EPA 40 CFR 261 [2].
Primary Solvents Used DMSO, Methanol, DCMDictates segregation into halogenated vs. non-halogenated streams.

Waste Segregation Workflow

Proper segregation prevents dangerous exothermic reactions in the waste accumulation area and reduces disposal costs. The following workflow illustrates the logical routing of contaminated materials.

WasteManagement Start 2-Amino-N,N-dimethylpyridine- 4-sulfonamide Waste Solid Solid Waste (Powders, PPE, Vials) Start->Solid Liquid Liquid Waste (Solutions, Rinsates) Start->Liquid Incineration High-Temp Incineration (>1000°C + Gas Scrubbers) Solid->Incineration Direct Transfer Org Organic Solvents (e.g., DMSO, MeOH) Liquid->Org Aq Aqueous Solutions (Buffers, Washes) Liquid->Aq Org->Incineration Halogenated vs. Non-Halogenated Aq->Incineration Adjust pH if necessary

Decision tree for segregating and incinerating pyridine-sulfonamide laboratory waste streams.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system . By building verification steps directly into the procedure, we eliminate the guesswork that leads to safety incidents.

Protocol A: Solid Waste & Primary Container Disposal

Applies to: Residual powders, empty reagent vials, contaminated weighing paper, and PPE.

  • Collection & Segregation : Place all solid waste contaminated with the compound into a chemically compatible, sealable high-density polyethylene (HDPE) container. Do not mix with biohazardous waste unless the material has also been exposed to infectious agents.

  • The Triple-Rinse Validation : For empty primary vials, perform a triple-rinse using a compatible solvent (e.g., methanol).

    • Self-Validation Check: The container is only considered "RCRA empty" when absolutely no visual crystalline residue remains and the third rinsate runs completely clear. Add all rinsate to the liquid waste stream.

  • Labeling : Affix a standard Hazardous Waste label. Explicitly write: "Toxic Solid Waste: 2-amino-N,N-dimethylpyridine-4-sulfonamide. Contains Sulfur and Nitrogen."

  • Storage & Transfer : Store in a secondary containment tray. Transfer to the facility's Waste Accumulation Area for commercial incineration.

Protocol B: Liquid Waste Management

Applies to: Stock solutions, assay buffers, and rinsates.

  • Solvent Segregation : Determine the primary solvent.

    • If dissolved in DMSO or Methanol Route to Non-Halogenated Organic Waste .

    • If dissolved in Dichloromethane (DCM) or Chloroform Route to Halogenated Organic Waste .

  • Mass-Balance Tracking (Self-Validation) : Implement a volumetric tracking log at the fume hood. The volume of solvent dispensed during the experiment must equal the volume deposited in the waste carboy (accounting for calculated evaporative loss). A discrepancy immediately alerts the user to an undocumented spill or fume hood leak.

  • Compatibility Verification : Ensure the receiving waste carboy does not contain strong oxidizers or concentrated acids (e.g., nitric acid). The basic amino-pyridine moiety can react exothermically with strong acids, potentially causing carboy rupture.

  • Disposal : Cap the carboy securely, complete a Chemical Collection Request Form, and submit it to Environmental Health and Safety (EH&S).

Protocol C: Emergency Spill Cleanup

Applies to: Accidental benchtop or floor releases.

Causality Note: If the compound is dissolved in DMSO, spill cleanup becomes significantly more hazardous. DMSO acts as a transdermal carrier and will rapidly transport the toxic sulfonamide directly through the skin and into the bloodstream.

  • Isolation & PPE : Evacuate the immediate area. Don double nitrile gloves, splash goggles, a lab coat, and an N95/P100 respirator if dry powder has been aerosolized.

  • Containment :

    • Dry Powder: Do not sweep with a standard broom, which generates dust. Gently gather the powder using a static-free brush and dustpan, or cover with damp paper towels to suppress aerosolization.

    • Liquid Solutions: Surround and cover the spill with an inert, dry absorbent material (e.g., vermiculite or commercial spill sand).

  • Recovery : Scoop the absorbed mixture into a heavy-duty hazardous waste bag.

  • Decontamination : Wash the spill surface with a mild detergent and water. Collect the wash water using absorbent pads and add them to the solid waste bag. OSHA guidelines mandate that all materials used in the cleanup of hazardous pharmaceutical agents be treated as hazardous waste themselves [3].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Environmental Protection Agency (EPA). Criteria for Identifying Characteristics of Hazardous Waste (40 CFR 261). Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Available at:[Link]

Handling

Comprehensive Handling Guide: Personal Protective Equipment for 2-amino-N,N-dimethylpyridine-4-sulfonamide

This guide provides a detailed protocol for the safe handling of 2-amino-N,N-dimethylpyridine-4-sulfonamide, a compound requiring stringent safety measures due to the inherent hazards of its structural components. As no...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe handling of 2-amino-N,N-dimethylpyridine-4-sulfonamide, a compound requiring stringent safety measures due to the inherent hazards of its structural components. As no specific Safety Data Sheet (SDS) is readily available for this exact molecule, this directive is grounded in a conservative, risk-averse approach, drawing from established data on highly analogous structures, particularly substituted aminopyridines and sulfonamides. The primary goal is to establish a multi-barrier system of protection that ensures the safety of all laboratory personnel.

Hazard Assessment by Chemical Analogy

The molecular structure of 2-amino-N,N-dimethylpyridine-4-sulfonamide incorporates an aminopyridine core. Analogs such as 4-Dimethylaminopyridine (DMAP) are classified as highly toxic, with significant risks of being fatal if absorbed through the skin and toxic if swallowed.[1][2][3] The pyridine moiety itself presents notable health risks upon exposure.[4] Therefore, we must operate under the assumption that this compound exhibits a similar hazard profile.

The primary risks are categorized as follows:

Hazard CategoryNature of Risk & RationaleSupporting Analogs
Acute Toxicity (Dermal) High. Analogs are designated as "Fatal in contact with skin."[1][2] The aminopyridine structure is readily absorbed through the skin, representing the most critical exposure route to mitigate.[5]4-Dimethylaminopyridine (DMAP)[1][2][6]
Acute Toxicity (Oral) High. Analogs are classified as "Toxic if swallowed."[7][8][9] Ingestion of even small quantities could lead to serious health consequences.2-Amino-4-methylpyridine, DMAP[7][9]
Skin & Eye Damage High. Direct contact is expected to cause serious skin and eye irritation.[1][8][10]N,N-Dimethylpyridin-2-amine, DMAP[1][10]
Respiratory Irritation Moderate to High. Inhalation of dust or aerosols may cause respiratory tract irritation.[2][8]DMAP, 2-Amino-4,6-dimethylpyridine[2][8]

Core PPE Requirements: A Multi-Barrier System

A risk-based approach should be applied, where the level of PPE is matched to the scale and nature of the operation. The following protocols represent the minimum required protection.

Dermal Protection (Skin & Body)

Given the high dermal toxicity, skin protection is paramount.

  • Gloves: Double-gloving is mandatory. The inner glove provides a second barrier in case the outer glove is compromised. Change the outer glove immediately upon suspected contact or every 30-60 minutes during extended procedures.[11]

    • Rationale: The high dermal toxicity of aminopyridines means any skin contact is a significant exposure event. Double-gloving provides critical redundancy.

Glove MaterialRecommendation for Splash ProtectionNotes
Nitrile Excellent. Recommended as the standard choice for both inner and outer gloves.[12]Inspect gloves for any signs of degradation or puncture before use.[6]
Neoprene Good. A suitable alternative to nitrile.[12]Provides good resistance to a broad range of chemicals.
  • Lab Coat/Gown: A clean, long-sleeved lab coat is required. For procedures involving larger quantities (>1g) or a significant risk of splashing, augment protection with a chemical-resistant apron. For large-scale work, disposable chemical-resistant coveralls should be considered.[13][14]

    • Rationale: This prevents contamination of personal clothing and minimizes skin exposure from accidental spills. Cuffs should be tucked under the outer glove to create a continuous barrier.[11]

Eye and Face Protection
  • Chemical Splash Goggles: These are mandatory at all times when the chemical is being handled.[12][13] Standard safety glasses with side shields do not provide adequate protection against splashes or vapors and are insufficient.[13]

  • Face Shield: A full-face shield must be worn over chemical splash goggles during any procedure where there is a risk of splashing, such as when transferring solutions or working with larger volumes.

    • Rationale: This combination protects the entire face from direct contact, which is critical given the severe irritation potential.

Respiratory Protection
  • Chemical Fume Hood: All handling of 2-amino-N,N-dimethylpyridine-4-sulfonamide, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood.[12][15][16]

    • Rationale: Engineering controls are the most effective way to minimize exposure.[17] A fume hood captures dust and potential vapors at the source, preventing inhalation.

  • Respirator: If engineering controls are not available or are insufficient to control exposure (e.g., during a large spill cleanup), a NIOSH-approved respirator is required.[13] The specific type (e.g., N95 for particulates or a cartridge respirator for vapors) should be determined by your institution's EHS department. Surgical masks offer no protection from chemical dust or vapors.[13]

Procedural Guidance for Safe Handling

This workflow is designed to minimize exposure at every step of the process.

Safe Handling Workflow

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination prep1 Verify Fume Hood is Operational prep2 Don Full PPE (Double Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Cover Work Surface with Absorbent Bench Paper prep2->prep3 prep4 Pre-label all Glassware and Waste Containers prep3->prep4 h1 Weigh Solid into a Tared, Capped Vial prep4->h1 h2 Transfer Solid/Solution Using Spatula/Pipette h1->h2 h3 Securely Cap all Vessels Immediately After Use h2->h3 c1 Wipe Down Spatulas and External Surfaces of Vessels h3->c1 c2 Dispose of Contaminated Paper and Consumables in Designated Hazardous Waste c1->c2 c3 Remove Outer Gloves and Dispose as Hazardous Waste c2->c3 c4 Wipe Down Fume Hood Sash and Work Surface c3->c4 c5 Remove Inner Gloves, Goggles, and Lab Coat Before Exiting Lab c4->c5 c6 Wash Hands Thoroughly with Soap and Water c5->c6

Caption: Step-by-step workflow for handling the target compound.

Emergency Protocols

Spill Management

Immediate and correct response to a spill is critical.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate non-essential staff.[12][17]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: Use an inert absorbent material like vermiculite, sand, or dry earth to dike the spill and prevent it from spreading.[12][15] Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[12]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the waste container clearly and manage it as hazardous waste.[16]

Spill Response Protocol

spill Spill Occurs is_major Is the spill large or outside of containment? spill->is_major evacuate Evacuate Area Call EHS Immediately is_major->evacuate Yes manage Manage as Minor Spill (If trained and safe to do so) is_major->manage No ppe Ensure Full PPE is Worn manage->ppe contain Contain with Inert Absorbent (Sand, Vermiculite) ppe->contain collect Collect Material into Sealed Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate end Dispose of Waste Properly Report Incident decontaminate->end

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing.[9][10] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Seek immediate medical attention.[1][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][17] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9][10] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.[9]

Waste Disposal Plan

All materials contaminated with 2-amino-N,N-dimethylpyridine-4-sulfonamide must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste (e.g., contaminated gloves, bench paper, absorbent material) and any waste solutions in separate, clearly labeled, and sealable hazardous waste containers.[12][15]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "2-amino-N,N-dimethylpyridine-4-sulfonamide".[12]

  • Storage: Store sealed waste containers in a cool, dry, well-ventilated secondary containment area, away from incompatible materials such as strong acids and oxidizing agents.[12][17]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.[12][15] Never dispose of this chemical down the drain or in regular trash.[15]

References

  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem. 12

  • ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry. 4

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. 15

  • HAZARD SUMMARY: PYRIDINE. New Jersey Department of Health. 17

  • Pyridine Safety Data Sheet. Apollo Scientific. 16

  • SAFETY DATA SHEET: 2-(Dimethylamino)pyridine. Thermo Fisher Scientific. 10

  • MATERIAL SAFETY DATA SHEET: 4-(Dimethylamino)pyridine. EMD Millipore. 1

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. 13

  • SAFETY DATA SHEET: 2-Amino-4-methylpyridine. Thermo Fisher Scientific. 18

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. 11

  • Safety Data Sheet: 4-Dimethylaminopyridine (DMAP). AK Scientific, Inc. 2

  • Personal Protective Equipment. US EPA. 19

  • Safety Data Sheet: 2-Amino-4-Methylpyridine. Jubilant Ingrevia. 7

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. 14

  • 2-Amino-4,6-dimethylpyridine SDS. ECHEMI. 8

  • OSHA & EPA Chemical Protective Clothing Guidelines. International Enviroguard. 20

  • SAFETY DATA SHEET: 4-(Dimethylamino)pyridine. Fisher Scientific. 21

  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. 9

  • 4-(Dimethylamino)pyridine - SAFETY DATA SHEET. Fisher Scientific. 6

  • 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. 3

  • 4-dimethylamino pyridine discussion. Reddit r/chemistry. 5

Sources

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